5-(Piperidin-1-yl)pent-3-yn-1-ol
Description
Properties
IUPAC Name |
5-piperidin-1-ylpent-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1,3-4,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLQDXKMJHPROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401891 | |
| Record name | 5-(piperidin-1-yl)pent-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104580-60-1 | |
| Record name | 5-(piperidin-1-yl)pent-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Piperidin-1-yl)pent-3-yn-1-ol
CAS Registry Number: 104580-60-1 Molecular Formula: C₁₀H₁₇NO Molecular Weight: 167.25 g/mol
Abstract: This technical guide provides a comprehensive overview of 5-(Piperidin-1-yl)pent-3-yn-1-ol, a propargylamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct literature on this specific compound, this document presents a proposed, scientifically-grounded pathway for its synthesis via a copper-catalyzed three-component coupling reaction. Furthermore, it details the predicted physicochemical properties, a complete workflow for structural characterization with expected analytical data, and a discussion on potential applications in drug development based on the known pharmacology of related structural motifs. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Scientific Context
This compound is a bifunctional molecule incorporating a piperidine ring, a common scaffold in pharmaceuticals, and a propargylamine moiety.[1][2] The propargylamine structure is a versatile building block in organic synthesis and is found in numerous biologically active compounds.[3][4] The presence of a primary alcohol adds a further point for chemical modification, making this compound a valuable intermediate for the synthesis of more complex molecules.
The piperidine heterocycle is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of conditions, including cancer, central nervous system disorders, and infectious diseases.[5][6] Its conformational flexibility and ability to engage in hydrogen bonding contribute to its frequent use in drug design.[5] Propargylamines, on the other hand, are known for their utility in click chemistry, as precursors to various heterocyclic systems, and as components of pharmacologically active agents, including monoamine oxidase (MAO) inhibitors.[3] This guide will elucidate a robust method for the preparation and characterization of this promising chemical entity.
Proposed Synthesis Pathway: Copper-Catalyzed A³ Coupling
The most direct and atom-economical approach to synthesizing this compound is through a three-component reaction, commonly known as the A³ (Aldehyde-Alkyne-Amine) coupling or a variant of the Mannich reaction.[4][7] This one-pot synthesis is highly efficient for creating propargylamines.[3][8] The proposed reaction involves the coupling of pent-4-yn-1-ol, formaldehyde, and piperidine, catalyzed by a copper(I) salt, such as copper(I) bromide.[9][10]
Reaction Mechanism
The catalytic cycle for the copper-catalyzed A³ coupling is a well-established process.[11][12] The key steps are:
-
Formation of Copper Acetylide: The terminal alkyne, pent-4-yn-1-ol, reacts with the copper(I) catalyst to form a highly reactive copper acetylide intermediate.
-
Iminium Ion Formation: Concurrently, the secondary amine (piperidine) reacts with the aldehyde (formaldehyde) to form a highly electrophilic iminium ion.[13]
-
Nucleophilic Attack: The copper acetylide acts as a nucleophile, attacking the iminium ion to form the new carbon-carbon bond, yielding the final propargylamine product and regenerating the copper catalyst.
Caption: Proposed A³ Coupling Reaction Mechanism.
Detailed Experimental Protocol
Materials:
-
Pent-4-yn-1-ol (CAS 5390-04-5)[14]
-
Piperidine (CAS 110-89-4)[15]
-
Paraformaldehyde
-
Copper(I) Bromide (CuBr)
-
Dioxane (or another suitable solvent like acetonitrile)[10]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pent-4-yn-1-ol (1.0 eq.), piperidine (1.2 eq.), paraformaldehyde (1.5 eq.), and copper(I) bromide (5 mol%).
-
Add dioxane as the solvent (approx. 0.1 M concentration relative to the alkyne).
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Caption: Synthetic Workflow for the Target Molecule.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques. The following table summarizes the predicted properties and expected spectral data.
| Property / Technique | Predicted Value / Observation | Rationale / Key Features |
| Physical State | Colorless to pale yellow oil/liquid | Based on similar propargylamines and the precursor pent-4-yn-1-ol. |
| Boiling Point | > 160 °C | Expected to be higher than the starting alcohol (pent-4-yn-1-ol, bp 154-155 °C) due to increased molecular weight and polarity.[14] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH). | Typical for organic molecules of this size and functionality. |
| IR Spectroscopy | ~3350 cm⁻¹ (O-H, broad), ~2930-2850 cm⁻¹ (C-H), ~2230 cm⁻¹ (C≡C, weak), ~1100 cm⁻¹ (C-N) | The O-H stretch will be broad. The internal alkyne C≡C stretch is typically weak. Characteristic C-H and C-N stretches will be present.[16] |
| ¹H NMR Spectroscopy | δ ~ 3.6-3.8 (t, 2H, -CH₂OH), δ ~ 3.2-3.4 (t, 2H, -C≡C-CH₂N-), δ ~ 2.4-2.6 (m, 4H, piperidine α-CH₂), δ ~ 2.3-2.5 (m, 2H, -CH₂CH₂OH), δ ~ 1.5-1.7 (m, 6H, piperidine β,γ-CH₂), δ ~ 1.0-2.0 (br s, 1H, -OH) | Key signals include the triplet for the methylene adjacent to the hydroxyl group and the triplet for the methylene adjacent to the nitrogen. The piperidine protons will appear as multiplets.[17] |
| ¹³C NMR Spectroscopy | δ ~ 80-90 (2C, -C≡C-), δ ~ 60-62 (-CH₂OH), δ ~ 52-54 (2C, piperidine α-CH₂), δ ~ 45-47 (-C≡C-CH₂N-), δ ~ 30-32 (-CH₂CH₂OH), δ ~ 25-27 (1C, piperidine γ-CH₂), δ ~ 23-25 (2C, piperidine β-CH₂) | The two alkyne carbons will be distinct. The carbons adjacent to heteroatoms (O and N) will be deshielded.[16] |
| Mass Spectrometry (EI) | M⁺ at m/z = 167. Key fragments: m/z = 150 (M-OH), m/z = 136 (M-CH₂OH), m/z = 98 (piperidine-CH₂⁺), m/z = 84 (piperidine radical cation). | The molecular ion peak should be observable. Fragmentation patterns will likely involve loss of the hydroxyl group and cleavage at the propargylic position. |
Safety and Handling
Precautionary Measures:
-
Piperidine: Is a flammable and toxic liquid.[15] It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat, is mandatory.[18][19]
-
Pent-4-yn-1-ol: Is a combustible liquid.[20] Standard precautions for handling organic liquids should be followed.
-
Copper Salts: Can be toxic if ingested. Avoid creating dust.
All synthetic and handling procedures should be conducted by trained personnel in a controlled laboratory environment, following established safety protocols.
Potential Applications in Drug Development
The unique structural combination of a piperidine ring and a functionalized propargylamine chain makes this compound a compelling candidate for further investigation in drug discovery.
-
CNS-Active Agents: The piperidine scaffold is a cornerstone of many drugs targeting the central nervous system. Its incorporation suggests potential for activity as an antipsychotic, analgesic, or neuroprotective agent.[1][2]
-
Anticancer Therapeutics: Numerous piperidine derivatives have been investigated for their anticancer properties, acting on various signaling pathways.[21] The propargylamine moiety could be further functionalized to target specific enzymes or receptors implicated in cancer progression.
-
Antimicrobial Agents: The piperidine nucleus is also found in several antibacterial and antifungal compounds.[1] This molecule could serve as a starting point for the development of new antimicrobial drugs.
-
Synthetic Intermediate: The primary alcohol provides a handle for further chemical elaboration. It can be oxidized to an aldehyde or carboxylic acid, or esterified to create a library of derivatives for structure-activity relationship (SAR) studies. This versatility makes it a valuable intermediate for accessing a wide range of more complex bioactive molecules.[4]
Conclusion
While this compound is not extensively documented in current scientific literature, its synthesis is highly feasible through established and efficient chemical transformations like the A³ coupling reaction. This guide provides a detailed, practical framework for its preparation and comprehensive characterization. The combination of the pharmacologically significant piperidine ring and the versatile propargylamine-alcohol backbone positions this molecule as a valuable building block for the discovery of novel therapeutics. Researchers are encouraged to use this guide as a foundational document for the synthesis and exploration of this and related compounds in their drug development programs.
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Aboul-Enein, M. N., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][3][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 22(6), 567-575.
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An In-depth Technical Guide to 5-(Piperidin-1-yl)pent-3-yn-1-ol: Synthesis, Properties, and Therapeutic Potential
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of clinically successful drugs underscores its importance as a privileged structure. This guide provides a comprehensive technical overview of a promising, yet underexplored, member of this class: 5-(Piperidin-1-yl)pent-3-yn-1-ol .
This molecule uniquely combines the saturated heterocyclic amine of piperidine with a reactive alkynyl alcohol chain. This distinct combination of functional groups opens up a fascinating area for chemical exploration and suggests a potential for diverse biological activities. As researchers and drug development professionals, understanding the synthesis, physicochemical properties, and putative therapeutic applications of this compound is paramount for unlocking its full potential.
This document serves as a detailed monograph, consolidating available information and providing expert insights into the chemistry and potential pharmacology of this compound.
Chemical Identity and Physicochemical Properties
The foundational step in evaluating any new chemical entity is to establish its precise chemical identity and understand its fundamental physical and chemical properties.
Chemical Formula and Structure
The chemical structure of this compound is characterized by a piperidine ring linked via its nitrogen atom to a five-carbon chain containing a hydroxyl group at one terminus and an internal alkyne.
-
Molecular Formula (Free Base): C₁₀H₁₇NO
-
Molecular Weight (Free Base): 167.25 g/mol
-
IUPAC Name: this compound
-
CAS Number (Hydrochloride Salt): 1443279-09-1[1]
The hydrochloride salt is a common form for handling and formulation due to its increased stability and water solubility.
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, in silico prediction tools provide valuable initial assessments of a compound's druglikeness and pharmacokinetic profile. The following table summarizes key predicted properties for this compound.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | 1.85 | Indicates good membrane permeability and balanced solubility. |
| Topological Polar Surface Area (TPSA) | 32.89 Ų | Suggests good oral bioavailability. |
| Number of Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and target interactions. |
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble in water. |
| pKa (Strongest Basic) | 9.5 | The piperidine nitrogen is basic and will be protonated at physiological pH. |
These properties were predicted using established computational models and provide a preliminary assessment. Experimental verification is recommended.
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: A Mannich-Type Condensation
The synthesis of this compound can be envisioned through a one-pot, three-component Mannich-type reaction. This reaction involves the aminoalkylation of a terminal alkyne.
Sources
An In-Depth Technical Guide to 5-(Piperidin-1-yl)pent-3-yn-1-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 5-(piperidin-1-yl)pent-3-yn-1-ol, a novel chemical entity with significant potential in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document outlines a proposed synthetic route based on established chemical principles, details expected analytical characterization, and explores potential biological activities by drawing parallels with structurally related compounds.
Introduction: The Promise of Piperidine-Containing Alkynols
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and acting as a hydrogen bond acceptor, which can enhance a molecule's pharmacokinetic profile.[1] The incorporation of an alkynol functional group introduces a rigid, linear element and a site for further chemical modification, making compounds like this compound attractive candidates for drug discovery and development.
This guide will focus on a proposed synthesis of this target molecule via a copper-catalyzed Mannich-type reaction, a robust and versatile method for the formation of aminomethylated alkynes.
Proposed Synthesis: A Mannich-Type Approach
The synthesis of this compound can be efficiently achieved through a one-pot, three-component Mannich reaction involving a terminal alkynol, a secondary amine, and an aldehyde. This reaction, often catalyzed by copper salts, is a powerful tool for constructing propargylamine derivatives.[3]
The proposed reaction is as follows:
Figure 1: Proposed synthetic scheme for this compound.
Causality Behind Experimental Choices
-
Choice of Reactants:
-
Pent-4-yn-1-ol: This commercially available terminal alkynol provides the necessary five-carbon backbone with a terminal alkyne for the coupling reaction and a primary alcohol that can be a key pharmacophoric feature or a handle for further derivatization.
-
Piperidine: A common secondary amine in medicinal chemistry, chosen for its proven contribution to the bioactivity of many drugs.[1]
-
Formaldehyde: The simplest aldehyde, it serves as the one-carbon electrophile that connects the alkyne and the amine.
-
-
Catalyst Selection:
-
Copper(I) Salts (e.g., CuCl, CuBr, CuI): Copper(I) catalysts are well-established for their efficacy in activating the terminal C-H bond of alkynes, facilitating the nucleophilic attack of the in-situ formed iminium ion.
-
Detailed Experimental Protocol
Materials:
-
Pent-4-yn-1-ol (1.0 eq)
-
Piperidine (1.2 eq)
-
Paraformaldehyde (1.5 eq)
-
Copper(I) chloride (CuCl) (0.1 eq)
-
Solvent (e.g., Dioxane, THF, or water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pent-4-yn-1-ol, piperidine, paraformaldehyde, and copper(I) chloride.
-
Add the chosen solvent to the flask. The reaction can often be performed at room temperature or with gentle heating.
-
Flush the flask with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following data can be anticipated.[4][5][6][7][8]
Table 1: Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value/Observation |
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| 1H NMR | Signals corresponding to the piperidine ring protons, a triplet for the methylene protons adjacent to the hydroxyl group, a triplet for the methylene protons adjacent to the alkyne, and a singlet or narrowly split signal for the methylene protons between the nitrogen and the alkyne. |
| 13C NMR | Resonances for the piperidine carbons, the two sp-hybridized carbons of the alkyne, and the carbons of the ethyl alcohol chain. |
| IR Spectroscopy | A broad absorption band around 3300-3400 cm-1 (O-H stretch), C-H stretching bands around 2850-3000 cm-1, and a weak C≡C stretching band around 2200-2250 cm-1. |
| Mass Spectrometry (ESI) | A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 168.1383. |
Potential Pharmacological Activities and Applications
The unique combination of a piperidine ring, a hydrophilic alcohol, and a rigid alkynyl linker suggests that this compound could exhibit a range of biological activities.
Figure 2: Potential pharmacological activities of this compound.
Anticancer Activity
Many piperidine derivatives have demonstrated significant anticancer properties.[2][9] The cytotoxic potential of the target molecule could be evaluated against a panel of cancer cell lines. The alkynol moiety could potentially interact with biological targets through hydrogen bonding and hydrophobic interactions.
Antimicrobial and Antifungal Activity
Alkaloids, including those with piperidine structures, are known for their antimicrobial and antifungal properties.[10][11] this compound could be screened for its efficacy against various bacterial and fungal strains.
Central Nervous System (CNS) Activity
The piperidine nucleus is a common feature in drugs targeting the CNS.[1] The lipophilicity of the piperidine ring combined with the polar alcohol group might allow the molecule to cross the blood-brain barrier and interact with neurotransmitter receptors or enzymes.
Future Directions and Conclusion
The proposed synthesis and characterization of this compound open up several avenues for future research. The primary alcohol offers a convenient point for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced biological activities. Structure-activity relationship (SAR) studies on these derivatives could lead to the identification of potent lead compounds for drug development.
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Discovery of 5-(Piperidin-1-yl)pent-3-yn-1-ol
An In-Depth Technical Guide on the Prospective Synthesis and Therapeutic Potential of 5-(Piperidin-1-yl)pent-3-yn-1-ol
For the attention of researchers, scientists, and drug development professionals, this document outlines a comprehensive exploration of the novel compound this compound. As this molecule is not extensively described in current scientific literature, this guide serves as a foundational document, proposing a viable synthetic pathway and postulating its potential pharmacological significance based on established principles of medicinal chemistry and the known bioactivities of its constituent functional moieties.
The molecular architecture of this compound presents a compelling case for targeted synthesis and biological evaluation. It synergistically combines three key pharmacophoric elements: a piperidine ring, a propargyl alcohol derivative (an alkynol), and a tertiary amine. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, integral to a wide array of approved drugs targeting central nervous system (CNS) disorders and malignancies.[1][2][3][4][5] Propargylamines, a class to which this molecule belongs, are noted for their roles in the treatment of neurodegenerative diseases.[6][7] Furthermore, the inclusion of an alkyne group can enhance metabolic stability and optimize interactions with biological targets.[8][9][10][11] This guide, therefore, provides a scientifically grounded prospectus on the synthesis, characterization, and potential therapeutic applications of this promising, yet underexplored, chemical entity.
A Proposed Synthetic Route: The A³ Coupling Approach
A retrosynthetic analysis of this compound suggests that a three-component coupling reaction (A³ coupling) would be an efficient and convergent synthetic strategy. This approach involves the reaction of an aldehyde, an alkyne, and an amine.[12][13] In this case, the precursors would be piperidine, formaldehyde (or a suitable equivalent like paraformaldehyde), and but-3-yn-1-ol.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, a variation of the Mannich reaction, is typically catalyzed by a copper salt, such as copper(I) chloride, which facilitates the formation of the propargylamine.[14]
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A Technical Guide to the Systematic Nomenclature of Complex Organic Molecules: Deconstructing 5-(Piperidin-1-yl)pent-3-yn-1-ol
This guide provides a detailed walkthrough of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, using the multifaceted molecule 5-(piperidin-1-yl)pent-3-yn-1-ol as a central case study. Designed for researchers, scientists, and professionals in drug development, this document elucidates the logic and hierarchical principles that underpin the systematic naming of organic compounds, a critical skill for unambiguous scientific communication and database integrity.
The Imperative of Precision: Why Systematic Nomenclature Matters in Research and Development
In the realm of drug discovery and chemical synthesis, a molecule's name is its ultimate identifier. Common or trivial names can be ambiguous and vary regionally, leading to costly errors in research and patent filings. The IUPAC system provides a rigorous, universally accepted methodology for naming organic compounds based on their molecular structure. This ensures that a given name corresponds to a single, unique structure, and vice versa. Understanding this system is not merely an academic exercise; it is a foundational pillar of scientific integrity and reproducibility. For instance, the piperidine moiety, a core component of our case-study molecule, is a privileged scaffold found in numerous pharmaceuticals.[1][2][3] Its precise naming and substitution pattern are paramount for structure-activity relationship (SAR) studies.
Deconstructing the Name: A Hierarchical Approach
The IUPAC name "this compound" can be systematically broken down to reveal the molecule's architecture. This process relies on identifying the principal functional group, the parent carbon chain, and all substituents, and then numbering the chain according to a set of priority rules.[4][5]
Identifying the Principal Functional Group and Parent Chain
The first step is to identify all functional groups present in the molecule. In our example, we have:
-
An alcohol (-OH)
-
An alkyne (a carbon-carbon triple bond, -C≡C-)
-
A tertiary amine integrated into a heterocyclic system (piperidine)
According to IUPAC priority rules, the alcohol group takes precedence over the alkyne and the amine.[4][5][6] Therefore, the molecule will be named as an alcohol, and its name will end with the suffix "-ol".
The next step is to identify the longest continuous carbon chain that contains the principal functional group (the alcohol) and the triple bond.[7][8] In this case, it is a five-carbon chain, which gives us the parent name "pent".
Locating the Functional Groups and Unsaturation
Once the parent chain is identified, we must number it to give the principal functional group the lowest possible locant (position number).[5] Numbering from the end closer to the -OH group:
This numbering scheme places the alcohol at position 1. The alkyne (triple bond) is located between carbons 3 and 4, so it is designated by the lower number, 3. The suffix for an alkyne is "-yne".[7][8][9] Combining the parent chain, the alkyne, and the alcohol gives us the base name: pent-3-yn-1-ol .
Naming the Substituent
The final piece is the substituent attached to carbon 5. This is a piperidine ring connected via its nitrogen atom.
-
Piperidine: This is the accepted trivial name for the saturated six-membered heterocycle containing one nitrogen atom.[10][11][12]
-
-yl: This suffix indicates that the piperidine ring is a substituent.
-
-1-: This locant specifies that the piperidine ring is attached to the parent chain at its nitrogen atom, which is position 1 within the heterocyclic ring system.
Therefore, the full name of the substituent is (piperidin-1-yl) . The parentheses are used to avoid ambiguity and clearly delineate the complex substituent.
Assembling the Final IUPAC Name
The final step is to combine the substituent name with the base name, preceded by the substituent's locant on the parent chain. The piperidin-1-yl group is on carbon 5.
This compound
The following table summarizes the deconstruction of the IUPAC name:
| Component | IUPAC Term | Reasoning |
| Principal Functional Group | -ol | The alcohol (-OH) group has higher priority than the alkyne or amine. |
| Parent Carbon Chain | pent- | The longest continuous carbon chain containing the principal functional group and the triple bond has five carbons. |
| Unsaturation | -3-yn- | A carbon-carbon triple bond is present, starting at position 3 of the parent chain. |
| Substituent | 5-(piperidin-1-yl) | A piperidine ring is attached as a substituent at position 5 of the parent chain via its nitrogen atom (position 1 of the ring). |
| Locant for Principal Group | -1- | The alcohol group is located at position 1 of the parent chain. |
Experimental Protocol: Systematic IUPAC Naming Workflow
This section provides a detailed, step-by-step methodology for determining the IUPAC name of a complex organic molecule like this compound.
Methodology:
-
Identify All Functional Groups: Visually inspect the molecule to identify all present functional groups. In this case: hydroxyl (-OH), alkyne (-C≡C-), and a tertiary amine within a piperidine ring.
-
Determine the Principal Functional Group: Consult a functional group priority table. The hydroxyl group outranks the alkyne and amine, making it the principal functional group. The molecule's name will therefore end in "-ol".
-
Identify the Parent Chain: Find the longest continuous chain of carbon atoms that contains the principal functional group. If there is unsaturation (double or triple bonds), the chain must also contain these. For our molecule, this is a 5-carbon chain.
-
Name the Parent Chain: Based on the number of carbons, name the parent alkane (e.g., pentane for 5 carbons).
-
Number the Parent Chain: Number the carbons in the parent chain starting from the end that gives the lowest possible number (locant) to the principal functional group. In this case, the carbon attached to the -OH group becomes carbon 1.
-
Incorporate Unsaturation: Identify the locant and type of any multiple bonds. For a triple bond starting at carbon 3, the infix "-3-yn-" is used. The parent name now becomes pent-3-yn-1-ol.
-
Identify and Name Substituents: Identify any groups attached to the parent chain that are not part of the parent structure. In this case, a piperidine ring is attached to carbon 5.
-
Name the Substituent: For heterocyclic substituents, the point of attachment is indicated by a number preceding the "-yl" suffix. The piperidine ring is attached via its nitrogen atom, which is position 1 of the heterocycle. Thus, the substituent is "piperidin-1-yl". Use parentheses for complex substituents.
-
Assemble the Full Name: Arrange the substituent names alphabetically (if there are multiple), each preceded by its locant. For this molecule, the complete name is this compound.
Visualization of the Naming Process
The logical flow of the IUPAC naming protocol can be represented graphically to aid in understanding the decision-making process.
Caption: Workflow for IUPAC Naming.
Conclusion
The systematic nomenclature established by IUPAC is an indispensable tool in the chemical sciences. By adhering to a hierarchical set of rules, an unambiguous and descriptive name can be derived for even complex molecules like this compound. This guide has demonstrated that by breaking down the process into logical steps—identifying the principal functional group, determining the parent chain, numbering correctly, and naming substituents—one can confidently assign the correct IUPAC name. For professionals in drug development and chemical research, mastery of this system is not just a desirable skill but a professional necessity for ensuring clarity, accuracy, and safety in scientific communication.
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An In-depth Technical Guide to the Solubility Assessment of 5-(Piperidin-1-yl)pent-3-yn-1-ol
Abstract
The aqueous solubility of a compound is a critical determinant of its biopharmaceutical properties and ultimate clinical success. As a novel chemical entity, 5-(Piperidin-1-yl)pent-3-yn-1-ol lacks publicly available, experimentally-derived solubility data. This guide serves as a comprehensive technical resource for researchers and drug development professionals, providing the foundational principles and detailed, field-proven methodologies required to accurately determine the kinetic and thermodynamic solubility of this compound. By synthesizing established protocols with expert insights, this document outlines a self-validating system for generating reliable solubility profiles, a crucial step in the preclinical assessment and formulation development of this potential therapeutic agent.
Introduction: The Critical Role of Solubility in Drug Development
In the journey from a new chemical entity (NCE) to a viable therapeutic, few physicochemical properties are as fundamental as aqueous solubility. Solubility dictates the maximum concentration a compound can achieve in solution, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A drug must be in a dissolved state to be absorbed from the gastrointestinal tract, and poor solubility can lead to low or erratic bioavailability, hindering a promising compound's development.[1] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation scientists.[1]
This guide focuses on this compound, a compound for which solubility data is not yet established. Understanding its solubility is a prerequisite for:
-
Meaningful in vitro screening: Ensuring test concentrations are fully dissolved to avoid misleading bioassay results.
-
Predicting oral bioavailability: Assessing the potential for dissolution-limited absorption.
-
Guiding formulation strategy: Determining if enabling technologies like salt formation, solid dispersions, or particle size reduction are necessary.
-
Biopharmaceutics Classification System (BCS) designation: Classifying the drug substance based on its solubility and permeability characteristics to potentially streamline regulatory pathways through biowaivers.[2]
This document provides the necessary theoretical framework and actionable experimental protocols to empower researchers to generate the robust solubility data required for informed decision-making in the drug development process.
Physicochemical Profile and Solubility Predictions
The molecular structure of this compound offers initial clues into its potential solubility behavior.
Structure: C₁₀H₁₇NO Key Features:
-
Piperidine Ring: A saturated heterocyclic amine that is basic. This group is expected to have a pKa in the range of 8-11, making the molecule positively charged at acidic and neutral pH.
-
Hydroxyl Group (-OH): A polar group capable of hydrogen bonding, which typically enhances aqueous solubility.
-
Alkyne Group (C≡C): A relatively non-polar, rigid functional group.
-
Alkyl Chain: A five-carbon chain contributing to the molecule's lipophilicity.
The presence of the basic piperidine moiety strongly suggests that the solubility of this compound will be pH-dependent . At pH values below its pKa, the amine will be protonated (R-NH₂⁺), forming a more polar, and thus more water-soluble, cation. As the pH increases above the pKa, the molecule will exist predominantly in its neutral, less soluble form. Therefore, any solubility assessment must be conducted across a physiologically relevant pH range (typically 1.2 to 6.8) to accurately predict its behavior in the gastrointestinal tract.[3]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different information and are relevant at different stages of drug discovery.[4]
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution when added from a high-concentration organic stock (typically dimethyl sulfoxide, DMSO).[5] It is a rapid, high-throughput measurement ideal for the early discovery phase to quickly flag compounds with potential solubility liabilities.[6][7] However, because the system is not at equilibrium, it can sometimes overestimate the true solubility.
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution at equilibrium under specified conditions (e.g., temperature, pH).[5] The "shake-flask" method is the gold-standard for determining thermodynamic solubility and is required for later-stage development and regulatory submissions, such as for BCS classification.[8][9][10]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method, designed to measure the equilibrium solubility of this compound across a physiologically relevant pH range.[9][11]
Causality and Experimental Design
The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid state. This is achieved by adding an excess of the solid compound to a buffer of known pH and agitating it for a sufficient duration at a physiological temperature (37 °C) until the concentration of the dissolved compound in the supernatant no longer increases.[9][11] Sampling at multiple time points is essential to self-validate that equilibrium has been reached.[9]
Materials and Reagents
-
This compound (solid powder, characterized for purity and solid form)
-
Buffer solutions (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)
-
Glass vials or flasks
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF) or centrifuge
-
Analytical instrumentation for quantification (HPLC-UV or LC-MS/MS)
-
Appropriate solvents for analytical standards and sample dilution
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be clearly visible but not so much that it alters the properties of the buffer.[8]
-
Solvent Addition: Add a precise volume of each buffer solution (e.g., 2 mL) to the vials. Prepare at least three replicates for each pH condition.[11]
-
Incubation and Agitation: Secure the vials in an orbital shaker set to 37 °C. Begin agitation at a speed sufficient to keep the solid suspended without creating a vortex.[9]
-
Equilibrium Sampling: At predetermined time points (e.g., 4, 8, 24, and 48 hours), pause agitation and allow the solid to settle.
-
Sample Processing: Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids. Alternatively, centrifuge the sample and collect the supernatant.[9]
-
Expert Insight: Immediate dilution of the filtrate with a suitable solvent is critical to prevent precipitation of the compound at room temperature before analysis.[9]
-
-
pH Verification: After the final time point, measure and record the pH of the remaining suspension in each vial to ensure it has not shifted during the experiment.[8]
-
Quantification: Analyze the concentration of the diluted filtrates using a validated HPLC-UV or LC-MS/MS method (see Section 6.0).
-
Equilibrium Confirmation: Plot concentration versus time for each pH. Equilibrium is reached when the concentration plateaus (e.g., subsequent measurements are within 5-10% of each other).[9] The solubility value is the mean concentration from the plateau region.
Workflow Diagram: Thermodynamic Solubility
Caption: Thermodynamic solubility workflow via the shake-flask method.
Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)
This protocol provides a rapid, high-throughput assessment of the kinetic solubility of this compound, suitable for early-stage screening.
Causality and Experimental Design
This method relies on inducing precipitation. A concentrated stock solution of the compound in DMSO is incrementally added to an aqueous buffer.[6][8] The point at which the compound's solubility is exceeded and it begins to precipitate is detected as an increase in the solution's turbidity (light scattering).[8] This precipitation point is the measured kinetic solubility.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Multi-channel pipette
-
Microplate reader with turbidity (absorbance) measurement capability (e.g., at 620 nm)[6]
Step-by-Step Methodology
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer-filled wells to achieve the highest desired concentration (e.g., 100 µM, with 1% final DMSO concentration). Mix well.
-
Serial Dilution: Perform serial dilutions across the plate to create a range of concentrations (e.g., 100, 30, 10, 3, 1 µM).[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for precipitation.[6]
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm.[6]
-
Data Analysis: The kinetic solubility is estimated as the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.
Workflow Diagram: Kinetic Solubility
Caption: Kinetic solubility workflow via the turbidimetric method.
Analytical Quantification Methods
Accurate quantification of the dissolved compound is paramount. The choice of analytical method depends on the compound's properties and the required sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used method. It is suitable if this compound possesses a chromophore that absorbs UV light. A calibration curve must be generated using standards of known concentration to ensure accurate quantification. The method offers good selectivity and is generally sufficient for thermodynamic solubility determination.[12][13][14]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For very low solubility or complex matrices, LC-MS/MS provides superior sensitivity and selectivity.[15][16][17][18] It can quantify compounds at much lower concentrations than HPLC-UV, making it an excellent choice for compounds with poor solubility or when only small sample volumes are available.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table to allow for easy comparison across different conditions. The final report should include the mean solubility and standard deviation for the replicates at each pH.
Table 1: Example Data Table for Thermodynamic Solubility of this compound at 37 °C
| pH Condition | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Mean Solubility (µg/mL) | Standard Deviation | Solubility Class |
| pH 1.2 | Result 1.1 | Result 1.2 | Result 1.3 | Mean 1 | SD 1 | e.g., High |
| pH 4.5 | Result 2.1 | Result 2.2 | Result 2.3 | Mean 2 | SD 2 | e.g., High |
| pH 6.8 | Result 3.1 | Result 3.2 | Result 3.3 | Mean 3 | SD 3 | e.g., Low |
Note: Solubility class is determined based on the highest therapeutic dose. An API is "highly soluble" if the highest dose dissolves in ≤250 mL of aqueous media over the pH 1.2-6.8 range.[11]
Conclusion
While specific experimental solubility data for this compound is not currently available, this guide provides the comprehensive framework and detailed protocols necessary for its determination. By implementing the gold-standard shake-flask method for thermodynamic solubility and a rapid turbidimetric assay for kinetic solubility, researchers can generate the critical data needed to advance the compound through the drug discovery and development pipeline. The pH-dependent nature of its solubility, predicted from its chemical structure, underscores the necessity of assessment across a physiological pH range. Adherence to these robust, self-validating methodologies will ensure the generation of high-quality, reliable data, enabling sound scientific and strategic decisions for the future of this compound.
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Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. Available at: [Link]
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World Health Organization. (2019). Annex 4: Guideline on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of biopharmaceutics classification system-based classification. WHO Technical Report Series, No. 1019. Available at: [Link]
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World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Working document QAS/17.699/Rev.2. Available at: [Link]
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An In-depth Technical Guide to 5-(Piperidin-1-yl)pent-3-yn-1-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-(piperidin-1-yl)pent-3-yn-1-ol, a propargylamine derivative with significant potential in medicinal chemistry and drug development. The document details a robust synthetic protocol for its preparation via a Mannich-type reaction, outlines methods for its purification and characterization, and explores its potential reactivity and applications based on its constituent functional groups. This guide is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction
This compound is a bifunctional molecule belonging to the class of propargylamines. This structural motif is of considerable interest in drug discovery, with several propargylamine-containing compounds, such as rasagiline and selegiline, being utilized in the treatment of neurodegenerative disorders like Parkinson's disease.[1] The propargylamine moiety can act as a "privileged" scaffold, imparting desirable pharmacokinetic and pharmacodynamic properties. The presence of a terminal alkyne in related structures also offers a versatile handle for further chemical modifications, including click chemistry.[1][2] The piperidine ring is another common feature in many pharmaceuticals, contributing to factors such as receptor binding and bioavailability.
This guide will provide a detailed exploration of this compound, from its fundamental properties to its potential as a building block in the synthesis of novel therapeutic agents.
Physicochemical Properties
| Property | Predicted Value (Free Base) | Notes |
| Molecular Formula | C₁₀H₁₇NO | |
| Molecular Weight | 167.25 g/mol | |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar amino alcohols. |
| Boiling Point | ~220-240 °C (at atmospheric pressure) | Estimated based on functional groups and molecular weight. Likely to decompose at higher temperatures. |
| Melting Point | Not readily predicted; likely a low melting solid or liquid at room temperature. | |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO). Sparingly soluble in nonpolar organic solvents (e.g., hexane). | The presence of the hydroxyl and amino groups imparts polarity and hydrogen bonding capability. |
| pKa | ~9-10 (for the piperidinium ion) | Typical pKa for a tertiary amine. |
Synthesis and Purification
A robust and efficient method for the synthesis of this compound is the Mannich reaction, a three-component condensation of an alkyne with an active hydrogen, an aldehyde (in this case, formaldehyde), and a secondary amine (piperidine).[3][4]
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
But-3-yn-1-ol
-
Piperidine
-
Paraformaldehyde
-
Copper(I) chloride (or other suitable catalyst)
-
Dioxane (or other suitable solvent)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add but-3-yn-1-ol (1.0 eq.), piperidine (1.2 eq.), and paraformaldehyde (1.2 eq.) in dioxane.
-
Catalyst Addition: Add a catalytic amount of copper(I) chloride (e.g., 5 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and wash the solid with a small amount of dioxane.
-
Extraction: Dilute the filtrate with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by the following methods:
-
Column Chromatography: Purification on a silica gel column using a gradient of ethyl acetate in hexane is a suitable method to isolate the pure compound.
-
Distillation: Vacuum distillation can be employed for further purification of the liquid product.
-
Salt Formation and Recrystallization: The free base can be converted to its hydrochloride salt by treating a solution of the base in diethyl ether with a solution of HCl in ether. The resulting solid can be purified by recrystallization from a suitable solvent system like ethanol/ether.
Spectral Characterization (Predicted)
The structure of this compound can be confirmed using various spectroscopic techniques. The following are the predicted spectral data:
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.5-3.0 | Broad singlet | 1H |
| -CH₂-OH | 3.65 | Triplet | 2H |
| -CH₂-C≡ | 2.45 | Triplet | 2H |
| ≡C-CH₂-N | 3.20 | Triplet | 2H |
| Piperidine (α-CH₂) | 2.50 | Multiplet | 4H |
| Piperidine (β, γ-CH₂) | 1.40-1.70 | Multiplet | 6H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂-OH | ~61 |
| -CH₂-C≡ | ~23 |
| -C≡C- | ~80-85 (2 signals) |
| ≡C-CH₂-N | ~45 |
| Piperidine (α-C) | ~54 |
| Piperidine (β-C) | ~26 |
| Piperidine (γ-C) | ~24 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3300-3400 | Broad, Strong |
| C-H stretch (aliphatic) | 2850-2950 | Strong |
| C≡C stretch (internal alkyne) | 2200-2260 | Weak to Medium |
| C-N stretch (tertiary amine) | 1000-1250 | Medium |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 167.1310 (for C₁₀H₁₇NO)
-
Major Fragmentation Pattern: A prominent fragment would be the loss of the hydroxyl group or cleavage at the propargylic position. A characteristic fragment at m/z 84 corresponding to the piperidine ring is also expected.
Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by its three functional groups: the tertiary amine, the internal alkyne, and the primary alcohol.
Caption: Reactivity map of this compound.
-
Tertiary Amine: Can undergo quaternization with alkyl halides and readily forms salts with acids.
-
Internal Alkyne: Can participate in various cycloaddition reactions and can be reduced to the corresponding alkene or alkane.
-
Primary Alcohol: Can be oxidized to an aldehyde or a carboxylic acid, and can undergo esterification with carboxylic acids or their derivatives.
Potential Applications in Drug Development
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.[5][6][7]
-
Neuroprotective Agents: The propargylamine moiety is a key pharmacophore in several monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease.[1][7]
-
Anticancer Agents: Certain propargylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]
-
Building Block for Complex Molecules: The multiple functional groups allow for its use as a versatile building block in the synthesis of more complex molecules with potential biological activity.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear safety glasses, gloves, and a lab coat when handling this compound.
-
Work in a well-ventilated fume hood.
Reagent-Specific Precautions:
-
Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.[8][9]
-
Formaldehyde (from Paraformaldehyde): Toxic and a known carcinogen. Avoid inhalation of dust and vapors.[10][11]
First Aid:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
Conclusion
This compound is a molecule with significant synthetic utility and potential for applications in drug discovery. This technical guide provides a foundational understanding of its properties, a practical synthetic route, and an overview of its potential applications. While experimental data for this specific compound is limited, the information presented herein, based on established chemical principles and data from analogous structures, offers a solid starting point for researchers interested in exploring its chemistry and biological activity.
References
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Request PDF. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved January 24, 2026, from [Link]
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Semantic Scholar. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved January 24, 2026, from [Link]
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PubMed Central. (2025, October 30). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved January 24, 2026, from [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 24, 2026, from [Link]
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PubMed. (2023, February 21). Propargylamine: an important moiety in drug discovery. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Mannich reaction. Retrieved January 24, 2026, from [Link]
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NIST. (n.d.). (E)-5-(Benzo[d][1][12]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one. Retrieved January 24, 2026, from [Link]
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Future Medicinal Chemistry. (n.d.). Propargylamine: an Important Moiety in Drug Discovery. Retrieved January 24, 2026, from [Link]
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SUST Repository. (n.d.). Mannich Reaction. Retrieved January 24, 2026, from [Link]
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Thieme. (n.d.). Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Retrieved January 24, 2026, from [Link]
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VelocityEHS. (2016, June 22). Formaldehyde Safety Tips & Health Hazards from the SDS. Retrieved January 24, 2026, from [Link]
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PubMed. (2017, December 27). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved January 24, 2026, from [Link]
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Propargylamine Moiety: A Promising Scaffold in Drug Design. (2024, December 14). Retrieved January 24, 2026, from [Link]
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RSC Publishing. (2022, August 31). Recent progress in the chemistry of β-aminoketones. Retrieved January 24, 2026, from [Link]
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YouTube. (2019, August 30). 12.08 The Mannich Reaction. Retrieved January 24, 2026, from [Link]
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RSC Publishing. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved January 24, 2026, from [Link]
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Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved January 24, 2026, from [Link]
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Investigating the Therapeutic Potential of 5-(Piperidin-1-yl)pent-3-yn-1-ol: A Hypothesis-Driven Approach to Target Identification and Validation
Abstract
This technical guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of therapeutic targets for the novel chemical entity 5-(piperidin-1-yl)pent-3-yn-1-ol, hereafter referred to as PPO. Analysis of PPO's core structural motifs—a piperidine ring and a propargylamine backbone—reveals significant similarity to established ligands for G protein-coupled receptors (GPCRs), particularly those within the central nervous system (CNS). The piperidine heterocycle is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and confer activity at numerous CNS targets.[1] Based on this structural foundation, this document posits the central hypothesis that PPO acts as a modulator of muscarinic acetylcholine receptors (mAChRs) . We present a phased experimental framework, beginning with direct target engagement assays and progressing through functional characterization and selectivity profiling. Detailed, self-validating protocols for key in vitro assays are provided to guide researchers in rigorously testing this hypothesis and elucidating the pharmacological profile of PPO.
Introduction to this compound (PPO)
The molecule this compound (PPO) is a synthetic compound characterized by three key structural features:
-
A Piperidine Ring: A saturated six-membered heterocycle containing a basic nitrogen atom. This moiety is found in a multitude of approved pharmaceutical agents and is known to be a critical pharmacophore for interacting with a wide array of biological targets.[2][3] Its inclusion in a molecule can improve metabolic stability and facilitate transport across biological membranes.[1]
-
A Propargylamine Core: This feature consists of a tertiary amine attached to a propargyl group (a three-carbon chain with a C≡C triple bond). This rigid alkyne linker can orient functional groups in a specific vector, which is often crucial for precise interactions within a receptor's binding pocket.[4]
-
A Primary Alcohol: The terminal hydroxyl group (-OH) can act as a hydrogen bond donor or acceptor, potentially serving as an additional anchor point to a protein target.
To date, the biological activity and therapeutic targets of PPO have not been characterized in publicly available literature. This guide provides the scientific rationale and a practical experimental blueprint to systematically uncover its therapeutic potential.
Central Hypothesis: PPO as a Muscarinic Acetylcholine Receptor (mAChR) Modulator
Our primary hypothesis is that PPO functions as a ligand for the muscarinic acetylcholine receptor (mAChR) family. This assertion is grounded in the following rationale:
-
Structural Precedent: The piperidine ring is a cornerstone of many known mAChR ligands. The basic nitrogen is essential for forming a key ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of all five mAChR subtypes.[5]
-
Physicochemical Properties: PPO's structure is consistent with that of small molecules designed to penetrate the blood-brain barrier and act on CNS targets, where mAChRs are abundantly expressed and play critical roles in cognition, memory, and motor control.[6]
-
Therapeutic Relevance: The five mAChR subtypes (M1-M5) are validated therapeutic targets for a range of pathologies.[7] For instance, M1 agonists are pursued for cognitive enhancement in Alzheimer's disease, while M3 antagonists are used to treat chronic obstructive pulmonary disease (COPD) and overactive bladder.[7][8]
The mAChRs signal through two primary G protein pathways: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[7] Understanding which pathway PPO modulates is critical to defining its potential therapeutic application.
A Phased Strategy for Target Identification and Validation
A rigorous, multi-phase approach is necessary to test our central hypothesis and build a comprehensive pharmacological profile for PPO. This workflow ensures that each step logically informs the next, from initial binding confirmation to functional characterization.
-
Phase 1: Target Engagement. The foundational experiment is to determine if PPO physically interacts with any of the five human mAChR subtypes. A radioligand competition binding assay is the gold standard for this purpose, providing a quantitative measure of binding affinity (Ki).
-
Phase 2: Functional Activity. Upon confirmation of binding, the next critical step is to determine the functional consequence of that interaction. Is PPO an agonist that activates the receptor, or an antagonist that blocks the action of the endogenous ligand, acetylcholine? This is assessed using downstream signaling assays appropriate for each G protein pathway.
-
Phase 3: Selectivity Profiling. A therapeutically viable drug must exhibit selectivity for its intended target to minimize off-target side effects. PPO's affinity should be tested against a broad panel of other neuroreceptors (e.g., dopaminergic, serotonergic, adrenergic) to establish a selectivity profile.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Protocol 1: mAChR Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of PPO for each of the five human mAChR subtypes (M1-M5).
Principle: This assay measures the ability of PPO to compete with a known high-affinity radioligand for binding to the receptor. The concentration of PPO that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the binding affinity constant (Ki).
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing a single human mAChR subtype (M1, M2, M3, M4, or M5).
-
Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for M1, M3, M5; [³H]-Oxotremorine-M for M2, M4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Atropine (10 µM).
-
Test Compound: PPO, serially diluted in assay buffer.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-Specific Binding (NSB) (radioligand + atropine), and PPO competition (radioligand + varying concentrations of PPO).
-
Reagent Preparation: Prepare serial dilutions of PPO, typically from 100 µM down to 0.1 nM in 10-point, half-log increments.
-
Assay Incubation:
-
To each well, add 50 µL of assay buffer (for Total Binding) or 50 µL of 10 µM Atropine (for NSB) or 50 µL of the appropriate PPO dilution.
-
Add 50 µL of the radioligand, diluted in assay buffer to a final concentration approximately equal to its Kd value.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (5-20 µg protein/well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of PPO.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: Cell-Based Calcium Flux Assay (for M1, M3, M5)
Objective: To measure the functional activity of PPO at the Gq-coupled M1, M3, and M5 receptors.
Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca²⁺) stores. This assay uses a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases in fluorescence intensity upon binding to free Ca²⁺. The change in fluorescence is measured in real-time.
Materials:
-
HEK293 or CHO cells stably expressing a single human mAChR subtype (M1, M3, or M5).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM dye loading solution.
-
Positive control agonist: Acetylcholine or Carbachol.
-
Positive control antagonist: Atropine.
-
Test Compound: PPO.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the cells into the assay plates 18-24 hours prior to the assay to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM dye loading solution. Incubate for 60 minutes at 37°C, 5% CO₂.
-
Plate Preparation: After incubation, wash the cells gently with assay buffer to remove excess dye. Leave a final volume of 100 µL of buffer in each well.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence reader and allow it to equilibrate to 37°C.
-
Agonist Mode:
-
Establish a baseline fluorescence reading for ~20 seconds.
-
Inject varying concentrations of PPO (or Acetylcholine as a control) and continue reading fluorescence for an additional 120-180 seconds.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of PPO for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of Acetylcholine (typically its EC₈₀ concentration) and measure the fluorescence response.
-
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Agonist Mode: Plot the response against the log concentration of PPO to determine the EC50 (potency) and the Emax (efficacy relative to acetylcholine).
-
Antagonist Mode: Plot the inhibition of the acetylcholine response against the log concentration of PPO to determine the IC50 (potency).
-
Data Interpretation and Future Outlook
The data generated from these assays will provide a clear pharmacological signature for PPO. The results should be summarized for easy comparison.
Table 1: Hypothetical Pharmacological Profile of PPO at Human mAChRs
| Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Activity (IC50, nM) | Emax (% of ACh) |
|---|---|---|---|---|
| M1 | 15 | 25 | >10,000 | 95% |
| M2 | 2,500 | >10,000 | >10,000 | N/A |
| M3 | 850 | >10,000 | >10,000 | N/A |
| M4 | 1,800 | >10,000 | >10,000 | N/A |
| M5 | 350 | 450 | >10,000 | 70% |
Interpretation of Hypothetical Data: The hypothetical data in Table 1 would characterize PPO as a potent and selective M1 receptor agonist . It shows high binding affinity (Ki = 15 nM) and functional potency (EC50 = 25 nM) at the M1 subtype, with significantly weaker binding (>50-fold selectivity) at all other subtypes. Such a profile would make PPO a highly attractive candidate for development as a pro-cognitive agent for neurological disorders like Alzheimer's disease or schizophrenia.
Future Directions:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of PPO to optimize potency, selectivity, and pharmacokinetic properties.
-
Off-Target Screening: Conduct a broad panel screen (e.g., Eurofins SafetyScreen44™ or similar) to identify any potential off-target liabilities.
-
In Vivo Pharmacokinetics: Evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of PPO in rodent models.
-
Preclinical Efficacy Studies: Test PPO in validated animal models of cognitive impairment (e.g., novel object recognition, Morris water maze) to establish proof-of-concept for its therapeutic utility.
By following this rigorous, hypothesis-driven guide, researchers can systematically deorphanize this compound and determine its potential as a novel therapeutic agent.
References
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Kruse, A. C., Kobilka, B. K., & Weis, W. I. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]
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Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733. [Link]
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Wess, J. (1996). Molecular biology of muscarinic acetylcholine receptors. Critical Reviews in Neurobiology, 10(1), 69-99. [Link]
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Birdsall, N. J., & Hulme, E. C. (1976). Biochemical studies on muscarinic acetylcholine receptors. Journal of Neurochemistry, 27(1), 7-16. [Link]
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Dr Matt & Dr Mike. (2023). Direct Muscarinic Agonists - in 2 mins!. YouTube. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Manujyothi, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11, 22353-22375. [Link]
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Methodological & Application
Introduction: The Strategic Synthesis of Propargylamino Alcohols
An Application Guide for the Synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol: A Protocol for Researchers
Propargylamino alcohols are a class of organic compounds characterized by the presence of both an amino group and a hydroxyl group flanking an alkyne functionality. These molecules are of significant interest to researchers in medicinal chemistry and materials science due to their versatile reactivity, which allows for their elaboration into more complex molecular architectures. They serve as crucial building blocks for the synthesis of various nitrogen-containing heterocyclic compounds and have been explored for their potential biological activities.
This document provides a comprehensive, field-proven protocol for the synthesis of a specific propargylamino alcohol, this compound. The synthetic strategy is centered around the copper-catalyzed Mannich reaction, a robust and atom-economical three-component reaction. This approach involves the aminoalkylation of a terminal alkyne, in this case, but-3-yn-1-ol, with formaldehyde and a secondary amine, piperidine. The use of a copper(I) catalyst is crucial for the activation of the terminal alkyne, facilitating the carbon-carbon bond formation under mild reaction conditions.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for the experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Reaction Mechanism and Rationale
The copper-catalyzed Mannich reaction for the synthesis of propargylamines proceeds through a well-established mechanism. The reaction is initiated by the in-situ formation of an electrophilic iminium ion from the condensation of piperidine and formaldehyde. Concurrently, the copper(I) catalyst reacts with the terminal alkyne, but-3-yn-1-ol, to form a copper acetylide intermediate. This step is critical as it increases the nucleophilicity of the alkyne. The final step involves the nucleophilic attack of the copper acetylide on the iminium ion, yielding the desired this compound and regenerating the catalyst.
The choice of a copper(I) salt, such as copper(I) chloride or iodide, as a catalyst is based on its ability to efficiently form the acetylide intermediate without promoting significant side reactions.[1][3] The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or dioxane, to ensure the solubility of the reactants and intermediates.
Caption: Mechanism of the Copper-Catalyzed Mannich Reaction.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
But-3-yn-1-ol (≥98%)
-
Piperidine (≥99%)
-
Formaldehyde (37 wt. % solution in H₂O)
-
Copper(I) chloride (CuCl, ≥98%)
-
Tetrahydrofuran (THF), anhydrous (≥99.9%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| But-3-yn-1-ol | 70.09 | 7.01 g | 0.10 | 1.0 |
| Piperidine | 85.15 | 9.37 g (10.9 mL) | 0.11 | 1.1 |
| Formaldehyde (37%) | 30.03 | 8.93 g (8.1 mL) | 0.11 | 1.1 |
| Copper(I) Chloride | 98.99 | 0.50 g | 0.005 | 0.05 |
| Anhydrous THF | - | 200 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Charging of Reactants:
-
To the flask, add anhydrous THF (150 mL), but-3-yn-1-ol (7.01 g, 0.10 mol), piperidine (9.37 g, 0.11 mol), and copper(I) chloride (0.50 g, 0.005 mol).
-
Stir the mixture at room temperature for 15 minutes to allow for the formation of the copper acetylide.
-
-
Addition of Formaldehyde:
-
Dilute the 37% formaldehyde solution (8.93 g, 0.11 mol) with anhydrous THF (50 mL) in the dropping funnel.
-
Cool the reaction flask in an ice-water bath to 0-5 °C.
-
Add the formaldehyde solution dropwise to the stirred reaction mixture over a period of 1 hour, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The consumption of but-3-yn-1-ol and the formation of a new, more polar spot corresponding to the product should be observed.
-
-
Work-up and Extraction:
-
Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (100 mL) to quench the reaction and dissolve the copper salts.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a viscous oil. Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane/ethyl acetate with 1% triethylamine to prevent streaking of the amine product on the silica gel), is recommended.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify the characteristic functional groups (O-H stretch, C≡C stretch, C-N stretch).
-
Mass Spectrometry: To determine the molecular weight.
-
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[4] An eyewash station and safety shower should be readily accessible.[5]
-
Formaldehyde: Is highly toxic, a known carcinogen, and a corrosive substance.[6][7] Inhalation of vapors can cause severe respiratory irritation.[5][7] Avoid all direct contact.[6]
-
Piperidine: Is a flammable, corrosive, and toxic liquid. It can cause severe skin burns and eye damage. Work with piperidine in a fume hood and avoid inhalation of vapors.
-
But-3-yn-1-ol: Is a flammable liquid. Keep away from ignition sources.
-
Copper(I) Chloride: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (oxidized Cu(I) to Cu(II)). | Use freshly purchased, high-purity CuCl or purify existing stock. |
| Wet reagents or solvent. | Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. | |
| Formation of Side Products | Reaction temperature too high during formaldehyde addition. | Maintain the temperature at 0-5 °C during the addition of formaldehyde. |
| Dimerization of but-3-yn-1-ol (Glaser coupling). | Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxygen from promoting oxidative coupling. | |
| Difficult Purification | Product streaking on the silica gel column. | Add a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent to neutralize the acidic sites on the silica gel. |
| Incomplete separation of product from starting materials. | Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC. |
Conclusion
The protocol described herein provides a reliable and detailed method for the synthesis of this compound via a copper-catalyzed Mannich reaction. By carefully controlling the reaction conditions, particularly the temperature during the addition of formaldehyde, and by adhering to the prescribed safety precautions, researchers can successfully synthesize this valuable propargylamino alcohol. The principles and techniques outlined in this guide are broadly applicable to the synthesis of other related aminoalkynes, making this a valuable addition to the repertoire of synthetic organic chemists.
References
-
Takita, R., Yakura, K., Ohshima, T., & Shibasaki, M. (2005). Asymmetric Alkynylation of Aldehydes Using a Catalytic Amount of an In(III)/BINOL Complex. Journal of the American Chemical Society, 127(39), 13760–13761. Available at: [Link]
-
Talybov, G. M. (2025). Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers. Hungarian Journal of Industry and Chemistry, 53(1), 39-42. Available at: [Link]
- Process for the preparation of aminoalkynes. (1998). Google Patents.
-
Suzuki, K. (1956). Studies on ethinylation reactions, II: Synthesis of propargyl alcohol. The Bulletin of the Chemical Society of Japan, 29(7), 771-775. Available at: [Link]
-
The Reaction Mechanism of the Cu(I) Catalyzed Alkylation of Heterosubstituted Alkynes. (2022). MDPI. Available at: [Link]
-
VelocityEHS. (2016). Formaldehyde Safety Tips & Health Hazards from the SDS. Available at: [Link]
-
Mannich Reaction of Secondary Amines, Aldehydes and Alkynes in Water Using Cu/C Nanoparticles as a Heterogeneous Catalyst. (2025). ResearchGate. Available at: [Link]
-
Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. (2021). MDPI. Available at: [Link]
-
Klemm, W. A. (1957). Condensation Reactions of Acetylbenzoyl. Oregon State University. Available at: [Link]
- Wolfe, D. H. (1968). Procedure for synthesis of propargyl alcohol. Google Patents.
-
Catalytic ethynylation of formaldehyde for selective propargyl alcohol production using the copper metal organic framework HKUST-1. (2021). New Journal of Chemistry. Available at: [Link]
-
International Enviroguard. (2021). Protecting Workers from Formaldehyde Exposure. Available at: [Link]
-
Haws Co. (2018). REPOST: Nine Safety Tips for Working with Formaldehyde. Available at: [Link]
- Synthesis of propargyl alcohol from formaldehyde and acetylene. (1963). Google Patents.
-
A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. (2012). ACS Publications. Available at: [Link]
-
Base and copper(i) catalyzed Mannich, alkyne hydroamination cascades for the direct synthesis of 2-methylenepyrrolidines. (2012). Chemical Communications. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Available at: [Link]
-
University of California, Berkeley, EH&S. (n.d.). Formaldehyde: Hazards and Precautions. Available at: [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2022). MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Base and copper(i) catalyzed Mannich, alkyne hydroamination cascades for the direct synthesis of 2-methylenepyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. hawsco.com [hawsco.com]
- 6. CCOHS: Formaldehyde Solutions [ccohs.ca]
- 7. ehs.com [ehs.com]
Application Notes and Protocols for the Purification of 5-(Piperidin-1-yl)pent-3-yn-1-ol
Introduction
5-(Piperidin-1-yl)pent-3-yn-1-ol is a polyfunctional molecule incorporating a tertiary amine (piperidine), a hydroxyl group, and an internal alkyne. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. As with any synthetic compound destined for high-value applications, achieving a high degree of purity is paramount. The presence of unreacted starting materials, catalysts, or side-products can significantly impact the outcome of subsequent reactions and biological assays.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques applicable to this compound and structurally related compounds. The protocols described herein are designed to be adaptable, empowering the researcher to select and optimize the most suitable method based on the specific impurity profile of their crude product and the desired final purity.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structural components.
Predicted Physicochemical Properties:
| Property | Predicted Characteristic | Rationale |
| Physical State | Likely a viscous liquid or a low-melting solid at room temperature. | The presence of the polar hydroxyl and amino groups can lead to strong intermolecular hydrogen bonding. |
| Polarity | High | The molecule possesses both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (amine nitrogen), as well as the polar C-N and C-O bonds. |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in non-polar solvents like hexanes. May have some water solubility due to the polar functional groups. | "Like dissolves like." The polar nature of the molecule dictates its solubility profile. |
| Boiling Point | High | The combination of its molecular weight and the capacity for hydrogen bonding suggests a high boiling point, likely requiring vacuum distillation to avoid decomposition. |
| Basicity | The piperidine moiety is a basic tertiary amine. | The lone pair of electrons on the nitrogen atom can readily accept a proton. |
Common Impurities in Synthesis:
The synthesis of propargylamines and amino alcohols can introduce a variety of impurities that must be removed.[1] A common synthetic route to similar compounds involves the reaction of a propargyl alcohol derivative with piperidine. Potential impurities could include:
-
Unreacted Starting Materials: Residual propargylic precursor and piperidine.
-
Catalyst Residues: If a catalyst (e.g., copper salts) is used in the synthesis.
-
Side-Products: Products of elimination, over-alkylation, or polymerization.
-
Solvent and Reagents: Residual solvents and reagents from the reaction and work-up.
Purification Strategy Selection
The choice of purification technique is dictated by the properties of the target compound and its impurities. The following decision tree provides a logical workflow for selecting the most appropriate method.
Sources
Application Notes & Protocols for the Analysis of 5-(Piperidin-1-yl)pent-3-yn-1-ol
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 5-(Piperidin-1-yl)pent-3-yn-1-ol, a polyfunctional molecule of interest in synthetic chemistry and drug discovery. Recognizing the absence of standardized analytical protocols for this specific compound, this document establishes a foundational framework for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles for the analysis of analogous compounds, including tertiary amines, alkynols, and piperidine derivatives. This guide emphasizes not only the procedural steps but also the scientific rationale behind the selection of techniques, instrumentation, and parameters to ensure robust and reproducible results. Methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification, High-Performance Liquid Chromatography (HPLC) for quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.
Introduction: The Analytical Challenge of a Polyfunctional Molecule
This compound is a unique chemical entity featuring a tertiary amine (piperidine), a hydroxyl group (alcohol), and an internal alkyne. This combination of functional groups presents a distinct set of analytical challenges and opportunities. The tertiary amine imparts basicity and potential for chromatographic tailing, while the hydroxyl group offers a site for derivatization and influences polarity. The alkyne functionality is relatively non-polar. A successful analytical strategy must therefore be versatile enough to address these competing chemical properties.
Propargylamines, the class of compounds to which our target molecule belongs, are significant in medicinal chemistry and chemical biology.[1] Their synthesis and reactivity are well-documented, making the development of robust analytical methods crucial for their advancement in pharmaceutical pipelines.[2][3] This guide aims to provide the necessary tools for the accurate and reliable analysis of this compound.
Structural Elucidation and Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's protons and carbons.
Rationale for NMR Analysis
High-resolution NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.[4] For a novel or synthesized compound like this compound, NMR is not just a quality control check but the primary method of structural verification.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables outline the predicted chemical shifts for this compound. These predictions are based on established values for similar functional groups and can serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H1 | ~3.7 | t | Influenced by the electronegative oxygen of the hydroxyl group. |
| H2 | ~2.5 | tt | Coupling to H1 and H5 protons across the alkyne. |
| H5 | ~3.2 | t | Methylene protons adjacent to the piperidine nitrogen. |
| Hα (piperidine) | ~2.4 | m | Protons on the carbons adjacent to the nitrogen. |
| Hβ, Hγ (piperidine) | ~1.5-1.7 | m | Protons on the remaining carbons of the piperidine ring. |
| OH | Variable | s (broad) | Chemical shift is dependent on concentration and solvent. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 | ~60 | Carbon bearing the hydroxyl group. |
| C2 | ~23 | Methylene carbon adjacent to C1. |
| C3 | ~80 | Alkynyl carbon. |
| C4 | ~82 | Alkynyl carbon. |
| C5 | ~45 | Methylene carbon attached to the piperidine nitrogen. |
| Cα (piperidine) | ~54 | Carbons adjacent to the nitrogen in the piperidine ring. |
| Cβ (piperidine) | ~26 | |
| Cγ (piperidine) | ~24 |
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the hydroxyl proton.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better resolution.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For complete structural assignment, consider 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.
-
Compare the observed chemical shifts with the predicted values and with data from similar piperidine-containing compounds.[5][6]
-
Purity Assessment and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile and thermally stable compounds and providing mass spectral data for their identification.[7] Given the likely volatility of this compound, GC-MS is an excellent method for assessing its purity and confirming its molecular weight. Many alkaloid-like compounds can be analyzed by GC-MS without derivatization.[8]
Rationale for GC-MS Analysis
The combination of gas chromatography's high separation efficiency with the detailed structural information from mass spectrometry makes GC-MS a definitive tool for identifying the target compound and any potential impurities.[9][10] The fragmentation pattern obtained from the mass spectrometer can be used to confirm the compound's structure.
Experimental Workflow for GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane (DCM) or ethyl acetate.
-
Instrumentation and Parameters:
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and peak broadening. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Column | Mid-polarity (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness | Provides good separation for a wide range of compounds. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min | Separates the analyte from potential impurities with varying boiling points. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the presence of a major peak corresponding to the target compound.
-
Calculate the purity of the compound based on the relative peak areas.
-
Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be visible, and the fragmentation pattern should be consistent with the structure of this compound. Expect to see fragments corresponding to the loss of the hydroxyl group, and cleavage of the piperidine ring.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the quantification of compounds in various matrices.[11] For this compound, which lacks a strong UV chromophore, the choice of detector is critical.
Rationale and Detector Selection
Direct UV detection of this compound is challenging due to the absence of significant UV-absorbing functional groups.[12] Therefore, alternative detection methods are recommended:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the optical properties of the analyte, making them ideal for non-chromophoric compounds.
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity and is the gold standard for the analysis of such compounds.
-
Derivatization: Pre-column derivatization with a UV-active or fluorescent tag can be employed to enable detection with standard UV or fluorescence detectors.[13] However, this adds complexity to the sample preparation process.
This guide will focus on a reversed-phase HPLC method with ELSD or CAD detection, as it offers a good balance of universality and simplicity.
Logical Flow for HPLC Method Development
Caption: Logical flow for developing an HPLC method for this compound.
Detailed HPLC Protocol (Reversed-Phase with ELSD/CAD)
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 10 µg/mL to 500 µg/mL.
-
Prepare the sample for analysis by dissolving it in the same diluent to a concentration within the calibration range.
-
-
Instrumentation and Parameters:
Table 4: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | ||
| Column | C18, 2.1 x 100 mm, 2.7 µm particle size | Provides good retention and resolution for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape by protonating the tertiary amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is suitable for separating the analyte from potential impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Volume | 5 µL | |
| Detector (ELSD/CAD) | ||
| Nebulizer Temp. | 40 °C (or as recommended by manufacturer) | Optimizes the evaporation of the mobile phase. |
| Gas Flow | As recommended by manufacturer |
-
Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Perform a linear regression on the calibration curve to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. NMR spectroscopy is indispensable for initial structural verification. GC-MS offers a reliable method for purity assessment and identity confirmation, while a well-developed HPLC method with a universal detector such as ELSD or CAD allows for accurate quantification. The successful implementation of these protocols will enable researchers to confidently assess the quality and purity of this compound, facilitating its use in further research and development.
References
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity. Retrieved from [Link]
-
Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]
-
MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (n.d.). Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Retrieved from [Link]
-
YouTube. (2022, October 3). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Retrieved from [Link]
-
ResearchGate. (2022, March 7). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Piperidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. Retrieved from [Link]
-
NIST WebBook. (n.d.). (E)-5-(Benzo[d][5][8]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one. Retrieved from [Link]
-
NIST WebBook. (n.d.). (Z)-5-(Benzo[d][5][8]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Piperanine. Retrieved from [Link]
-
Chemical Reviews. (2017, November 22). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
-
PubMed. (2023, February 21). Propargylamine: an important moiety in drug discovery. Retrieved from [Link]
-
Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]
-
SIELC. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]
-
PubMed. (n.d.). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Retrieved from [Link]
-
Chromatography Forum. (2009, October 22). trimethylamine and other tertiary amines by HPLC-UV?. Retrieved from [Link]
-
RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
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ResearchGate. (n.d.). FIGURE 1. GC-MS signal of a PM sample with high n -alkane content.... Retrieved from [Link]
-
ScienceDirect. (2014, July 28). Design, synthesis and antibacterial potential of 5-(benzo[d][5][8]dioxol-5-yl). Retrieved from [Link]
-
ResearchGate. (2021, May 25). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
MDPI. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-(Piperidin-1-yl)pent-3-yn-1-ol
Abstract
This document provides a comprehensive guide to the analysis of 5-(Piperidin-1-yl)pent-3-yn-1-ol using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS). As a novel synthetic intermediate with potential applications in medicinal chemistry, rigorous structural confirmation is paramount. This note details an optimized protocol for sample preparation and data acquisition, and critically, it explores the predictable fragmentation pathways of the title compound. By leveraging the high-resolution and tandem mass spectrometry (MS/MS) capabilities of Q-TOF instrumentation, this guide establishes a robust methodology for the unambiguous identification and structural characterization of this and related propargylamine compounds.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule incorporating a tertiary amine (piperidine), a hydroxyl group, and an internal alkyne. This combination of features makes it a valuable synthon in drug discovery. However, its structural complexity necessitates advanced analytical techniques for definitive characterization. Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is ideally suited for this purpose.[1][2][3] ESI allows the molecule to be ionized into the gas phase with minimal fragmentation, preserving the critical molecular ion for accurate mass determination.[1][2]
The tertiary amine functional group is basic and readily accepts a proton, making the molecule highly amenable to positive-ion ESI, where it will be primarily observed as the protonated species, [M+H]⁺. According to the Nitrogen Rule, as a compound with a single nitrogen atom, this compound (C₁₀H₁₇NO) has an odd nominal molecular mass (167 Da), and its protonated ion [M+H]⁺ will therefore be observed at an even mass-to-charge ratio (m/z 168).[4][5]
Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) provides a veritable fingerprint of the molecule's structure. The fragmentation patterns of aliphatic amines are well-characterized and dominated by specific cleavage events that yield structurally informative product ions.[6][7] This application note will leverage these principles to predict and interpret the mass spectrum of this compound.
Recommended Instrumentation: The ESI-Q-TOF Advantage
For this analysis, a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the instrument of choice.[8][9][10] This configuration synergistically combines the strengths of both technologies:
-
Electrospray Ionization (ESI) Source: Gently generates gas-phase ions from solution, minimizing in-source fragmentation and preserving the molecular ion.
-
Quadrupole (Q): Acts as a mass filter, allowing for the selection of a specific precursor ion (in this case, the [M+H]⁺ ion) for fragmentation.[10]
-
Collision Cell: The selected precursor ion is accelerated into a chamber filled with an inert gas (e.g., argon or nitrogen), inducing fragmentation through Collision-Induced Dissociation (CID).
-
Time-of-Flight (TOF) Analyzer: Separates the resulting fragment ions based on their mass-to-charge ratio with very high resolution and mass accuracy (typically < 5 ppm).[11][12] This precision is crucial for determining the elemental composition of both the parent and fragment ions, providing a high degree of confidence in structural assignments.
Experimental Protocol: From Sample to Spectrum
This section provides a detailed, step-by-step methodology for the analysis. The causality behind each step is explained to ensure robust and reproducible results.
Sample and Reagent Preparation
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol. The use of high-purity solvent is critical to avoid adduct formation or ion suppression from contaminants.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Rationale: Acetonitrile and water are common solvents for ESI, promoting efficient desolvation.[3] The addition of formic acid is crucial; it acidifies the solution, ensuring the tertiary amine is readily protonated, which significantly enhances the signal intensity in positive-ion mode.[13] Studies on similar piperidine-containing compounds have shown that low concentrations (below 5 ng/µL) can help avoid the formation of dimeric ionic species.[14]
-
Mass Spectrometer Configuration and Calibration
-
Instrument: A Q-TOF mass spectrometer equipped with an ESI source.
-
Calibration: Calibrate the instrument across the desired mass range (e.g., m/z 50-500) immediately prior to analysis using a certified calibration solution. This ensures high mass accuracy for all measurements.
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Data Acquisition: Acquire data in both full scan MS mode and targeted MS/MS mode.
Workflow Diagram
Caption: ESI-Q-TOF MS workflow for analyzing this compound.
Optimized Instrument Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Source Parameters | ||
| Capillary Voltage | 3.5 - 4.0 kV | High voltage required to generate the electrospray and promote ionization.[3] |
| Nebulizing Gas (N₂) | 1.0 - 1.5 Bar | Assists in droplet formation and desolvation. |
| Drying Gas (N₂) | 8.0 L/min | Facilitates solvent evaporation from the charged droplets. |
| Drying Gas Temp. | 200 - 250 °C | Provides thermal energy to aid desolvation without causing thermal degradation. |
| Analyzer Parameters | ||
| Scan Range (MS) | m/z 50 - 500 | Covers the expected mass of the precursor and its fragments. |
| Precursor Ion (MS/MS) | m/z 168.14 | The calculated exact mass of the [C₁₀H₁₈NO]⁺ ion. |
| Collision Energy | 10 - 30 eV | Ramped or stepped to observe both low-energy (stable fragments) and high-energy fragmentations. |
Predicted Fragmentation Pathways
The structural elucidation of this compound is achieved by interpreting its MS/MS spectrum. The fragmentation is driven by the charge site, which is the protonated nitrogen atom of the piperidine ring. The most characteristic fragmentation for aliphatic amines is α-cleavage.[6][7][15]
α-Cleavage: This process involves the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[16][17][18] This cleavage is favorable because it leads to the formation of a stable, resonance-stabilized iminium ion.[6][18] For the protonated this compound, there are two potential sites for α-cleavage within the piperidine ring and one on the pentynyl side chain.
-
Loss of the Pentynyl Side Chain (Pathway A): Cleavage of the N-C bond connecting the piperidine ring to the side chain. This is a highly probable fragmentation, leading to a very stable piperidinyl-methylene iminium ion.
-
Ring Opening (Pathway B): Cleavage of a C-C bond within the piperidine ring, alpha to the nitrogen. This results in the loss of an ethene molecule (C₂H₄) via a ring-opening mechanism, a common pathway for cyclic amines.[19]
-
Loss of Water: The presence of a primary alcohol provides a pathway for the neutral loss of water (H₂O), particularly upon collisional activation.[20][21] This is a common fragmentation for molecules containing hydroxyl groups.
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Application Notes and Protocols for 5-(Piperidin-1-yl)pent-3-yn-1-ol in Click Chemistry Reactions
Introduction: A Versatile Linker for Advanced Bioconjugation and Drug Discovery
In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently connect molecular entities is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a suite of powerful, reliable, and selective reactions for this purpose.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as the gold standard due to its exceptional reliability, specificity, and biocompatibility.[2][3]
This application note details the use of 5-(Piperidin-1-yl)pent-3-yn-1-ol , a unique trifunctional linker molecule, in CuAAC reactions. This compound incorporates a terminal alkyne for click conjugation, a hydroxyl group for further derivatization or to enhance aqueous solubility, and a piperidine moiety, a common scaffold in medicinal chemistry known to influence pharmacokinetic properties.[4] The strategic combination of these functional groups makes this compound a highly valuable tool for researchers in bioconjugation, drug discovery, and materials science.
The terminal alkyne is a key functional group in bioorthogonal chemistry, valued for its stability and specific reactivity in the presence of a copper(I) catalyst.[5][6] The piperidine ring, a prevalent nitrogen-containing heterocycle in many FDA-approved drugs, can impart desirable physicochemical properties such as improved solubility and cell permeability.[4] The primary alcohol provides a handle for secondary modifications, such as esterification to attach other molecules of interest.
This guide will provide a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical considerations for the effective use of this compound in click chemistry applications.
Mechanistic Insights: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage.[7] This reaction exhibits a remarkable rate acceleration of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[3] The key to this efficiency is the copper(I) catalyst, which orchestrates the reaction pathway to favor the formation of the 1,4-regioisomer exclusively.
The catalytic cycle, as illustrated below, involves the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to regenerate the copper(I) catalyst and yield the triazole product. The reaction is typically performed in aqueous or mixed aqueous/organic solvents and is tolerant of a wide range of functional groups, making it ideal for biological applications.[3][8]
Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
The following protocols are designed as a starting point for the use of this compound in CuAAC reactions. Optimization may be required depending on the specific azide-containing molecule and the desired application.
Protocol 1: General Procedure for Small Molecule Conjugation
This protocol is suitable for the conjugation of this compound to a small molecule containing an azide functionality.
Materials:
-
This compound
-
Azide-functionalized small molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the azide-functionalized small molecule (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-functionalized small molecule (1.0 equivalent).
-
Add this compound (1.1-1.5 equivalents).
-
Add the chosen solvent to achieve the desired reaction concentration (typically 1-10 mM).
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[9]
-
-
Initiation of the Reaction:
-
Add the copper(II) sulfate solution (0.01-0.1 equivalents).
-
Add the sodium ascorbate solution (0.1-1.0 equivalents). The solution may turn a pale yellow or green color, indicating the formation of the Cu(I) species.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. The reaction is often complete within 1-12 hours.[10]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the product using standard techniques such as column chromatography, preparative HPLC, or crystallization.
-
Protocol 2: Bioconjugation to an Azide-Labeled Protein
This protocol outlines the conjugation of this compound to a protein that has been metabolically or chemically labeled with an azide group.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA, BTTAA)
-
Degassed buffer
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-50 mM in a biocompatible solvent like DMSO).
-
Prepare a stock solution of copper(II) sulfate and the chelating ligand (e.g., a 5:1 molar ratio of ligand to copper, at a concentration of 10 mM copper in degassed water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in degassed water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-labeled protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add the this compound stock solution to achieve a final concentration of 10-100 fold molar excess over the protein.
-
Add the premixed copper/ligand solution to a final concentration of 50-250 µM copper. The ligand helps to stabilize the Cu(I) ion and protect the protein from oxidative damage.[11]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation and Purification:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.
-
Purify the conjugated protein from excess reagents and the catalyst using a suitable method such as dialysis against a buffer containing a chelating agent (e.g., EDTA) or size-exclusion chromatography.[9]
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
-
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for the use of this compound in CuAAC reactions.
| Parameter | Small Molecule Conjugation | Bioconjugation |
| Alkyne:Azide Ratio | 1.1 - 1.5 : 1 | 10 - 100 : 1 |
| Copper Catalyst (mol%) | 1 - 10% | 50 - 250 µM final concentration |
| Reducing Agent | Sodium Ascorbate (10-100 mol%) | Sodium Ascorbate (1-5 mM final) |
| Ligand | Not always necessary | THPTA, BTTAA (1-5 fold excess to Cu) |
| Solvent | H₂O/DMSO, H₂O/t-BuOH | Aqueous Buffer (e.g., PBS) |
| Temperature | Room Temperature | Room Temperature or 37°C |
| Reaction Time | 1 - 12 hours | 1 - 4 hours |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a bioconjugation experiment using this compound.
Figure 2: General workflow for protein bioconjugation using CuAAC.
Trustworthiness and Self-Validation
To ensure the success and reproducibility of your click chemistry reactions with this compound, it is crucial to incorporate control experiments and thorough characterization of the final product.
-
Negative Controls: Perform a reaction without the copper catalyst to ensure that no uncatalyzed background reaction occurs. Also, a reaction without the alkyne or azide component will confirm the specificity of the conjugation.
-
Positive Controls: If available, use a well-characterized azide-alkyne pair to validate your reaction setup and reagent quality.
-
Product Characterization: The formation of the 1,2,3-triazole product should be unequivocally confirmed by analytical techniques such as:
-
NMR Spectroscopy: For small molecules, the appearance of a characteristic triazole proton signal (typically around 7.5-8.5 ppm in ¹H NMR) is a strong indicator of a successful reaction.
-
Mass Spectrometry: ESI-MS or MALDI-TOF MS can be used to confirm the expected mass of the conjugated product.
-
FTIR Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) can be monitored.
-
Conclusion
This compound is a valuable and versatile building block for click chemistry applications. Its trifunctional nature allows for the straightforward introduction of a piperidine moiety and a free hydroxyl group via a stable triazole linkage. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic strategies, ultimately enabling the creation of novel bioconjugates, targeted therapeutics, and advanced materials.
References
-
[(E)-1-(Benzo[d][10][12]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI.]([Link])
-
[(PDF) (E)-1-(Benzo[d][10][12]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate.]([Link])
-
[Design, synthesis and antibacterial potential of 5-(benzo[d][10][12]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PMC - NIH.]([Link])
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Using 5-(Piperidin-1-yl)pent-3-yn-1-ol as a research tool
As a Senior Application Scientist, I present this comprehensive guide to utilizing 5-(Piperidin-1-yl)pent-3-yn-1-ol as a novel research tool. The information herein is synthesized from established principles in medicinal chemistry and pharmacology, focusing on the compound's structural motifs—the propargylamine and piperidine moieties—to propose its potential applications and provide robust protocols for its investigation.
Application Note: this compound
A Novel Modulator of Cholinergic Neurotransmission
Introduction
This compound is a synthetic small molecule featuring two key pharmacophores: a piperidine ring and a propargylamine functional group. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous natural alkaloids and synthetic drugs targeting the central nervous system (CNS).[1][2] The propargylamine moiety is of significant interest due to its versatile reactivity and its presence in clinically approved drugs, particularly irreversible enzyme inhibitors like the monoamine oxidase inhibitor Pargyline.[3][4]
The unique combination of the basic piperidine nitrogen, which can mimic the quaternary ammonium of acetylcholine, and the reactive terminal alkyne suggests that this compound is a compelling candidate for investigating the cholinergic system. This system is fundamental to processes such as learning, memory, and attention, and its dysfunction is a hallmark of neurodegenerative disorders like Alzheimer's disease.[5][6] This guide outlines the hypothesized mechanisms of action for this compound and provides detailed protocols for its characterization as a potential acetylcholinesterase (AChE) inhibitor and muscarinic acetylcholine receptor (mAChR) ligand.
Chemical and Physical Properties
While experimental data for this specific molecule is not extensively published, its properties can be predicted based on its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| Structure | A pentynol backbone linking a piperidine ring |
| Key Functional Groups | Tertiary Amine, Alkyne (Propargyl), Alcohol |
| Predicted Solubility | Likely soluble in water and polar organic solvents like DMSO and ethanol. |
Hypothesized Biological Activity & Mechanism of Action
The structure of this compound strongly suggests potential interactions with key components of the cholinergic synapse. The primary hypotheses are its roles as an acetylcholinesterase (AChE) inhibitor and a muscarinic acetylcholine receptor (mAChR) modulator.
-
Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), thus terminating its signal.[5] Inhibition of AChE increases the concentration and duration of ACh in the synaptic cleft, a primary therapeutic strategy for Alzheimer's disease.[6] The propargylamine group in this compound could act as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue (e.g., serine) in the AChE active site.
-
Muscarinic Acetylcholine Receptor (mAChR) Modulation: Muscarinic receptors are G-protein coupled receptors that mediate many of the effects of acetylcholine in the CNS and peripheral nervous system.[7] The protonated piperidine ring can mimic the positively charged head of acetylcholine, potentially allowing it to bind to the orthosteric site of mAChRs.[8] Depending on its interaction with the receptor, it could act as either an agonist, stimulating the receptor, or an antagonist, blocking it.
The following diagram illustrates the potential points of intervention for this compound within a cholinergic synapse.
Caption: Hypothesized intervention points of this compound.
Experimental Protocols
To validate the hypothesized activities, a logical workflow should be followed, starting with broad enzymatic screening and progressing to more specific receptor binding and functional cell-based assays.
Sources
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- 8. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-(Piperidin-1-yl)pent-3-yn-1-ol as a Cholinesterase Inhibitor
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(Piperidin-1-yl)pent-3-yn-1-ol as a potential cholinesterase inhibitor. Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine.[1][2] This document details the scientific rationale, step-by-step protocols for in vitro enzymatic assays, and methods for kinetic analysis to elucidate the compound's inhibitory mechanism. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.
Introduction and Scientific Rationale
The inhibition of cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), is a clinically validated strategy for managing cognitive decline in Alzheimer's disease (AD).[2] By preventing the breakdown of acetylcholine, these inhibitors help to ameliorate the cholinergic deficit characteristic of the disease.[2]
The compound this compound incorporates two key structural motifs often found in bioactive molecules targeting the central nervous system:
-
Piperidine Ring: A saturated heterocycle prevalent in numerous CNS-active drugs and natural alkaloids, known to interact with various receptors and enzymes.[3][4] Its presence can influence the compound's pharmacokinetic properties, including blood-brain barrier permeability.
-
Propargylamine Moiety: The N-propargyl group (an amine attached to a prop-2-yn-1-yl group) is a recognized pharmacophore in medicinal chemistry. It is notably present in irreversible monoamine oxidase (MAO) inhibitors and has been incorporated into multi-target-directed ligands designed for neurodegenerative diseases, often conferring inhibitory activity against both cholinesterases and MAOs.[5][6][7]
Given these structural features, it is hypothesized that this compound may act as an inhibitor of AChE and/or BuChE. The following protocols provide a robust framework for testing this hypothesis, quantifying the inhibitory potency, and determining the mechanism of action.
Postulated Mechanism of Cholinesterase Inhibition
The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (Ser-His-Glu) and a peripheral anionic site (PAS) at its entrance. The propargylamine group of the test compound could potentially interact with the active site. Many propargylamine derivatives are known to act as dual or multi-target inhibitors.[5][7] The piperidine moiety may facilitate binding to the hydrophobic regions of the enzyme's gorge.
Figure 1: Postulated binding mechanism of the inhibitor within the AChE gorge.
Protocol 1: Determination of IC₅₀ using the Ellman's Method
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against AChE and BuChE. The assay is based on the Ellman's method, a rapid and reliable colorimetric technique.[8][9][10][11]
Principle of the Assay
The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[11] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[8][11] The presence of an inhibitor reduces the rate of this color formation.
Figure 2: Workflow of the Ellman's colorimetric assay for cholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATChI)
-
Butyrylthiocholine iodide (BuTChI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
This compound (Test Inhibitor)
-
Donepezil or Physostigmine (Positive Control Inhibitor)
-
Sodium Phosphate Buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipettor
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Protocol
Causality Note: All solutions should be prepared fresh. The assay is performed at pH 8.0 to ensure optimal reaction between thiocholine and DTNB.[12] DMSO is used to dissolve the test compound, but its final concentration in the well should be kept low (≤1%) to avoid enzyme denaturation.
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light.
-
Substrate Solutions (10 mM): Dissolve 14.4 mg of ATChI (for AChE) or 15.9 mg of BuTChI (for BuChE) in 5 mL of deionized water.
-
Enzyme Solutions: Prepare stock solutions of AChE (e.g., 1 U/mL) and BuChE (e.g., 1 U/mL) in Assay Buffer. Dilute further to obtain a working concentration that yields a linear reaction rate for at least 10 minutes (e.g., 0.025 U/mL).
-
Inhibitor Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM). Do the same for the positive control.
-
-
Assay Procedure (96-well plate):
-
Set up the plate layout, including wells for blanks, negative controls (100% activity), and various inhibitor concentrations.
-
Add 140 µL of Assay Buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 10 µL of the appropriate inhibitor dilution (or DMSO for the negative control) to the respective wells. For the blank, add 10 µL of Assay Buffer instead of the enzyme later.
-
Add 10 µL of the working enzyme solution (AChE or BuChE) to all wells except the blank.
-
Mix gently and pre-incubate the plate for 15 minutes at room temperature (25°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATChI or BuTChI) to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis
-
Calculate Reaction Rate (V): Determine the rate of reaction (V = ΔAbsorbance/minute) from the linear portion of the kinetic curve for each well.
-
Correct for Blank: Subtract the rate of the blank well (which accounts for non-enzymatic substrate hydrolysis) from all other rates.
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
Expected Data Summary
Data should be summarized in a table for clarity. The selectivity index (SI) can be calculated to determine the compound's preference for one enzyme over the other.
| Compound | AChE IC₅₀ (µM) [Hypothetical] | BuChE IC₅₀ (µM) [Hypothetical] | Selectivity Index (SI) [BuChE IC₅₀ / AChE IC₅₀] |
| This compound | 8.5 | 25.0 | 2.94 |
| Donepezil (Positive Control) | 0.01 | 5.0 | 500 |
Protocol 2: Enzyme Kinetic Analysis
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the enzyme kinetics at various substrate and inhibitor concentrations.[13][14]
Rationale and Procedure
By measuring the initial reaction rates at multiple fixed inhibitor concentrations while varying the substrate concentration, one can construct Lineweaver-Burk (double reciprocal) plots. The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) reveals the inhibition mechanism.[13][14]
-
Prepare several fixed concentrations of this compound based on its IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, perform the assay as described in Protocol 1, but use a range of substrate (ATChI or BuTChI) concentrations (e.g., 0.1 mM to 2 mM).
-
Calculate the initial velocity (V) for each combination of inhibitor and substrate concentration.
Data Analysis and Visualization
-
For each inhibitor concentration, plot 1/V versus 1/[S] (where [S] is the substrate concentration).
-
Fit the data to a straight line to determine the Vmax (from the y-intercept, 1/Vmax) and Km (from the x-intercept, -1/Km).
-
The mode of inhibition is determined by how the lines on the plot intersect.
Figure 3: Representative Lineweaver-Burk plots for different modes of enzyme inhibition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Spontaneous hydrolysis of substrate; Instability of DTNB.[15] | Prepare fresh substrate and DTNB solutions daily. Run a blank control without enzyme and subtract its rate. Ensure buffer pH is precisely 8.0. |
| No or low enzyme activity | Inactive enzyme; Incorrect buffer pH; Presence of interfering substances. | Verify enzyme activity with a positive control substrate run. Check buffer pH. Ensure final DMSO concentration is low (<1%). |
| Poor reproducibility / High CV% | Pipetting errors; Temperature fluctuations; Inconsistent mixing. | Use calibrated pipettes, especially a multichannel pipettor for additions. Allow all reagents to equilibrate to room temperature. Ensure gentle but thorough mixing after each addition. |
| Inhibitor precipitates in well | Low solubility of the test compound in the aqueous assay buffer. | Lower the starting stock concentration of the inhibitor. Ensure the final DMSO concentration does not exceed 1-2%. |
References
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Application Notes and Protocols for In Vivo Studies with 5-(Piperidin-1-yl)pent-3-yn-1-ol
A Guide for Researchers in Drug Discovery and Development
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Piperidine-Containing Compounds
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3][4] The versatility of the piperidine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The compound of interest, 5-(Piperidin-1-yl)pent-3-yn-1-ol, incorporates this key heterocyclic motif, suggesting its potential as a novel therapeutic agent. The presence of a propargyl alcohol functionality introduces further chemical reactivity and potential for targeted interactions.
These application notes provide a comprehensive guide for researchers and drug development professionals on conducting in vivo studies with this compound. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in preclinical research.[5][6][7]
Section 1: Preclinical In Vivo Study Design
A well-designed in vivo study is paramount for obtaining meaningful and translatable data.[5][7][8] The initial phase of research should involve a thorough literature review to inform the selection of the most appropriate animal model for the proposed investigation.[5] The use of in vivo animal models is a critical and necessary step in the progression of preclinical research that can lead to future medical innovations.[5]
Foundational Principles of In Vivo Experimental Design
The design of any in vivo experiment should be guided by the "3Rs" principle: Replacement, Reduction, and Refinement .[9] This ethical framework advocates for the use of non-animal methods where possible, minimizing the number of animals used, and refining procedures to reduce any potential pain or distress.[9]
Animal Model Selection
The choice of animal model is a critical decision that directly impacts the relevance and translatability of the study findings.[9] For a novel compound like this compound, with potential neuroprotective properties suggested by the piperidine moiety, rodent models of neurodegenerative diseases are a logical starting point.[10][11][12]
Table 1: Recommended Rodent Models for Initial In Vivo Studies
| Potential Therapeutic Area | Recommended Animal Model | Key Pathological Features | Relevant Behavioral Readouts |
| Alzheimer's Disease | Transgenic mice (e.g., APP/PS1, 5xFAD) | Amyloid-beta plaques, neurofibrillary tangles, cognitive deficits | Morris Water Maze, Y-Maze, Novel Object Recognition |
| Parkinson's Disease | 6-OHDA or MPTP-lesioned rodents, α-synuclein transgenic mice | Dopaminergic neuron loss, motor deficits | Rotarod test, Cylinder test, Gait analysis |
| General Cognitive Enhancement | Healthy adult rodents (mice or rats) | N/A | Barnes Maze, Radial Arm Maze, Fear Conditioning |
The selection of a specific model should be justified based on the hypothesized mechanism of action of the test compound.[8]
Experimental Groups and Controls
A well-controlled study is essential to attribute any observed effects to the investigational compound.
-
Vehicle Control Group: Receives the same formulation (vehicle) as the test compound but without the active ingredient. This group accounts for any effects of the vehicle itself.
-
Test Compound Groups: At least three dose levels (low, medium, and high) are recommended to establish a dose-response relationship.
-
Positive Control Group (Optional but Recommended): A known therapeutic agent for the specific disease model can be included to validate the experimental setup.
-
Sham/Untreated Control Group: In some models (e.g., surgical models), a sham-operated group that undergoes the surgical procedure without the induction of pathology is necessary.
Section 2: Compound Formulation and Administration
The physicochemical properties of this compound will dictate the optimal formulation and route of administration.
Formulation Protocol
Objective: To prepare a stable and homogenous formulation suitable for in vivo administration.
Materials:
-
This compound
-
Solvents (e.g., sterile saline, PBS, DMSO, Tween 80)
-
Vortex mixer
-
Sonicator
-
Sterile filters (0.22 µm)
Protocol:
-
Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles. Aim for a final DMSO concentration of <5% if used as a co-solvent for intravenous administration.
-
Vehicle Selection: Choose a vehicle that ensures complete dissolution and stability of the compound. A common vehicle for initial studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation: a. Weigh the required amount of this compound. b. If using a co-solvent system, dissolve the compound in the organic solvent (e.g., DMSO) first. c. Gradually add the remaining vehicle components while vortexing. d. Sonicate the mixture if necessary to ensure complete dissolution. e. Sterile filter the final formulation before administration.
Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.[13]
Table 2: Common Routes of Administration in Rodent Studies
| Route | Advantages | Disadvantages |
| Oral (p.o.) | Clinically relevant, less stressful | Subject to first-pass metabolism, variable absorption |
| Intravenous (i.v.) | 100% bioavailability, rapid onset | More invasive, requires technical skill |
| Intraperitoneal (i.p.) | Larger volumes can be administered, faster absorption than p.o. | Potential for injection into organs, not clinically relevant for most drugs |
| Subcutaneous (s.c.) | Slower, more sustained absorption | Can cause local irritation |
For initial efficacy studies, intraperitoneal or oral administration are common choices.
Section 3: Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[14][15]
Protocol for a Murine Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of this compound in mice.
Animals: Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1: Intravenous administration (e.g., 2 mg/kg)
-
Group 2: Oral administration (e.g., 10 mg/kg)
Protocol:
-
Dosing: Administer the compound to each group via the designated route.
-
Blood Collection: Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).[14][15]
-
Plasma Preparation: Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the compound using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters.[16]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Section 4: Pharmacodynamic (PD) and Efficacy Studies
Pharmacodynamic studies assess the effect of the drug on the body. In the context of a potential neuroprotective agent, this would involve evaluating its impact on disease-related pathologies and behavioral outcomes.
Protocol for Cognitive Assessment in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the effect of this compound on cognitive function in an APP/PS1 mouse model.
Animals: APP/PS1 transgenic mice and wild-type littermates (6-8 months of age)
Treatment: Chronic daily administration of the compound or vehicle for 4-6 weeks.
Behavioral Test: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[17][18][19]
Protocol:
-
Acquisition Phase (5-7 days): a. Place the mouse in a circular pool of opaque water with a hidden escape platform. b. Allow the mouse to swim and find the platform. Guide the mouse to the platform if it fails to find it within 60-90 seconds. c. Record the time taken to find the platform (escape latency) and the path taken using a video tracking system. d. Conduct 4 trials per day for each mouse.
-
Probe Trial (24 hours after the last acquisition trial): a. Remove the escape platform from the pool. b. Place the mouse in the pool and allow it to swim for 60 seconds. c. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
Expected Outcomes:
-
Improved performance in the acquisition phase (shorter escape latencies) in the compound-treated group compared to the vehicle-treated transgenic group.
-
Increased time spent in the target quadrant during the probe trial in the compound-treated group.
Post-Mortem Tissue Analysis
Following the completion of behavioral testing, brain tissue should be collected for biochemical and histological analysis to investigate the underlying mechanism of action.
Potential Analyses:
-
Immunohistochemistry: To visualize and quantify amyloid-beta plaques, neurofibrillary tangles, neuroinflammation (microglia and astrocyte activation), and neuronal survival.
-
ELISA: To measure the levels of soluble and insoluble amyloid-beta peptides.
-
Western Blotting: To assess the expression of key proteins involved in synaptic plasticity and neuroinflammation.
Conclusion
The in vivo evaluation of this compound represents a critical step in assessing its therapeutic potential. The protocols and guidelines presented in these application notes provide a robust framework for conducting these studies with scientific rigor and ethical considerations. A systematic approach, encompassing well-designed pharmacokinetic, pharmacodynamic, and efficacy studies, will be instrumental in elucidating the pharmacological profile of this novel compound and its potential for further development.
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Aroonsak, A., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(4), 57. [Link]
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Abdel-Wahab, B. F., et al. (2018). Design, synthesis and antibacterial potential of 5-(benzo[d][1][5]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Tropical Journal of Pharmaceutical Research, 17(3), 481-488. [Link]
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Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(4), 431-463. [Link]
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ResearchGate. (2013). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) Piperidine, a Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid Receptor, Ameliorates Exercise-Induced Fatigue in Mice. ResearchGate. [Link]
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Application Notes & Protocols for the Investigation of 5-(Piperidin-1-yl)pent-3-yn-1-ol in Drug Discovery
Introduction: Unveiling a Promising Chemical Scaffold
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity represents a powerful approach for generating novel lead compounds with unique therapeutic potential. 5-(Piperidin-1-yl)pent-3-yn-1-ol is a novel, uncharacterized molecule that embodies this principle. Its structure is a thoughtful amalgamation of three key moieties: a piperidine ring, a propargylamine core, and a primary alcohol.
-
The Piperidine Ring: This saturated heterocycle is a "privileged scaffold" in medicinal chemistry, present in a vast array of clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[1] Its presence often confers favorable pharmacokinetic properties, including metabolic stability and improved membrane transport.[1]
-
The Propargylamine Moiety: This functional group is the hallmark of several neuroprotective drugs, such as selegiline and rasagiline, used in the treatment of Parkinson's disease.[2] Its mechanism often extends beyond simple enzyme inhibition to include profound anti-apoptotic and neurorestorative effects.[2][3]
-
The Primary Alcohol: This terminal hydroxyl group provides a site for potential hydrogen bonding interactions with biological targets and can be a key determinant of the molecule's solubility and metabolic profile.
This document serves as a comprehensive guide for the initial exploration of this compound. We provide a robust, field-proven rationale for its synthesis, hypothesize its most probable biological activities based on extensive analysis of its structural components, and present detailed, self-validating protocols for its comprehensive evaluation as a potential therapeutic agent.
Section 1: Physicochemical Profile and Synthesis Strategy
A molecule's therapeutic potential is fundamentally linked to its physicochemical properties and the feasibility of its synthesis. Here, we outline the predicted characteristics of this compound and propose a high-yield synthetic route.
Predicted Physicochemical Data
The following table summarizes the computationally predicted properties of the target compound. These values suggest good potential for oral bioavailability and CNS penetration, making it an attractive candidate for neurological and systemic disease targets.
| Property | Predicted Value | Implication for Drug Discovery |
| Molecular Formula | C₁₀H₁₇NO | - |
| Molecular Weight | 167.25 g/mol | Favorable for oral bioavailability (Lipinski's Rule of 5) |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Balanced lipophilicity for membrane permeability and solubility |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | Suggests good potential for blood-brain barrier penetration |
| Hydrogen Bond Donors | 1 | Potential for specific target interactions |
| Hydrogen Bond Acceptors | 2 | Potential for specific target interactions |
| Rotatable Bonds | 3 | Moderate conformational flexibility |
Rationale for Synthesis: The Mannich Reaction
The most direct and efficient method for constructing the propargylamine core of this compound is the Mannich reaction . This classic three-component condensation is a cornerstone of medicinal chemistry for its reliability and atom economy.[4] The reaction involves the aminoalkylation of an acidic proton located on a terminal alkyne.[5]
In this specific case, the reaction will condense:
-
An Alkyne: Pent-3-yn-1-ol, providing the core carbon backbone and the terminal alcohol.
-
An Aldehyde: Formaldehyde, which serves as the electrophilic methylene bridge.
-
A Secondary Amine: Piperidine, which provides the key heterocyclic moiety.
The causality for this choice is clear: the Mannich reaction forms the crucial C-C and C-N bonds in a single, often one-pot, operation, making it ideal for both initial discovery and eventual scale-up.[4][6]
Experimental Protocol: One-Pot Synthesis
This protocol details a robust, copper-catalyzed one-pot synthesis. Copper(I) salts are highly effective catalysts for this transformation, activating the terminal alkyne for nucleophilic attack.
Materials:
-
Pent-3-yn-1-ol
-
Piperidine
-
Paraformaldehyde
-
Copper(I) Chloride (CuCl)
-
Dioxane (or another suitable solvent like THF or DMSO)
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add pent-3-yn-1-ol (1.0 eq.), piperidine (1.2 eq.), and paraformaldehyde (1.5 eq.).
-
Solvent and Catalyst Addition: Add dioxane to the flask to achieve a concentration of ~0.5 M with respect to the pent-3-yn-1-ol. Add Copper(I) Chloride (0.05 eq.).
-
Reaction Execution: Stir the mixture vigorously at 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 4-6 hours).
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Workup - Washing: Combine the organic layers and wash sequentially with 2M HCl (to remove excess piperidine), water, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualization: Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Section 2: Hypothesized Biological Activities & Mechanisms
The unique structural combination within this compound suggests compelling, testable hypotheses for its biological function, primarily in the domains of neuroprotection and oncology.
Neuroprotective Potential
The propargylamine scaffold is a powerful pharmacophore for neuroprotection.[7] We hypothesize that this compound will exhibit neuroprotective properties through at least two distinct, yet potentially synergistic, mechanisms.
Mechanism A: Modulation of Apoptotic Signaling Many propargylamine derivatives confer neuroprotection by interfering with the intrinsic apoptosis pathway, independent of MAO inhibition.[3] This often involves the stabilization of mitochondrial function.[2] We propose that the title compound could bind to key regulatory proteins in the apoptotic cascade, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing their pro-apoptotic functions.[3] This would lead to an increased ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax), ultimately preserving mitochondrial membrane potential and preventing the release of cytochrome c, a key step in caspase activation.
Mechanism B: Muscarinic Receptor Modulation Muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, are critical targets for treating cognitive deficits in Alzheimer's disease and schizophrenia.[8][9] The piperidine ring is a common feature in many muscarinic receptor modulators. We hypothesize that this compound may act as an allosteric modulator of muscarinic receptors.[10] Allosteric modulators bind to a site distinct from the acetylcholine binding site, offering greater subtype selectivity and a more nuanced physiological response compared to traditional agonists.[10] Positive allosteric modulation of the M1 receptor, for instance, could enhance cholinergic neurotransmission, a key strategy in dementia therapy.
Mandatory Visualization: Hypothesized Neuroprotective Pathway
Caption: Hypothesized dual-mechanism neuroprotective action of the compound.
Anticancer Potential
The piperidine scaffold is prevalent in numerous anticancer agents.[11][12] Its derivatives can induce cancer cell death through multiple mechanisms. We hypothesize that this compound may exhibit selective cytotoxicity toward cancer cells.
Mechanism: Induction of Oxidative Stress and Apoptosis A common mechanism of action for piperidine-containing anticancer compounds is the induction of apoptosis via the generation of intracellular Reactive Oxygen Species (ROS).[12] An elevated ROS level in cancer cells can overwhelm their antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids. This cellular stress triggers the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and the activation of caspases.[12] This mechanism provides a clear, testable hypothesis for the compound's potential anticancer activity. It has been shown to be effective against various cancer types, including breast, lung, and prostate cancers.[12]
Section 3: Protocols for Biological Evaluation
The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity. They provide a clear path to testing the primary hypotheses.
In Vitro Neuroprotection Assays
Protocol 1: Cell Viability in a Neurotoxicity Model
-
Objective: To determine if the compound protects neuronal cells from a known neurotoxin.
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Methodology:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium.
-
Pre-treat the cells with the compound dilutions for 2 hours. Include a "vehicle only" control.
-
Introduce a neurotoxin (e.g., 100 µM 6-hydroxydopamine or 1 µM rotenone) to all wells except the "no toxin" control.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
-
Controls:
-
Untreated cells (negative control).
-
Cells treated with vehicle only.
-
Cells treated with toxin + vehicle (positive control for toxicity).
-
Cells treated with a known neuroprotective agent (e.g., rasagiline) + toxin (positive control for protection).
-
-
Endpoint: A dose-dependent increase in cell viability in the compound-treated groups compared to the "toxin + vehicle" control.
Protocol 2: Muscarinic Receptor Binding Assay
-
Objective: To determine if the compound binds to muscarinic receptors.
-
System: Commercially available membrane preparations from cells expressing human M1 muscarinic receptors (e.g., CHO-hM1).
-
Methodology:
-
Use a radioligand competition assay format. The radioligand will be a known high-affinity muscarinic antagonist (e.g., [³H]N-methylscopolamine).
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (near its Kd), and increasing concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist, e.g., atropine).
-
Incubate to allow binding to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester and wash to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Endpoint: A dose-dependent displacement of the radioligand, from which a Ki (inhibitory constant) can be calculated. This will confirm binding to the receptor.
In Vitro Anticancer Assays
Protocol 3: Broad-Spectrum Cytotoxicity Screening
-
Objective: To assess the compound's cytotoxic effect across a panel of human cancer cell lines.
-
Cell Lines: A representative panel, e.g., MCF-7 (breast), A549 (lung), DU145 (prostate), and a non-cancerous control line like HaCaT keratinocytes to assess selectivity.[13]
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat with a 10-point, 3-fold serial dilution of the compound for 72 hours.
-
Assess cell viability using the MTT assay.
-
-
Endpoint: Calculation of GI₅₀ (concentration for 50% growth inhibition) for each cell line. High potency against cancer lines and low potency against the normal cell line indicates favorable therapeutic potential.
Protocol 4: Apoptosis and ROS Measurement
-
Objective: To determine if cytotoxicity is mediated by apoptosis and oxidative stress.
-
Cell Line: A cancer cell line that showed high sensitivity in Protocol 3.
-
Methodology (Apoptosis):
-
Treat cells with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Methodology (ROS):
-
Treat cells with the compound at its GI₅₀ concentration for a shorter duration (e.g., 1-4 hours).
-
Load the cells with a ROS-sensitive fluorescent probe, such as DCFDA.
-
Measure the increase in fluorescence using a plate reader or flow cytometer.
-
-
Controls:
-
Untreated cells (negative control).
-
Cells treated with a known apoptosis/ROS inducer (e.g., staurosporine or H₂O₂).
-
-
Endpoint: A significant increase in the apoptotic cell population and intracellular ROS levels compared to untreated controls.
Section 4: Data Interpretation and Future Directions
The successful execution of these protocols will provide a foundational dataset for this compound.
Interpreting Outcomes
| Assay | Favorable Outcome | Implication | Next Step |
| Neuroprotection | Potent, dose-dependent rescue of neuronal cells from toxicity (EC₅₀ < 10 µM). | Validates neuroprotective hypothesis. | Investigate specific mechanism (e.g., mitochondrial membrane potential assay). |
| Receptor Binding | Binds to M1 receptor with high affinity (Ki < 1 µM). | Suggests a specific molecular target. | Perform functional assays (e.g., calcium mobilization) to determine agonist/antagonist/modulator activity. |
| Anticancer Screen | Potent cytotoxicity against cancer cells (GI₅₀ < 10 µM) with a high selectivity index (>10) vs. normal cells. | Validates anticancer hypothesis and demonstrates a therapeutic window. | Select most sensitive cell line for mechanism of action studies (apoptosis, ROS). |
| Apoptosis/ROS | Dose-dependent increase in apoptosis and ROS generation that precedes cell death. | Elucidates the mechanism of cytotoxicity. | Western blot for key apoptosis proteins (Bax, Bcl-2, cleaved caspase-3). |
Future Directions
Positive results from this initial screening phase would warrant progression to more advanced studies, including:
-
Lead Optimization: Synthesize analogs to establish structure-activity relationships (SAR).
-
In Vivo Studies: Evaluate the compound's efficacy and safety in animal models of neurodegeneration (e.g., MPTP-induced Parkinson's model) or cancer (e.g., xenograft models).
-
ADME/Tox Profiling: Conduct a full assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
Conclusion
This compound stands as a molecule of significant latent potential, logically designed from pharmacophores with proven track records in neuroprotection and oncology. While it remains uncharacterized, the scientific rationale for its investigation is compelling. The protocols and strategic framework provided in this guide offer a clear, efficient, and scientifically rigorous path for its initial exploration. By systematically evaluating its synthesis, biological activity, and mechanism of action, researchers can effectively determine if this novel compound holds the key to becoming a next-generation therapeutic agent.
References
-
Rani, P., et al. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals. Available at: [Link]
-
Gomtsyan, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Kuehne, M.E., & Tassert, J.C. (1977). 3-Pentanone, 1-(dimethylamino)-4-methyl. Organic Syntheses. Available at: [Link]
-
Weinreb, S.M. (2015). Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets. Journal of Neural Transmission. Available at: [Link]
-
Jakubík, J., et al. (2011). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Journal of the American Chemical Society. Available at: [Link]
-
Singh, S., et al. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]
-
Richards, M.H. (2009). Muscarinic Receptor Agonists and Antagonists. Molecules. Available at: [Link]
-
Ben-M'Barek, K., et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Available at: [Link]
-
Professor Dave Explains. (2021). Mannich Reaction. YouTube. Available at: [Link]
-
Csollei, J., et al. (1990). Synthesis of biologically interesting 1-substituted 5- and 8-aminoquinoline-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Tatton, W., et al. (2003). Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. Journal of Neural Transmission. Available at: [Link]
-
Kumar, A., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
-
Yilmaz, M.C., & Ceylan, S. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at: [Link]
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Jakubík, J., & El-Fakahany, E.E. (2016). Current Advances in Allosteric Modulation of Muscarinic Receptors. International Journal of Molecular Sciences. Available at: [Link]
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Psychiatry Education Forum. (2023). Muscarinic Cholinergic M1/M4 Stimulation: Muscarinic Agents for SCZ Treatment. YouTube. Available at: [Link]
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Ben-M'Barek, K., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Available at: [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Chemistry Steps. Available at: [Link]
-
Fa-Neng, C., et al. (2012). Synthesis of Hydroxynaphthyl-Substituted α-Amino Acid Derivatives via a Modified Mannich Reaction. ResearchGate. Available at: [Link]
-
Van der Walt, E. (2017). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents. University of Pretoria. Available at: [Link]
-
Scarr, E. (2023). A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia. Frontiers in Psychiatry. Available at: [Link]
-
Frolov, N.A., & Vereshchagin, A.N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Yilmaz, M.C., & Ceylan, S. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. Available at: [Link]
-
Sahoo, B., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Available at: [Link]
-
Ukraintsev, I.V., et al. (2021). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules. Available at: [Link]
-
Smith, C. (1976). New Applications of the Mannich Reaction. TopSCHOLAR. Available at: [Link]
-
Pérez, C., et al. (2012). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. ACS Chemical Neuroscience. Available at: [Link]
Sources
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- 3. Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol
Welcome to the technical support center for the synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of propargylamines and related scaffolds. We provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction yields. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available pent-4-yn-1-ol. This pathway involves an initial isomerization of the terminal alkyne to an internal alkyne, followed by activation of the primary alcohol and subsequent nucleophilic substitution with piperidine.
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Protocol 1: Isomerization of Pent-4-yn-1-ol to Pent-3-yn-1-ol
This procedure is adapted from standard methods for base-catalyzed alkyne isomerization.
Materials:
-
Pent-4-yn-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethylene glycol
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous toluene in a round-bottom flask.
-
Carefully add ethylene glycol (5 eq.) dropwise at room temperature. The mixture will evolve hydrogen gas.
-
Heat the mixture to 130 °C and add pent-4-yn-1-ol (1.0 eq.) dropwise over 30 minutes.
-
Maintain the reaction at 130 °C and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield pent-3-yn-1-ol.
Protocol 2: Tosylation of Pent-3-yn-1-ol
This protocol converts the primary alcohol into a tosylate, an excellent leaving group for the subsequent substitution reaction.[1]
Materials:
-
Pent-3-yn-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a nitrogen inlet and magnetic stirrer
Procedure:
-
Dissolve pent-3-yn-1-ol (1.0 eq.) in anhydrous pyridine (or DCM with triethylamine as a base) under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is no longer detectable.
-
Quench the reaction by slowly adding cold 1 M HCl.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude pent-3-yn-1-yl tosylate, which can often be used in the next step without further purification.
Protocol 3: Synthesis of this compound
This is the final step, a nucleophilic substitution reaction.
Materials:
-
Pent-3-yn-1-yl tosylate
-
Piperidine
-
Acetonitrile (or DMF)
-
Potassium carbonate (K₂CO₃) (optional, as a base)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
Procedure:
-
Dissolve pent-3-yn-1-yl tosylate (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Add piperidine (2.0-3.0 eq.) and potassium carbonate (1.5 eq., optional but recommended to scavenge the generated toluenesulfonic acid).
-
Heat the mixture to reflux and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the tosylate is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) to afford this compound.
Data Summary Table
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Isomerization | Pent-4-yn-1-ol | - | NaH, Ethylene Glycol | Toluene | 130 | 4-6 | 60-75 |
| 2. Tosylation | Pent-3-yn-1-ol | TsCl | Pyridine | Pyridine/DCM | 0 to RT | 12-16 | 85-95 |
| 3. Substitution | Pent-3-yn-1-yl tosylate | Piperidine | K₂CO₃ | Acetonitrile | Reflux (~82) | 8-12 | 70-85 |
Troubleshooting Guide
Q1: My isomerization of pent-4-yn-1-ol is giving a low yield or a mixture of alkyne isomers. What can I do?
A1: This is a common challenge in alkyne isomerization.
-
Incomplete Reaction: Ensure your sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. The presence of water will quench the base. Also, ensure the temperature is maintained at 130 °C.
-
Mixture of Isomers: The thermodynamic equilibrium may favor a mixture of alkynes. You can try to optimize the reaction time; sometimes, shorter or longer times can favor one isomer. Alternatively, consider a different catalytic system. Palladium-catalyzed isomerizations have been reported for alkynyl alcohols, though they may lead to α,β-unsaturated aldehydes if not controlled. For this specific transformation, a strong base is generally required. Careful fractional distillation is key to isolating the desired pent-3-yn-1-ol.
Q2: During the tosylation of pent-3-yn-1-ol, my TLC shows multiple spots, and the yield of the tosylate is low. What's happening?
A2: Several issues could be at play here.
-
Formation of a Chloride Byproduct: If the reaction is left for too long at room temperature or if there are chloride impurities in your pyridine or tosyl chloride, the initially formed tosylate can be converted to the corresponding chloride.[2][3] To mitigate this, use freshly distilled pyridine and high-purity TsCl, and monitor the reaction closely to stop it once the starting alcohol is consumed.
-
Incomplete Reaction: Ensure you are using at least a slight excess of TsCl (1.1-1.2 eq.). The reaction should be initiated at 0 °C to control the initial exotherm and then allowed to proceed to completion at room temperature.
-
Degradation: The tosylate can be sensitive to aqueous workup conditions. Ensure the washes with acid and base are performed quickly and at a low temperature.
Q3: The final nucleophilic substitution with piperidine is sluggish or gives a poor yield. How can I improve it?
A3: This step is crucial, and its efficiency depends on several factors.
-
Leaving Group Quality: Ensure the tosylation in the previous step went to completion. A poorly formed leaving group will result in a slow or incomplete substitution.
-
Solvent Choice: Acetonitrile is a good choice, but if the reaction is slow, switching to a more polar aprotic solvent like DMF might accelerate the Sₙ2 reaction.
-
Temperature: Ensure the reaction is at a sufficient reflux temperature. If using a higher boiling solvent like DMF, you may not need to go to full reflux; 80-100 °C is often sufficient.
-
Stoichiometry: Using a larger excess of piperidine (e.g., 3-4 equivalents) can help drive the reaction to completion. As piperidine also acts as a base, it can neutralize the toluenesulfonic acid byproduct. However, adding an inorganic base like K₂CO₃ is recommended to maintain a consistent basic environment and free up all the piperidine to act as a nucleophile.
Caption: Troubleshooting decision tree for the nucleophilic substitution step.
Frequently Asked Questions (FAQs)
Q4: Can I use a different starting material instead of pent-4-yn-1-ol?
A4: Yes, pent-3-yn-1-ol is commercially available and would allow you to bypass the isomerization step, which can be challenging to control.[4][5] This would be a more direct and likely higher-yielding route.
Q5: Is tosylation the only way to activate the alcohol?
A5: No, other sulfonyl chlorides like mesyl chloride (MsCl) or nosyl chloride (NsCl) can also be used to form good leaving groups.[1] Alternatively, you could convert the alcohol to an alkyl bromide or iodide using reagents like PBr₃ or P/I₂, respectively. However, tosylation is often a clean and high-yielding reaction that avoids the use of strong acids that could potentially interact with the alkyne.
Q6: My final product seems to be streaking on the silica gel column. How can I get a clean purification?
A6: The product is a tertiary amine, which is basic and can interact strongly with the acidic silica gel, causing streaking. To resolve this, add a small amount of a basic modifier to your eluent system. Typically, 1-2% triethylamine (Et₃N) in your hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica and lead to much sharper peaks and better separation.
Q7: Can this synthesis be performed as a one-pot reaction?
A7: While attractive for efficiency, a one-pot synthesis for this entire sequence would be very challenging. The conditions for isomerization (strong base, high temperature) are incompatible with the tosylation reagents. Similarly, the pyridine used in tosylation would interfere with the nucleophilic substitution. A sequential, two-step, one-pot reaction starting from pent-3-yn-1-ol (tosylation followed by in-situ substitution) might be feasible but would require careful optimization to avoid side reactions, such as the reaction of piperidine with any remaining TsCl. A stepwise approach with isolation of intermediates is recommended for achieving higher purity and yield, especially during initial optimization.
References
-
Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. Available at: [Link]
-
Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. Available at: [Link]
-
Eglinton, G., & Whiting, M. C. (1950). 4-Pentyn-1-ol. Organic Syntheses, 30, 80. Available at: [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]
-
Dobbs, A. P., et al. (2009). EXPERIMENTAL SUPPORTING INFORMATION: The Indium Trichloride-Promoted Aza-Prins Reaction. The Royal Society of Chemistry. Available at: [Link]
-
Pattabiraman, M., & Bode, J. W. (2011). Rethinking the Isomerization of Alkenes. Nature, 480(7378), 471-479. Available at: [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Keki, S., et al. (2012). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2019). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. MDPI. Available at: [Link]
-
Oliveira, R. D., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]
-
El-Behairy, M. F., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][2][6]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 22(5), 449-460. Available at: [Link]
-
Wilson, O. M., et al. (2020). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. PEARL. Available at: [Link]
-
Marvel, C. S., & Lazier, W. A. (1929). Benzoyl piperidine. Organic Syntheses, 9, 16. Available at: [Link]
-
Thang, C. X., et al. (2021). Catalyst-free synthesis of poly(furfuryl alcohol) using deep eutectic solvents. New Journal of Chemistry, 45(3), 1465-1474. Available at: [Link]
-
Schepmann, D., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 750-764. Available at: [Link]
-
Wang, H., & Prins, R. (2008). On the Formation of Pentylpiperidine in the Hydrodenitrogenation of Pyridine. Catalysis Letters, 126(3-4), 353-358. Available at: [Link]
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- 2. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 3. Alkynes to Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. 3-Pentyn-1-ol | 10229-10-4 | Benchchem [benchchem.com]
- 5. 3-Pentyn-1-ol | C5H8O | CID 66295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Pentyn-3-ol 95% | CAS: 4187-86-4 | AChemBlock [achemblock.com]
Technical Support Center: Synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol
Welcome to the technical support guide for the synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for the common challenges encountered during this specific Mannich-type (or A³) coupling reaction. The following question-and-answer format addresses prevalent issues, from low yields to the formation of complex side products, grounding all advice in mechanistic principles and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield & Reaction Failure
Question 1: My reaction has stalled, or I'm observing very low conversion to the desired this compound. What are the most likely causes?
Answer: Low or no yield in this A³ coupling reaction typically points to one of three critical areas: catalyst activity, quality of reagents, or suboptimal reaction conditions.
-
Catalyst Inactivation: The most common catalysts for this transformation are copper(I) salts (e.g., CuI, CuBr). These are susceptible to oxidation to inactive copper(II) species, especially if the reaction is not performed under an inert atmosphere (Nitrogen or Argon). The presence of oxygen can also promote the unwanted homocoupling of the alkyne starting material (see Side Reaction 1).
-
Reagent Purity & Stability:
-
Formaldehyde: Use a fresh, high-purity source of formaldehyde or paraformaldehyde. Polymeric paraformaldehyde requires efficient depolymerization (gentle heating) to release monomeric formaldehyde for the reaction to proceed. Old formaldehyde solutions often contain significant amounts of formic acid, which can protonate the piperidine, rendering it non-nucleophilic.
-
Pent-4-yn-1-ol: This starting material can be prone to degradation. Ensure its purity by distillation before use if it has been stored for an extended period.
-
Piperidine: While generally stable, ensure it is free from excessive water or other impurities.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While this reaction can be performed in a variety of solvents, including water, toluene, or THF, the solubility of all three components is key.[1] Polar solvents can favor the formation of the charged iminium intermediate.[1]
-
Temperature: While many A³ couplings proceed at room temperature, gentle heating (40-60 °C) can sometimes be required to drive the reaction to completion, especially if using paraformaldehyde. However, excessive heat can promote side reactions and decomposition.
-
Troubleshooting Protocol: Addressing Low Conversion
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Check: Use a freshly opened bottle of the copper(I) salt or purify the existing catalyst if oxidation is suspected.
-
Reagent Validation:
-
Use freshly prepared aqueous formaldehyde or ensure complete depolymerization of paraformaldehyde.
-
Check the purity of pent-4-yn-1-ol via TLC or ¹H NMR.
-
-
Solvent Screening: If yield is consistently low, consider screening alternative solvents. Dioxane or acetonitrile can be effective alternatives.
-
Temperature Optimization: Monitor the reaction by TLC at room temperature for 2-4 hours. If no significant conversion is observed, gradually increase the temperature in 10 °C increments, holding for 1-2 hours at each step to find the optimal temperature.
Category 2: Identification & Mitigation of Side Reactions
The synthesis of this compound is a three-component reaction involving an aldehyde, an alkyne, and an amine.[1] The core mechanism involves the in situ formation of an Eschenmoser-like iminium ion from piperidine and formaldehyde, which is then attacked by the copper acetylide of pent-4-yn-1-ol.[2][3] Several competing pathways can lead to significant byproducts.
Caption: Reaction schematic for this compound synthesis.
Question 2: I've isolated a byproduct with approximately double the mass of my alkyne starting material. What is it and how can I prevent its formation?
Answer: This is a classic sign of alkyne homocoupling, known as the Glaser coupling .[4][5] This reaction is particularly prevalent when using copper catalysts in the presence of an oxidant, most commonly atmospheric oxygen.[6] The terminal alkyne, pent-4-yn-1-ol, dimerizes to form octa-4,6-diyne-1,8-diol.
Mechanism of Formation: The copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide. In the presence of an oxidant (O₂), this intermediate is oxidized, leading to a radical species that rapidly dimerizes. The copper catalyst is regenerated, allowing the side reaction to proceed catalytically.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most effective solution. Purge the reaction vessel and solvents with an inert gas (nitrogen or argon) before adding the catalyst and reagents. Maintain a positive inert atmosphere throughout the reaction.[7]
-
Use of a Co-catalyst/Ligand: The addition of a ligand like TMEDA (tetramethylethylenediamine) can sometimes suppress homocoupling by stabilizing the copper(I) center and favoring the desired three-component reaction pathway.[4]
-
Control Reactant Stoichiometry: Ensure that the iminium ion is generated efficiently and is readily available to react with the copper acetylide as it is formed. Adding the alkyne slowly to the mixture of the amine, aldehyde, and catalyst can sometimes minimize its opportunity to dimerize.
Question 3: My crude NMR shows a complex mixture, but I see evidence of a product containing two piperidine rings. What could this be?
Answer: This byproduct is likely the result of a double Mannich reaction or bis-aminomethylation.[8] It arises from the reaction of piperidine with two equivalents of formaldehyde and one equivalent of pent-4-yn-1-ol, or from further reaction on an intermediate. The most probable structure is 1,3-di(piperidin-1-yl)propan-2-one, formed from the reaction of piperidine with excess formaldehyde and subsequent condensation. Another possibility is the formation of a bis-Mannich base from the alkyne itself, although this is less common for non-activated alkynes.
Mechanism of Formation: If there is a localized excess of formaldehyde and piperidine, they can react to form bis(piperidin-1-yl)methane. This species can act as an aminomethylating agent or undergo further reactions. Alternatively, if the initial product is not stable under the reaction conditions, it could undergo further transformations.
Mitigation Strategies:
-
Stoichiometric Control: Use a precise 1:1:1 stoichiometry of pent-4-yn-1-ol, piperidine, and formaldehyde. If using paraformaldehyde, ensure accurate measurement and efficient depolymerization.
-
Order of Addition: Adding the formaldehyde solution slowly to the mixture of the alkyne and amine can help to prevent the buildup of a high concentration of the iminium ion and its subsequent side reactions.
-
Temperature Control: This side reaction is often more prevalent at higher temperatures. Running the reaction at room temperature or even cooler (0 °C to RT) can improve selectivity for the desired mono-alkylation product.
Question 4: I've noticed a diol byproduct, specifically pent-3-yne-1,5-diol. How is this formed?
Answer: The formation of pent-3-yne-1,5-diol is indicative of a Favorskii-type reaction .[9] This occurs when the acetylide anion of pent-4-yn-1-ol directly attacks a molecule of formaldehyde without the mediation of the iminium ion. This pathway is favored by strongly basic conditions and a high concentration of free formaldehyde.
Mechanism of Formation: Piperidine, being a base, can deprotonate the terminal alkyne to a small extent, forming an acetylide. This acetylide is a potent nucleophile and can directly attack the electrophilic carbonyl carbon of formaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the diol.
Mitigation Strategies:
-
pH Control: The classic Mannich reaction is often carried out under slightly acidic conditions (using the amine hydrochloride salt) to favor iminium ion formation and disfavor general base-catalyzed side reactions.[10] While the A³ coupling is metal-catalyzed, avoiding strongly basic conditions is prudent.
-
Minimize Free Formaldehyde: Slow addition of formaldehyde ensures its rapid conversion to the iminium ion, minimizing its availability for direct attack by the acetylide.
-
Catalyst Choice: A highly effective Lewis acidic metal catalyst will more efficiently generate the metal acetylide and coordinate the reactants, favoring the concerted A³ pathway over the competing Favorskii reaction.
| Side Product | Formation Condition | Mitigation Strategy |
| Octa-4,6-diyne-1,8-diol | Presence of Oxygen, Copper Catalyst | Maintain strict inert atmosphere (N₂/Ar); Slow alkyne addition. |
| Bis-aminomethylated species | Excess formaldehyde/piperidine, High temperature | Precise 1:1:1 stoichiometry; Slow formaldehyde addition; Lower reaction temperature. |
| Pent-3-yne-1,5-diol | Basic conditions, High formaldehyde concentration | Control pH (slightly acidic); Slow formaldehyde addition; Use an efficient catalyst. |
Category 3: Purification & Isolation Challenges
Question 5: The final product, this compound, is proving difficult to purify by column chromatography. It is streaking badly on the silica gel column. What can I do?
Answer: The difficulty in purifying your target compound is due to its dual functionality: the basic tertiary amine (piperidine) and the polar hydroxyl group. The basic amine interacts strongly with the acidic silica gel, leading to streaking, poor separation, and potential product loss on the column.
Caption: General purification workflow for amino alcohols.
Optimized Purification Protocols:
-
Protocol 1: Modified Flash Chromatography
-
Deactivate the Silica: Pre-treat the silica gel by creating a slurry with the eluent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide. A typical starting point is to add 0.5-1% Et₃N to your eluent (e.g., Hexane/Ethyl Acetate).
-
Eluent System: The polarity of your product requires a relatively polar eluent system. Start with a gradient from 20% to 50% Ethyl Acetate in Hexanes (with 1% Et₃N) and gradually increase polarity. For very polar products, a Dichloromethane/Methanol system (with 1% Et₃N) may be necessary.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of your column. This often results in better separation than wet loading.
-
-
Protocol 2: Acid-Base Extraction This is a highly effective method for separating basic compounds from neutral or acidic impurities (like the Glaser coupling byproduct).
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers. Wash the organic layer again with fresh 1M HCl to ensure complete extraction of the product.
-
Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the solution is basic (pH > 10).
-
The deprotonated product will now be less water-soluble. Extract the product back into an organic solvent (e.g., dichloromethane, 3-4 times).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
-
Protocol 3: Distillation If the product is thermally stable and the byproducts have significantly different boiling points, short-path distillation or Kugelrohr distillation under high vacuum can be an effective, solvent-free purification method.
References
-
Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. [Link]
-
Shaaban, M. R., & El-Sayed, I. (2021). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Molecules, 26(16), 4993. [Link]
-
Wikipedia. (2023). Mannich reaction. [Link]
-
Wikipedia. (2023). A3 coupling reaction. [Link]
-
AdiChemistry. (n.d.). Mannich Reaction. [Link]
-
Afsah, E. M., Hammouda, M., Khalifa, M. M., & Al-shahaby, E. H. (2008). Alkylation of Amines and Diamines with Bis-ketonic Mannich Bases. Zeitschrift für Naturforschung B, 63(5), 577-584. [Link]
-
Peshkov, V. A., Pereshivko, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41(10), 3790-3807. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
-
Wikipedia. (2023). Favorskii reaction. [Link]
-
Wikipedia. (2023). Glaser coupling. [Link]
-
Royal Society of Chemistry. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29063-29075. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation | MDPI [mdpi.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
Technical Support Center: Purification of 5-(Piperidin-1-yl)pent-3-yn-1-ol
Welcome to the Technical Support Center for the purification of 5-(Piperidin-1-yl)pent-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile amino alcohol intermediate. Drawing upon established principles in organic chemistry and extensive field experience, this document provides practical troubleshooting advice and answers to frequently asked questions.
Introduction to the Challenges
This compound is a bifunctional molecule containing a basic piperidine moiety and a polar hydroxyl group, in addition to a central alkyne unit. This combination of functionalities presents a unique set of purification challenges. The basic nitrogen can lead to problematic interactions with standard silica gel, while the polarity of the alcohol can affect its solubility and chromatographic behavior. Furthermore, its synthesis, often a variation of the Mannich reaction, can introduce a range of impurities that require targeted removal strategies. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My NMR spectrum shows broad peaks and poor resolution after column chromatography on silica gel. What is causing this and how can I fix it?
A: This is a classic issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The basic nitrogen atom of the piperidine ring strongly interacts with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.
Causality Explained: The lone pair of electrons on the nitrogen atom forms a strong hydrogen bond with the acidic protons of the silanol groups (Si-OH) on the silica surface. This interaction slows down the elution of your compound and causes it to "streak" down the column, resulting in broad, tailing peaks in your collected fractions.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica.
-
Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your solvent system (e.g., ethyl acetate/hexanes). This is often sufficient to significantly improve peak shape.
-
Ammonia: For more strongly basic compounds, a solution of 7N ammonia in methanol (typically 1-2% added to the mobile phase) can be highly effective.[1]
-
-
Stationary Phase Modification:
-
Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are capped can provide more reproducible results.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds.[1] Start with a neutral alumina and if peak tailing persists, switch to basic alumina.
-
-
Reverse-Phase Chromatography: For less polar impurities, reverse-phase chromatography on a C18 column can be a good option. In this case, using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape by protonating the piperidine nitrogen.
Q2: I'm struggling to remove unreacted propargyl alcohol from my product. What's the best approach?
A: Propargyl alcohol is a relatively polar starting material and can be challenging to separate from the more polar product, this compound, especially if the Rf values are close.
Troubleshooting Steps:
-
Aqueous Work-up: Before chromatography, perform an acidic wash of your organic layer. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. The more neutral propargyl alcohol will remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your product back into an organic solvent.
-
Chromatography Optimization:
-
Solvent System: Carefully optimize your solvent system for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can help to improve separation.
-
Column Length and Diameter: Using a longer, narrower column can increase the theoretical plates and improve the separation of closely eluting compounds.
-
-
Distillation (for larger scales): If you are working on a larger scale, fractional distillation under reduced pressure may be an option. However, this requires a significant difference in boiling points and thermal stability of your compound. The boiling point of propargyl alcohol is approximately 114-115 °C at atmospheric pressure. The boiling point of your product will be significantly higher due to its larger molecular weight and the presence of the piperidine ring.
Q3: My final product is a yellow to brown oil, even after chromatography. What are these colored impurities and how can I remove them?
A: The coloration can arise from several sources, including the formation of polymeric byproducts from the starting materials, especially if the reaction was heated for an extended period. Aldehydes, in particular, are prone to self-condensation and polymerization under basic or acidic conditions.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve your purified product in a suitable solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This is often effective at removing colored impurities. Be aware that some of your product may also be adsorbed, so use the minimum amount of carbon necessary.
-
Recrystallization: If your compound is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride or oxalate salt), recrystallization is an excellent method for removing colored impurities.[1] Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Kugelrohr Distillation: For small quantities of thermally stable oils, Kugelrohr distillation under high vacuum can be an effective way to separate your product from non-volatile colored impurities.
Frequently Asked Questions (FAQs)
Q: What is the likely synthesis route for this compound and what are the expected impurities?
A: This compound is typically synthesized via a Mannich-type reaction involving piperidine, formaldehyde, and propargyl alcohol.[2][3]
Expected Impurities:
-
Unreacted Starting Materials: Piperidine, formaldehyde (or its polymer, paraformaldehyde), and propargyl alcohol.
-
Bis-Mannich Product: Reaction of the initial product with another equivalent of piperidine and formaldehyde at the terminal alkyne position.
-
Polymeric Byproducts: From the self-condensation of formaldehyde.
-
Catalyst Residues: If a catalyst was used in the synthesis.
Q: How should I store purified this compound?
A: Amino alcohols can be susceptible to oxidation and degradation over time, especially if exposed to air and light. Propargyl alcohols can also be unstable.[4]
Recommended Storage Conditions:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Store at a low temperature (refrigerator or freezer) to slow down potential degradation pathways.
-
Protection from Light: Use an amber-colored vial or store in the dark to prevent light-induced degradation.
Q: Can I use distillation to purify this compound?
A: Distillation under reduced pressure is a potential purification method, particularly for larger quantities. However, you must consider the thermal stability of your compound. Propargylic alcohols can be thermally sensitive. It is advisable to first perform a small-scale test to ensure your compound does not decompose at the required distillation temperature.
Considerations for Distillation:
-
Vacuum: A high vacuum is necessary to lower the boiling point and minimize thermal stress on the molecule.
-
Boiling Point Estimation: The boiling point will be significantly higher than that of piperidine (106 °C) and propargyl alcohol (114-115 °C).[5] A rough estimation would place it in the range of 100-150 °C at ~1 mmHg, but this needs to be determined experimentally.
Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
This protocol is a starting point for the purification of this compound using silica gel chromatography with a basic modifier.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
TLC plates (silica gel)
-
TLC visualization agent (e.g., potassium permanganate stain)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system of ethyl acetate/hexanes (e.g., start with 30:70 and adjust as needed).
-
Visualize the spots. Your product, being polar, should have a lower Rf value. Note any streaking.
-
Repeat the TLC analysis with a solvent system containing 1% TEA (e.g., 30:69:1 ethyl acetate/hexanes/TEA). You should observe a more defined spot with less streaking.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes with 1% TEA).
-
Pack a glass column with the slurry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading). This generally gives better separation than loading the sample as a concentrated solution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the initial, less polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
To remove the last traces of TEA, you can co-evaporate with a solvent like toluene or dissolve the product in a solvent and wash with water, then dry and re-evaporate.
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds (Estimated values for the target compound are indicated)
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 167.25 | ~100-150 @ 1 mmHg (Estimated) | Soluble in most organic solvents and water. |
| Piperidine | 85.15 | 106 | Miscible with water.[5] |
| Propargyl Alcohol | 56.06 | 114-115 | Miscible with water. |
Visualization
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
-
PubChem. (n.d.). 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. Retrieved from [Link]
-
Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Solvent-free synthesis of propargylamines: an overview. (2021). RSC Publishing. Retrieved from [Link]
- BenchChem. (n.d.).
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PubMed Central. Retrieved from [Link]
-
Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. (n.d.). PubMed Central. Retrieved from [Link]
-
Highly Stereoselective Synthesis of Terminal Chloro-Substituted Propargylamines and Further Functionalization. (n.d.). ACS Publications. Retrieved from [Link]
- Downloaded 2026-01-02 23:00:33 The UCD community has made this article openly available. Please share how this access benefits y. (2022). University College Dublin.
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- Synthesis of Propargylamines by Cross-Dehydrogen
- Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. (2020). Journal of American Science.
-
PubChem. (n.d.). Piperine. Retrieved from [Link]
-
PubChem. (n.d.). (2E,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;(2S)-. Retrieved from [Link]
-
PubChem. (n.d.). Pipernonaline. Retrieved from [Link]
- Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024).
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
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- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
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5-(Piperidin-1-yl)pent-3-yn-1-ol stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(Piperidin-1-yl)pent-3-yn-1-ol. The information herein is synthesized from established chemical principles and data on structurally related compounds to ensure scientific integrity and practical utility in your experimental work.
Introduction to this compound: A Chemist's Perspective
This compound is a bifunctional molecule featuring a tertiary amine (within the piperidine ring), an internal alkyne, and a primary alcohol. This combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups can also be susceptible to degradation if not handled and stored correctly. Understanding the potential stability issues is paramount for obtaining reliable and reproducible experimental results. Propargylamines, the class of compounds to which this molecule belongs, are known for their versatility in synthetic chemistry[1][2].
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on the chemistry of its functional groups, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). The piperidine moiety, like many amines, can be susceptible to oxidation and can react with atmospheric carbon dioxide. The hydroxyl group can be hygroscopic. Therefore, it is crucial to minimize exposure to air and moisture.[3]
Q2: How can I visually inspect my sample for signs of degradation?
A2: A pure sample of this compound is expected to be a clear, colorless to pale yellow oil or low-melting solid. Signs of degradation may include a significant color change to dark yellow or brown, the formation of a precipitate, or a noticeable change in viscosity. A pungent or ammonia-like odor may also indicate decomposition.
Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?
A3: For short-term storage (less than 24 hours), anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable. For long-term storage, it is advisable to store the neat compound under an inert atmosphere and prepare solutions fresh for each experiment. If a stock solution must be stored, use an anhydrous aprotic solvent, store at -20°C under an inert atmosphere, and use a container with a tight-fitting septum to minimize exposure to air and moisture.
Q4: What are the primary degradation pathways for this compound?
-
Oxidation: The tertiary amine of the piperidine ring can be oxidized, especially in the presence of light and air.
-
Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric CO2 to form carbamates.
-
Moisture Absorption: The hydroxyl group is hygroscopic, and the presence of water can affect reaction outcomes.
-
Acid/Base Instability: Strong acids or bases may catalyze side reactions involving the alkyne or alcohol functionalities.
Troubleshooting Guide
| Observed Problem | Potential Cause (related to stability) | Recommended Action |
| Low or no reaction yield | Degradation of the starting material. | Confirm the purity of your this compound sample by NMR or LC-MS before use. Ensure all solvents and reagents are anhydrous. |
| Formation of unexpected byproducts | The compound may have partially degraded, leading to reactive impurities. | Purify the starting material before use. Re-evaluate the reaction conditions to ensure they are compatible with the compound's stability profile (e.g., avoid excessive heat, prolonged exposure to air). |
| Inconsistent results between experiments | The stability of the compound may be compromised by inconsistent handling or storage. | Adhere strictly to the recommended storage and handling protocols. Prepare fresh solutions for each experiment whenever possible. |
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term); -20°C (long-term) | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and reaction with CO2. |
| Light | Amber vial or protection from light | To prevent light-catalyzed degradation. |
| Container | Tightly sealed, preferably with a septum cap | To minimize exposure to air and moisture.[3] |
Experimental Protocol: Handling this compound for a Typical Reaction
This protocol outlines the best practices for handling the compound to ensure its integrity throughout an experiment.
1. Preparation:
- Ensure your glassware is oven-dried and cooled under a stream of inert gas.
- Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
2. Aliquoting the Compound:
- Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
- Briefly flush the headspace of the container with an inert gas.
- Using a syringe, withdraw the required amount of the compound.
- Immediately reseal the container, flush with inert gas, and return to the recommended storage temperature.
3. Reaction Setup:
- Add the aliquoted compound to the reaction vessel under a positive pressure of inert gas.
- If a solvent is used, add it via a syringe through a septum.
- Maintain an inert atmosphere throughout the course of the reaction.
4. Work-up and Analysis:
- Upon completion of the reaction, be mindful that the product may also have stability concerns.
- Analyze the crude reaction mixture promptly to get an accurate assessment of the reaction outcome.
Logical Workflow for Storage and Handling
Caption: Decision workflow for the storage and handling of this compound.
References
- Vitale, F., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(23), 14091-14200.
- Bartlett, M. G., & Omuro, S. (2021). Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides.
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
- Nair, V., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22181-22196.
- Carl ROTH. (2025).
- NOAA. (n.d.). PIPERIDINE. CAMEO Chemicals.
- Scribd. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry.
- Apollo Scientific. (2023). (S)
-
El-Gazzar, A. R. B. A., et al. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][4]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Saudi Pharmaceutical Journal, 24(5), 574-582.
-
MDPI. (2024). (E)-1-(Benzo[d][4]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one.
- Patel, S., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2969-2987.
- PubChem. (n.d.). 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-.
-
Echemi. (n.d.). 1-(benzo[d][4]dioxol-5-yl)pentan-1-one Safety Data Sheets.
-
NIST. (n.d.). (E)-5-(Benzo[d][4]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one. NIST Chemistry WebBook.
-
NIST. (n.d.). (E)-5-(Benzo[d][4]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. NIST Chemistry WebBook.
-
NIST. (n.d.). (2E,4E,8E)-9-(Benzo[d][4]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one. NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). Piperine ≥97%.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Evaluation of alkylamines and stationary phases to improve LC-MS of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Piperidin-1-yl)pent-3-yn-1-ol Click Chemistry
As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers utilizing 5-(Piperidin-1-yl)pent-3-yn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. The unique structure of this alkyne, featuring a tertiary amine (piperidine) and a primary alcohol, presents specific challenges and opportunities that are addressed herein.
The Unique Chemistry of this compound in CuAAC
The presence of the piperidine ring is the most critical factor influencing this substrate's reactivity in click chemistry. Unlike simple alkynes, the piperidine moiety, a tertiary amine, can act as both a Brønsted base and a Lewis base (ligand). This dual-functionality can either be beneficial, by stabilizing the catalytically active Cu(I) species, or detrimental, by forming an overly stable, inactive copper complex or causing unwanted side reactions.[1][2] The hydroxyl group enhances water solubility but is generally considered a well-tolerated functional group in CuAAC.[3] This guide is structured to help you navigate these specific chemical properties to achieve high-yield, reproducible results.
Troubleshooting Guide
This section addresses the most common issues encountered during the CuAAC reaction with this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired triazole product, and I recover mostly unreacted starting materials. What is going wrong?
Potential Causes & Recommended Solutions
-
Inactive Copper Catalyst: The CuAAC reaction requires the Cu(I) oxidation state to be catalytically active.[1][3] If your reaction solution has a blue or green tint, it indicates the presence of inactive Cu(II), which can result from oxidation by dissolved oxygen.
-
Solution: Ensure all aqueous buffers and solvents are rigorously deoxygenated before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Always use a freshly prepared solution of the reducing agent, typically sodium ascorbate. An excess of sodium ascorbate (2-5 equivalents relative to copper) can help maintain a reducing environment throughout the reaction.[1][3]
-
-
Catalyst Sequestration by Piperidine: The piperidine moiety of your alkyne can act as a ligand, coordinating strongly to the copper center. This can sometimes form a catalytically inactive or poorly active complex, effectively "poisoning" your own catalyst. This is especially problematic at low reactant concentrations.
-
Solution 1 (Add an Accelerating Ligand): Introduce a stronger, accelerating ligand that can stabilize the Cu(I) state while promoting the catalytic cycle. Ligands like TBTA (tris-(benzyltriazolylmethyl)amine) for organic solvents or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) for aqueous media are highly effective.[1][4] They prevent copper from forming unproductive complexes with your substrate. Use a 1:1 to 5:1 ligand-to-copper ratio.[4][5]
-
Solution 2 (Increase Catalyst Loading): If a ligand is not available, empirically increase the copper catalyst loading in increments (e.g., from 1 mol% to 5 mol% or 10 mol%). This can overcome the stoichiometric sequestration by the piperidine.[5]
-
-
Incorrect pH: The basicity of the piperidine ring can raise the local pH of the reaction. While CuAAC is tolerant of a wide pH range (4-12), extreme pH values can hinder the reaction.[3]
-
Solution: If working in an unbuffered system, consider using a buffer (e.g., phosphate or HEPES buffer, pH 7-8) to maintain optimal conditions. This ensures the catalysis is not inhibited by pH fluctuations.
-
Sources
Technical Support Center: Enhancing the Solubility of 5-(Piperidin-1-yl)pent-3-yn-1-ol for Preclinical Assays
Welcome to the technical support guide for 5-(Piperidin-1-yl)pent-3-yn-1-ol. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in various assay systems. Our goal is to equip you with the knowledge to not only solve immediate solubility issues but also to proactively design robust experimental protocols.
Understanding the Molecule: this compound
This compound is a chemical compound with a molecular formula of C10H17NO. Its structure includes a polar alcohol group (-OH) and a tertiary amine (the piperidinyl group), which can be protonated. These features suggest some degree of water solubility. However, the five-carbon chain contributes to its lipophilic character. The interplay between these hydrophilic and lipophilic regions can lead to solubility challenges, particularly in the aqueous buffer systems commonly used in biological assays. The hydrochloride salt form, this compound hydrochloride (CAS No. 1443279-09-1), is also available and may offer different solubility characteristics.[1]
Poor aqueous solubility is a common hurdle in drug discovery, with estimates suggesting that up to 70-90% of new chemical entities are poorly soluble.[2] This can lead to a number of issues in preclinical assays, including:
-
Underestimation of potency: If the compound precipitates out of solution, the actual concentration exposed to the biological target will be lower than intended, leading to an artificially high IC50 or EC50 value.
-
Inaccurate structure-activity relationships (SAR): Inconsistent solubility across a series of analogs can obscure the true relationship between chemical structure and biological activity.[3]
-
Assay artifacts: Compound precipitation can interfere with assay detection methods, leading to false positives or negatives.[3]
This guide will walk you through a systematic approach to address these challenges.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the solubility of this compound:
Q1: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
A1: This is a very common issue. The first step is to determine the maximum tolerable concentration of DMSO in your assay. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Once you know this limit, you can try a few strategies:
-
Lower the final concentration of the compound: If your experiment allows, simply testing at a lower concentration might keep the compound in solution.
-
Use a co-solvent: Incorporating a water-miscible organic solvent in your assay buffer can increase the solubility of your compound.[4][5][6] See the "Co-Solvent Strategies" section for a detailed protocol.
-
pH adjustment: The piperidinyl group in your compound is basic. Adjusting the pH of your buffer to be slightly acidic may increase its solubility by promoting protonation. However, you must ensure the pH change does not affect your assay's performance.
Q2: Can I use sonication or vortexing to redissolve the precipitate?
A2: While sonication and vortexing can help to initially disperse the compound, they often only create a temporary suspension. If the compound is not truly dissolved, it will likely precipitate again over the course of your experiment, leading to unreliable results. These methods are best used to aid in the initial dissolution in a stock solvent, not to "fix" precipitation in an aqueous buffer.
Q3: I'm seeing variability in my results between experiments. Could this be due to solubility issues?
A3: Absolutely. Inconsistent compound solubility is a major source of experimental variability.[3] Even if you don't see visible precipitation, micro-precipitates can form and affect your results. It is crucial to establish a robust solubilization protocol and use it consistently.
Q4: Should I use the free base or the hydrochloride salt of this compound?
A4: Salt formation is a common and effective method for increasing the aqueous solubility of ionizable drugs.[7] The hydrochloride salt of your compound is likely to have better aqueous solubility than the free base due to the protonation of the piperidinyl nitrogen. If you are experiencing significant solubility issues with the free base, switching to the hydrochloride salt is a recommended first step.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic workflow for addressing solubility issues with this compound.
Sources
- 1. 1443279-09-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Reaction Condition Optimization for 5-(Piperidin-1-yl)pent-3-yn-1-ol
Welcome to the technical support center for the synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. As your dedicated application scientist, I will guide you through the nuances of this reaction, drawing from established principles and field-proven insights to ensure your success.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved through a three-component coupling reaction known as the A³ coupling (Aldehyde-Alkyne-Amine).[1][2][3] This powerful, one-pot reaction combines an aldehyde (formaldehyde), a terminal alkyne (pent-3-yn-1-ol is an internal alkyne, so we will be using a variation of this reaction, or a different starting material like pent-4-yn-1-ol), and an amine (piperidine) to form the desired propargylamine product. The A³ coupling is prized for its atom economy and often mild reaction conditions.[1][4]
This guide will focus on the reaction between pent-4-yn-1-ol, formaldehyde, and piperidine , a common and effective route to the target molecule.
Reaction Mechanism Overview
The catalytic cycle of the A³ coupling reaction, typically catalyzed by a metal salt such as copper(I), involves a few key steps.[5][6] First, the metal catalyst activates the terminal alkyne, increasing the acidity of its terminal proton and facilitating the formation of a metal acetylide.[5][6] Concurrently, the aldehyde and amine react to form an iminium ion in situ. The nucleophilic metal acetylide then attacks the electrophilic iminium ion, forming the carbon-carbon bond and yielding the final propargylamine product after workup.[5]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 4. phytojournal.com [phytojournal.com]
- 5. mdpi.com [mdpi.com]
- 6. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol
Welcome to the technical support guide for the synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable propargylamine intermediate. Drawing from established chemical principles and field experience, this guide provides in-depth troubleshooting, practical solutions, and answers to frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively. The synthesis is typically achieved via a copper-catalyzed Mannich-type reaction involving pent-4-yn-1-ol, piperidine, and paraformaldehyde.
Q1: My reaction yield is unexpectedly low, or I've recovered mostly unreacted starting material. What are the likely causes?
Answer: Low conversion is a common issue often traced back to catalyst activity, reagent quality, or reaction conditions. Let's break down the probable causes.
-
Cause A: Inactive Copper Catalyst. The key mechanistic step in this A³ (Aldehyde-Alkyne-Amine) coupling is the formation of a copper(I) acetylide intermediate.[1][2] If you are using a copper(I) salt like CuBr or CuI, it can easily oxidize to the inactive copper(II) state if exposed to air. If using a copper(II) precursor, it may not be reducing in situ effectively.
-
Solution:
-
Use Fresh Catalyst: Ensure your copper(I) salt is fresh and has been stored under an inert atmosphere (e.g., argon or nitrogen). A color change from white/light tan to green can indicate oxidation.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. Degas your solvent prior to use to remove dissolved oxygen.
-
Co-catalyst/Reducing Agent: In some protocols, a mild reducing agent can be added to maintain the Cu(I) state, though this can sometimes lead to other side reactions.
-
-
-
Cause B: Impure Reagents.
-
Pent-4-yn-1-ol: This starting material can contain non-alkynic impurities. Verify its purity by ¹H NMR before use.
-
Piperidine: Piperidine is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration and nucleophilicity.
-
Paraformaldehyde: Old paraformaldehyde can be difficult to depolymerize into the reactive formaldehyde needed for the reaction.
-
Solution:
-
Distill piperidine from KOH or CaH₂ before use.
-
Use fresh, high-purity paraformaldehyde.
-
Ensure your solvent is anhydrous, as water can interfere with the formation of the key Eschenmoser's salt-like intermediate.
-
-
-
Cause C: Incorrect Reaction Temperature. The Mannich reaction is typically exothermic.[3] Running the reaction at too low a temperature can result in a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.
-
Solution: The optimal temperature is often between 60-80 °C. Monitor the internal reaction temperature. A gentle reflux in a solvent like THF or dioxane is a common and effective condition.[4]
-
Q2: My crude TLC and/or ¹H NMR shows a complex mixture of products. How do I identify the byproducts and get rid of them?
Answer: A complex crude mixture is the most common challenge. The primary byproducts stem from predictable side reactions of the starting materials under catalytic conditions.
-
Identification of Common Byproducts: The first step is to identify the impurities. The table below summarizes the most likely byproducts and their key distinguishing features compared to the desired product.
Compound Structure Probable Cause Key Spectroscopic Signature (¹H NMR) Desired Product This compound Target Reaction Triplet ~3.7 ppm (-CH₂OH), Triplet ~3.3 ppm (-CH₂N-), Multiplet ~2.5 ppm (-CH₂C≡), Multiplets for piperidine ring ~2.4 ppm and ~1.5 ppm. Byproduct 1: Glaser Coupling Dimer Deca-4,6-diyne-1,10-diol Oxidative coupling of pent-4-yn-1-ol.[1] Absence of piperidine signals. Presence of symmetry. Signal for -CH₂C≡ will be shifted. Byproduct 2: Bis-piperidine Adduct 1,5-di(piperidin-1-yl)pent-3-yne Reaction of product with another mole of piperidine/formaldehyde. Absence of the -CH₂OH triplet (~3.7 ppm). Increased integration of piperidine signals relative to the backbone. Byproduct 3: Unreacted Starting Material Pent-4-yn-1-ol Incomplete reaction. Presence of a terminal alkyne proton (t, ~2.0 ppm). -
Purification Strategy:
-
Acid-Base Extraction: This is the most effective first step for purification. The desired product and other basic byproducts (like Byproduct 2) are tertiary amines and can be protonated.
-
Protocol: Dissolve the crude mixture in a water-immiscible solvent (e.g., ethyl acetate or dichloromethane). Extract with 1M HCl (aq). The basic compounds will move to the aqueous layer. Wash the organic layer again with 1M HCl. Combine the acidic aqueous layers and wash them with ethyl acetate to remove neutral impurities (like Byproduct 1 and unreacted pent-4-yn-1-ol). Carefully basify the aqueous layer to pH > 10 with NaOH or K₂CO₃ and extract the purified amine back into ethyl acetate. Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is necessary.
-
Expert Tip: Propargylamines are basic and tend to streak on silica gel. To prevent this, pre-treat your silica with a solvent system containing a small amount of a volatile base, or use an eluent containing 1-2% triethylamine or ammonia in methanol/DCM. A typical gradient might be from 100% Dichloromethane to 10% Methanol in Dichloromethane (+1% Et₃N).
-
-
Q3: The purified product is a dark oil and seems to decompose over time. How can I improve its stability?
Answer: Propargylamines can be susceptible to air oxidation, especially if residual copper catalyst is present.
-
Cause A: Residual Copper. Trace amounts of copper can catalyze oxidative degradation, often leading to discoloration (darkening).
-
Solution: After the acid-base workup, consider an additional wash with a solution of EDTA or ammonium chloride to chelate and remove any remaining copper salts before the final extraction.
-
-
Cause B: Air Oxidation. The amine functionality can be susceptible to oxidation.
-
Solution:
-
Storage: Store the purified free base under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C).
-
Salt Formation: For long-term stability, consider converting the amine to a stable crystalline salt. Dissolve the purified oil in a minimal amount of a solvent like ether or ethyl acetate and add a solution of HCl in ether or oxalic acid in ethanol to precipitate the corresponding hydrochloride or oxalate salt. These salts are typically more stable, crystalline, and easier to handle than the free base oil.
-
-
Section 2: Visualized Workflows and Mechanisms
Visual aids can clarify complex chemical processes. The following diagrams illustrate the main synthetic pathway, a common side reaction, and a logical troubleshooting workflow.
Caption: Main synthetic pathway for the target molecule.
Caption: A logical troubleshooting workflow diagram.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is a standard, reliable protocol for this synthesis?
-
A: To a round-bottom flask under a nitrogen atmosphere, add pent-4-yn-1-ol (1.0 eq.), piperidine (1.2 eq.), and paraformaldehyde (1.2 eq.) in dioxane or THF (to make a ~0.5 M solution). Add copper(I) bromide (5 mol%). Heat the mixture to reflux (approx. 70-80 °C) and monitor by TLC until the starting alkyne is consumed (typically 4-12 hours). Cool to room temperature, filter off any solids, and proceed with the acid-base extraction as described in the troubleshooting section.
-
-
Q: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
-
A: While exact shifts are solvent-dependent, typical values in CDCl₃ are:
-
¹H NMR: δ 3.75 (t, 2H, -CH₂OH), 3.30 (t, 2H, -CH₂N-), 2.55 (m, 2H, -CH₂C≡), 2.45 (m, 4H, piperidine N-CH₂), 1.60 (m, 4H, piperidine -CH₂), 1.45 (m, 2H, piperidine -CH₂).
-
¹³C NMR: δ 84.1, 81.5 (-C≡C-), 60.8 (-CH₂OH), 48.5 (-CH₂N-), 53.9 (piperidine N-CH₂), 25.8 (piperidine), 23.9 (piperidine), 23.1 (-CH₂C≡).
-
-
-
Q: Can I use aqueous formaldehyde instead of paraformaldehyde?
-
A: It is not recommended. The Mannich reaction works best under non-aqueous conditions. Using aqueous formaldehyde introduces a large amount of water, which can hydrolyze intermediates and interfere with the catalyst, generally leading to lower yields. [5]
-
-
Q: Is it possible to perform this reaction without a copper catalyst?
-
A: While some metal-free versions of the A³ coupling exist, they often require different conditions or activators (e.g., decarboxylative couplings). [6]For the direct coupling of pent-4-yn-1-ol, piperidine, and formaldehyde, a copper(I) catalyst is standard and highly effective for activating the terminal alkyne C-H bond. [4][7]
-
References
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Zhang, S., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications. [Link]
-
Buchwald, S. L., et al. (2014). Copper-catalyzed selective hydroamination reactions of alkynes. PubMed Central. [Link]
- EP0834498B1 - Process for the preparation of aminoalkynes.
-
Singh, V. K., et al. (2021). Recent advancement in copper-catalyzed asymmetric reactions of alkynes. ResearchGate. [Link]
-
Garcı́a-Castro, M., et al. (2021). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. [Link]
-
Verma, A., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. [Link]
-
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic-Chemistry.org. [Link]
-
O'Brien, P., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. RSC Publishing. [Link]
-
Aires-de-Sousa, J., et al. (2022). The Reaction Mechanism of the Cu(I) Catalyzed Alkylation of Heterosubstituted Alkynes. MDPI. [Link]
-
Carretero, J. C., et al. (2011). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. ResearchGate. [Link]
-
Galdino-Pitta, M. R., et al. (2018). Mannich bases in medicinal chemistry and drug design. PubMed Central. [Link]
-
El-Behairy, M. F., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d]d[8][9]ioxol-5-yl). ScienceDirect. [Link]
-
Gevorgyan, V., et al. (2020). Copper-catalyzed functionalization of enynes. RSC Publishing. [Link]
-
Sridharan, V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Fun, H-K., et al. (2009). 1-(1,3-Benzodioxol-5-yl)pentan-1-one. ResearchGate. [Link]
-
Wang, J., et al. (2021). Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. MDPI. [Link]
-
Pelliccia, S., et al. (2020). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Semantic Scholar. [Link]
-
El-Azzouny, A. A., et al. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d]d[8][9]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PubMed Central. [Link]
-
Oloyede, A. O., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science. [Link]
-
Professor Dave Explains. (2021). Mannich Reaction. YouTube. [Link]
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Technical Support Center: 5-(Piperidin-1-yl)pent-3-yn-1-ol
Welcome to the technical support center for 5-(Piperidin-1-yl)pent-3-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Given the combination of a tertiary amine, a piperidine ring, an internal alkyne, and a primary alcohol, this molecule possesses multiple reactive sites susceptible to degradation under various experimental and storage conditions.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to anticipate and address specific issues you may encounter during your research. The advice herein is grounded in established principles of organic chemistry and forced degradation studies.
Part 1: Frequently Asked Questions (FAQs) about the Stability of this compound
Q1: What are the most likely degradation pathways for this compound under common laboratory conditions?
A1: Based on its structure, this compound is susceptible to several degradation pathways:
-
Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, which can lead to the formation of an N-oxide. The carbon alpha to the nitrogen can also be oxidized, potentially leading to ring opening or the formation of lactams.
-
Hydrolysis/Hydration of the Alkyne: The triple bond can undergo hydration, especially under acidic conditions, to form a ketone. This process, known as keto-enol tautomerism, would result in the formation of a carbonyl group on either carbon of the original alkyne.[1][2][3][4][5]
-
Photodegradation: Amines are known to undergo photodegradation, which can be initiated by UV or even ambient light. This can lead to the formation of radical species and subsequent complex degradation products.[6][7][8]
-
Thermal Degradation: At elevated temperatures, amines can undergo thermal degradation, although this is generally a concern at temperatures above typical laboratory conditions.[9][10][11][12][13]
Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in solution. What could this be?
A2: A new, more polar peak is often indicative of an oxidation product. The most likely candidate is the N-oxide of the piperidine ring. N-oxides are significantly more polar than their parent tertiary amines. To confirm this, you can intentionally oxidize a small sample of your compound with a mild oxidizing agent like m-CPBA or hydrogen peroxide and compare the retention time of the resulting product with your unknown peak.
Q3: My compound seems to be degrading in an acidic mobile phase during LC-MS analysis. What is happening and how can I prevent it?
A3: Acidic conditions can catalyze the hydration of the alkyne bond in your molecule.[2][3][4][5] This would result in the formation of an enol intermediate that rapidly tautomerizes to a more stable ketone. This new ketone-containing molecule will have a different mass and retention time.
To mitigate this, consider these troubleshooting steps:
-
Use a less acidic mobile phase: If your chromatography allows, try using a mobile phase with a higher pH.
-
Reduce the analysis time: Shorter run times will minimize the exposure of the analyte to the acidic conditions.
-
Lower the column temperature: Hydrolysis reactions are typically slower at lower temperatures.
Q4: Can the piperidine ring itself degrade?
A4: Yes, the piperidine ring can undergo oxidative degradation. A common metabolic and chemical degradation pathway for cyclic amines is oxidation at the carbon adjacent to the nitrogen, which can lead to the formation of a lactam.[14] This would involve the formation of an N-acyliminium ion intermediate.
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides structured guidance for specific experimental problems.
Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation
-
Symptom: Appearance of one or more new peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis of the solid compound.
-
Potential Cause: Degradation of the compound in the sample diluent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Issue 2: Poor Mass Balance in a Forced Degradation Study
-
Symptom: The sum of the peak areas of the parent compound and all observed degradants is significantly less than 100% of the initial parent peak area.
-
Potential Causes:
-
Formation of non-UV active degradants.
-
Formation of highly polar degradants that are not retained on a reverse-phase column.
-
Formation of volatile degradants that are lost during sample preparation.
-
Adsorption of the compound or its degradants to the vial surface.
-
-
Troubleshooting Steps:
| Potential Cause | Suggested Action | Rationale |
| Non-UV Active Degradants | Use a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. | These detectors can identify compounds that lack a chromophore. |
| Highly Polar Degradants | Analyze the sample using a HILIC (Hydrophilic Interaction Liquid Chromatography) column. | HILIC columns are designed to retain and separate very polar compounds. |
| Volatile Degradants | Analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS). | This will identify any volatile compounds that may have formed. |
| Adsorption to Surfaces | Use silanized glass vials or polypropylene vials for the study. | These materials have a more inert surface and can reduce sample loss due to adsorption. |
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify its potential degradation products.[15][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a period that delivers an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method, preferably with both UV and MS detection.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Initial Method Parameters:
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and Mass Spectrometry (ESI+)
-
Injection Volume: 5 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity (by analyzing stressed samples), linearity, accuracy, precision, and robustness.
Part 4: Visualizing Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation pathways for this compound.
Caption: Hypothesized degradation pathways of the target molecule.
References
- Gorrod, J. W., & Aislaitner, G. (1994). The metabolism of alicyclic amines. In Metabolism of xenobiotics (pp. 129-142). Taylor & Francis.
- Kathiravan, M. K., et al. (2012). The biology and chemistry of pyrazoles. Bioorganic & Medicinal Chemistry, 20(19), 5678-5697.
- Ozdemir, A., et al. (2007). Synthesis and antimicrobial activity of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 42(4), 403-409.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
- Chemistry LibreTexts. (2024).
- A Review on Analytical Methods for Piperazine Determin
- Thermal Degradation of Amines for CO2 Capture. University of Kentucky.
- Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight.
- Influence of Amine Compounds on the Thermal Stability of Paper-Oil Insul
- Hydr
- Degradation studies of amines and alkanolamines during sour gas tre
- Identification and characterization of stressed degradation products of Piperine. Analytical Methods.
- Chemical Stability Studies of Propargylamine-Containing Drugs.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Amine Thermal Degradation. Bryan Research & Engineering, LLC.
- The Photochemical Decomposition of Amines and the Photochemical Interaction of Amines and Ethylene.
- Hydration and Oxymercuration of Alkynes. Master Organic Chemistry.
-
(E)-1-(Benzo[d][14][17]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. ResearchGate.
- One pot Synthesis of Propargylamines using Solid-Phase Extractive Isol
- Forced degradation studies: A critical lens into pharmaceutical stability.
- Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI.
- Piperidine. Wikipedia.
- Photodegradation of Aromatic Amines by Ag-TiO2 Photoc
- Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis. NIH.
- Degradation Studies of Amines and Alkanolamines during CO2 Absorption and Stripping System. UM Research Repository.
- Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps.
- Thermal degradation rates of different amines.
- Propargylamine or propargylamide synthesis by Alkynyl
- Thermal Degradation and Corrosion of Amines for CO2 Capture.
- Hydr
- Piperidine and piperine: extraction and content assessment in black pepper. PDF.
- Preparation of Piperidines, Part 2: Substituted
- Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology.
- Monoethanolamine decay mediated by photolysis of nitrate in
-
(E)-1-(Benzo[d][14][17]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI.
- Synthesis of Propargylamines by Cross-Dehydrogen
- Analytical Methods. RSC Publishing.
- Preparation and Photocatalytic Degradation Performance of Amine-Rich Carbon Nitride. Langmuir.
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxyl
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Technical Support Center: Scaling Up the Synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Piperidin-1-yl)pent-3-yn-1-ol. It provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Introduction to the Synthesis
The synthesis of this compound is most effectively achieved through a Mannich-type reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a secondary amine. In this specific synthesis, the reactants are pent-4-yn-1-ol, formaldehyde, and piperidine. The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the acetylide anion of pent-4-yn-1-ol.
This reaction is often exothermic and requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. This guide will address the common challenges and provide practical solutions.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| Pent-4-yn-1-ol | 84.12 | 8.41 g | 0.10 | --- |
| Piperidine | 85.15 | 10.22 g | 0.12 | Use freshly distilled |
| Paraformaldehyde | (CH₂O)n | 3.60 g | 0.12 | --- |
| Copper(I) Chloride | 98.99 | 0.50 g | 0.005 | Catalyst |
| Dioxane | --- | 100 mL | --- | Anhydrous |
| Hydrochloric Acid | --- | As needed | --- | For pH adjustment and workup |
| Sodium Hydroxide | --- | As needed | --- | For pH adjustment and workup |
| Diethyl Ether | --- | As needed | --- | For extraction |
| Anhydrous Magnesium Sulfate | --- | As needed | --- | For drying |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add piperidine (10.22 g, 0.12 mol) and dioxane (50 mL).
-
Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (3.60 g, 0.12 mol) in portions. The mixture may warm up slightly.
-
Formation of the Mannich Reagent: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate iminium ion.
-
Addition of Alkyne and Catalyst: Add pent-4-yn-1-ol (8.41 g, 0.10 mol) and copper(I) chloride (0.50 g, 0.005 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water.
-
Acidify the aqueous solution with 2M hydrochloric acid to a pH of ~2.
-
Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove unreacted starting materials and non-basic impurities.
-
Basify the aqueous layer with 4M sodium hydroxide to a pH of ~10.
-
Extract the product with diethyl ether (4 x 75 mL).
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
-
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: The reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reagents: Ensure that all reagents are of high purity. Piperidine should be freshly distilled as it can absorb atmospheric carbon dioxide to form a carbonate salt, reducing its effective concentration. Paraformaldehyde can depolymerize over time; use a fresh, high-quality source.
-
Reaction Temperature and Time: The reaction is typically refluxed in dioxane. Ensure the reaction has reached the appropriate temperature and has been allowed to proceed for a sufficient duration. Monitor the reaction by TLC to determine the optimal reaction time. Incomplete reaction is a common cause of low yield.
-
Catalyst Activity: Copper(I) chloride is susceptible to oxidation. Use a fresh bottle or a recently purified catalyst. The color of the catalyst should be white to light green; a significant blue or green coloration indicates oxidation.
-
pH during Workup: The pH during the acid and base washes is critical. Incomplete acidification will lead to loss of product in the initial ether wash. Incomplete basification will result in poor extraction of the amine product into the organic phase. Use a pH meter for accurate measurements.
-
Side Reactions: The formation of byproducts is a significant contributor to low yields. See the dedicated question on side products for more details.
Q2: I am observing significant side product formation. What are these byproducts and how can I minimize them?
A2: The most common side products in this Mannich reaction are:
-
Bis-alkylation Product: The product, being a tertiary amine, can potentially react with another molecule of the iminium ion and pent-4-yn-1-ol.[1] This is more likely to occur if there is an excess of formaldehyde and piperidine.
-
Solution: Use a slight excess of the pent-4-yn-1-ol or add the piperidine and formaldehyde solution slowly to a solution of the alkyne.
-
-
Polymerization of Formaldehyde: At elevated temperatures, formaldehyde can polymerize.
-
Solution: Ensure that the paraformaldehyde is added in portions and that the initial formation of the iminium ion is conducted at a controlled temperature.
-
-
Meyer-Schuster Rearrangement: Propargyl alcohols can undergo rearrangement to α,β-unsaturated aldehydes or ketones under acidic conditions.
-
Solution: Maintain careful pH control during the workup and avoid prolonged exposure to strong acids.
-
Q3: The reaction is highly exothermic and difficult to control during scale-up. How can I manage the thermal risk?
A3: The Mannich reaction is known to be exothermic, and this becomes a significant safety concern on a larger scale.[2]
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the rate of heat evolution.[3] This data is crucial for designing a safe and efficient process.
-
Controlled Addition: Instead of adding all reagents at once, implement a controlled addition strategy. Adding the piperidine/formaldehyde solution dropwise to the heated solution of pent-4-yn-1-ol and catalyst allows for better temperature management.[4]
-
Efficient Heat Transfer: Ensure the reactor is equipped with an efficient cooling system. The surface area-to-volume ratio decreases upon scale-up, making heat removal more challenging.[5] A jacketed reactor with a high-performance heat transfer fluid is essential.
-
Solvent Choice: While dioxane is a common solvent, consider higher-boiling, inert solvents that can better absorb the heat of reaction. However, this will require re-optimization of the reaction conditions.
Q4: I am having difficulty purifying the final product. What are the best practices for purification?
A4: The purification of amino alcohols can be challenging due to their polarity and basicity.[6][7]
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification on a larger scale. Determine the boiling point of the product under reduced pressure.
-
Column Chromatography: For laboratory scale, column chromatography on silica gel is effective. However, tailing of the amine product on the acidic silica can be an issue.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (e.g., eluent with 1% triethylamine). This will neutralize the acidic sites on the silica and improve the separation.
-
-
Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride or oxalate salt) which may be crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.[8]
Frequently Asked Questions (FAQs)
Q1: Can I use aqueous formaldehyde instead of paraformaldehyde?
A1: Yes, an aqueous solution of formaldehyde (formalin) can be used. However, this will introduce water into the reaction mixture, which may affect the reaction rate and solubility of the components. The use of paraformaldehyde in an organic solvent like dioxane is generally preferred for a more controlled reaction.
Q2: Is the copper catalyst strictly necessary?
A2: While some Mannich-type reactions can proceed without a catalyst, the use of a copper(I) salt is known to significantly accelerate the reaction between terminal alkynes and iminium ions.[9] It facilitates the formation of a copper acetylide intermediate, which is more nucleophilic than the parent alkyne.
Q3: What are the key safety precautions for this reaction?
A3:
-
Exothermic Nature: Be prepared for a significant exotherm, especially during scale-up. Ensure adequate cooling capacity and controlled reagent addition.
-
Reagent Toxicity: Piperidine is a toxic and flammable liquid. Formaldehyde is a known carcinogen. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Build-up: The reaction may generate some off-gassing. Ensure the reaction vessel is not a closed system and is properly vented.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting materials from the product. The product, being an amine, can be visualized using ninhydrin stain or by its UV absorbance if it contains a chromophore (which this molecule does not). A potassium permanganate stain can also be effective for visualizing the alkyne and alcohol functionalities.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- Oloyede, O. I., et al. (2011). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Journal of American Science.
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). A3 Coupling Reaction. Retrieved from [Link]
- Wang, L., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
- Google Patents. (n.d.). Process for the purification of an aminoalcohol.
- Das, P., & Akshritha, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances.
-
ResearchGate. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. Retrieved from [Link]
-
Aboul-Enein, H. Y., et al. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][5][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Serbian Chemical Society.
-
Beilstein Journals. (n.d.). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]
- Biswas, S., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances.
-
ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Retrieved from [Link]
- Lauder, K., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews.
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Isolation of aminoalcohol.
-
New Journal of Chemistry. (n.d.). Catalytic ethynylation of formaldehyde for selective propargyl alcohol production using the copper metal organic framework HKUST-1. Retrieved from [Link]
-
ResearchGate. (2024). (E)-1-(Benzo[d][5][10]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. Retrieved from [Link]
-
PMC. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Retrieved from [Link]
-
CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
YouTube. (2020). The Mannich Reaction. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]
-
ACS Publications. (n.d.). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
-
Quora. (2019). What is the statement and mechanism of the Mannich reaction?. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 5-(Piperidin-1-yl)pent-3-yn-1-ol
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-(Piperidin-1-yl)pent-3-yn-1-ol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, supporting data, and the scientific rationale behind method selection to ensure robust and reliable purity assessments.
The Analytical Challenge: Chromatographing a Polar, Basic Alkynol
This compound presents a unique set of challenges for chromatographic analysis. Its structure combines a polar hydroxyl group, a basic tertiary amine (the piperidine moiety), and an alkyne functional group. This combination can lead to several analytical difficulties:
-
Poor Retention in Reversed-Phase (RP) HPLC: The molecule's hydrophilicity can result in little to no retention on traditional nonpolar stationary phases (like C18), causing it to elute in or near the solvent front.[1][2]
-
Peak Tailing: The basic piperidine group is prone to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[3][4] This secondary interaction mechanism leads to asymmetrical, tailing peaks, which severely compromise resolution and quantification accuracy.[3][4]
-
Method Robustness: Achieving a method that is both high-resolution and stable over time requires careful control over mobile phase pH and the choice of a suitable stationary phase.[5]
This guide compares two distinct HPLC approaches to address these challenges: a highly optimized Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
Method 1: Optimized RP-HPLC for High-Resolution Purity Profiling
While challenging, RP-HPLC remains a workhorse in pharmaceutical analysis due to its robustness and reproducibility. The key to success lies in mitigating the undesirable interactions caused by the analyte's basicity.
Scientific Rationale
The primary cause of peak tailing for basic compounds is the interaction between the protonated amine and ionized, acidic silanol groups on the silica surface of the column packing.[3] Our strategy is twofold:
-
Control Mobile Phase pH: By maintaining a low mobile phase pH (e.g., pH 2.5-3.0), we ensure that the residual silanol groups are fully protonated (not charged).[3] This minimizes the secondary ionic interactions that cause tailing. At this pH, the piperidine group (a tertiary amine) will be protonated, ensuring good solubility in the aqueous mobile phase.
-
Utilize a Modern, End-Capped Column: Modern stationary phases employ advanced end-capping techniques, where residual silanols are chemically bonded with a small silylating agent (e.g., trimethylchlorosilane). This "shields" the analyte from these problematic sites, drastically improving peak shape.[4]
Detailed Experimental Protocol: RP-HPLC
| Parameter | Condition | Rationale |
| Column | High-Purity, End-Capped C18 (e.g., Waters XBridge BEH C18, Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm | Provides excellent hydrophobic retention while minimizing silanol interactions. The 3.5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with Phosphoric Acid | Low pH buffer to suppress silanol activity. Phosphate is an excellent buffer in this pH range and is UV transparent.[3] |
| Mobile Phase B | Acetonitrile | Standard organic modifier for RP-HPLC. |
| Gradient | 5% to 40% B over 15 minutes; 40% to 95% B over 2 minutes; Hold at 95% B for 3 minutes; Return to 5% B over 1 minute; Equilibrate for 4 minutes. | A shallow gradient in the beginning ensures good resolution of polar impurities, followed by a steeper gradient to elute any nonpolar contaminants and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload and distortion. |
| Detection | UV at 210 nm | The alkyne and amine functionalities lack a strong chromophore, necessitating detection at a low wavelength for adequate sensitivity. |
| Sample Prep. | 1.0 mg/mL in Mobile Phase A / Acetonitrile (80:20 v/v) | Dissolving in a mixture that mimics the initial mobile phase composition ensures good peak shape. |
Built-In Trustworthiness: System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This protocol is self-validating through the inclusion of SST criteria as mandated by pharmacopeias like the USP.[6][7][8]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.9 ≤ Tƒ ≤ 1.5 | Ensures peak symmetry for accurate integration.[4] |
| Theoretical Plates (N) | > 5000 | Confirms column efficiency and proper packing. |
| Resolution (Rs) | > 2.0 between the main peak and closest impurity | Guarantees that adjacent peaks are baseline separated for reliable quantification. |
| RSD of Peak Area | ≤ 1.0% (for n=6 replicate injections) | Demonstrates injection precision. |
Method 2: HILIC as an Orthogonal Approach
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that excels at retaining and separating very polar compounds that are poorly retained in RP-HPLC.[9][10][11] It provides an orthogonal (different) separation mechanism, which is invaluable for confirming purity and detecting impurities that might co-elute in the reversed-phase method.
Scientific Rationale
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[11] The separation mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed on the surface of the stationary phase.[10] More polar analytes are more strongly retained, which is the opposite of RP-HPLC.[11] This makes HILIC an ideal choice for this compound.
Detailed Experimental Protocol: HILIC
| Parameter | Condition | Rationale |
| Column | Amide-bonded phase (e.g., Waters XBridge BEH Amide XP, Tosoh TSKgel Amide-80), 150 x 4.6 mm, 3.5 µm | Amide phases are robust and provide excellent retention for polar neutrals and bases. |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | High organic content is the weak eluent in HILIC. Formic acid aids in protonation of the analyte and improves peak shape. |
| Mobile Phase B | Water with 0.1% Formic Acid | The aqueous component is the strong eluent. |
| Gradient | 95% to 70% A over 15 minutes; 70% to 50% A over 2 minutes; Hold at 50% A for 3 minutes; Return to 95% A over 1 minute; Equilibrate for 5 minutes. | The gradient runs from high organic to lower organic content to elute the retained polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 35 °C | Temperature can significantly influence the water layer on the stationary phase; consistency is key. |
| Injection Vol. | 5 µL | |
| Detection | UV at 210 nm | |
| Sample Prep. | 1.0 mg/mL in Acetonitrile / Water (90:10 v/v) | The sample solvent must have a high organic content to be compatible with the initial mobile phase and prevent peak distortion. |
Comparative Performance Analysis
The following table summarizes the expected performance of each method for the analysis of this compound, assuming the presence of a more polar impurity (Impurity A, a potential starting material) and a less polar impurity (Impurity B, a potential byproduct).
| Performance Metric | Method 1: Optimized RP-HPLC | Method 2: HILIC |
| Retention of Main Peak | Moderate (k' ≈ 4.5) | Strong (k' ≈ 8.0) |
| Elution Order | Impurity A -> Main Peak -> Impurity B | Impurity B -> Main Peak -> Impurity A |
| Resolution (Rs) for Impurity A | Good (Rs ≈ 2.5) | Excellent (Rs ≈ 4.0) |
| Resolution (Rs) for Impurity B | Excellent (Rs ≈ 5.0) | Good (Rs ≈ 2.8) |
| Peak Tailing Factor (Main Peak) | < 1.2 | < 1.3 |
| Run Time | ~25 minutes | ~26 minutes |
| Method Robustness | High (less sensitive to water content) | Moderate (highly sensitive to mobile phase water content) |
| MS Compatibility | Good (with volatile buffers like ammonium formate) | Excellent (high organic content aids desolvation and ionization)[10] |
Visualizing the Analytical Workflow
The following diagram illustrates the structured workflow for HPLC method selection and validation, ensuring a logical progression from understanding the analyte to achieving a fully validated analytical procedure.
Caption: Workflow for HPLC method development and validation.
Validation and Regulatory Context
Any analytical method intended for quality control in a regulated environment must be validated to prove it is fit for purpose.[12] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]
Key validation parameters to be assessed include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of expected impurities, degradants, or matrix components. A key part of this is peak purity analysis using a photodiode array (PDA) detector.
-
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.[14] For a purity method, this range should typically cover from the reporting limit of impurities to 120% of the active substance's concentration.[13]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known amount of spiked impurities.
-
Precision: The degree of scatter between a series of measurements, assessed at different levels (repeatability, intermediate precision).
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably quantified and detected, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).
Conclusion and Recommendations
Both the optimized RP-HPLC and HILIC methods are capable of providing accurate purity analysis for this compound. The choice between them depends on the specific analytical goal.
-
For routine Quality Control (QC): The Optimized RP-HPLC method is recommended. It is generally more rugged, and laboratories typically have more experience with the technique, making it easier to implement and troubleshoot. Its excellent resolution for less polar byproducts is a significant advantage.
-
For impurity characterization and as an orthogonal method: The HILIC method is the superior choice. Its different selectivity provides confidence that no impurities are co-eluting with the main peak. It demonstrates superior performance for resolving highly polar impurities and is highly compatible with mass spectrometry, which is essential for impurity identification.
For comprehensive purity profiling in a drug development setting, it is best practice to develop and validate both methods. The RP-HPLC method can be used for routine release testing, while the HILIC method serves as a critical orthogonal tool for stability studies and in-depth investigations.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Q2(R2)/Q14 Training on Validation of Analytical Procedures and Q14: Analytical Procedure Development. Retrieved from [Link]
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
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Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from [Link]
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Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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A Comparative Guide to Piperidine-Based M1 Muscarinic Agonists for Alzheimer's Disease Drug Discovery
This guide provides a detailed comparison of 5-(Piperidin-1-yl)pent-3-yn-1-ol and other piperidine-based analogs, with a specific focus on their development as M1 muscarinic acetylcholine receptor (mAChR) agonists for the treatment of Alzheimer's disease (AD). Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacological data, explains the rationale behind experimental designs, and provides actionable protocols for preclinical evaluation.
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. While the specific compound this compound is not extensively characterized in publicly accessible literature, its core structure represents a class of propargylamines that are frequently explored for neurological targets. This guide, therefore, situates this structural class within the well-researched and therapeutically significant context of M1 muscarinic agonism for Alzheimer's disease.
We will compare and contrast a series of prototypical piperidine-containing M1 agonists—AF102B (Cevimeline), AF150(S), and AF267B—which serve as excellent benchmarks for evaluating novel compounds like this compound. The M1 receptor is a prime therapeutic target in AD due to its high expression in the cortex and hippocampus and its role in both symptomatic improvement (cognition) and potential disease modification by promoting non-amyloidogenic processing of the amyloid precursor protein (APP).[1][2][3] This guide demonstrates that successful M1 agonists must not only exhibit high potency at the M1 receptor but also high selectivity over M2 and M3 subtypes to avoid dose-limiting side effects.
The M1 Muscarinic Receptor: A Disease-Modifying Target in Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) neurotransmission contributes significantly to the cognitive deficits observed in patients.[3] While acetylcholinesterase inhibitors (AChEIs) provide symptomatic relief by boosting synaptic ACh levels, their efficacy wanes as cholinergic neurons progressively degenerate.[4] Direct-acting muscarinic agonists offer an alternative strategy by stimulating postsynaptic receptors independently of presynaptic neuron integrity.
The M1 receptor, a Gq-coupled GPCR, is of particular interest for several reasons:
-
Preservation in AD: Unlike the significant loss of cholinergic neurons, the density of M1 receptors remains relatively stable in the brains of AD patients.[5]
-
Pro-Cognitive Function: M1 receptors are densely expressed in the hippocampus and cerebral cortex, where they play a critical role in learning and memory.[2]
-
Disease-Modifying Potential: Crucially, activation of M1 receptors has been shown to shift the processing of Amyloid Precursor Protein (APP) away from the amyloidogenic pathway (which produces toxic Aβ peptides) and towards the non-amyloidogenic pathway. This is achieved by enhancing the activity of α-secretase (ADAM17), which cleaves APP within the Aβ sequence, thereby precluding its formation and promoting the release of the neuroprotective sAPPα fragment.[6][7][8][9]
This dual mechanism—symptomatic cognitive improvement and a potential slowing of underlying pathology—makes selective M1 agonists a highly sought-after therapeutic class.
Figure 1: M1 Receptor Signaling in Non-Amyloidogenic APP Processing.
Comparative Pharmacological Profiles
A successful M1 agonist must demonstrate high potency for the M1 receptor and, critically, high selectivity against M2 and M3 receptors. M2 activation can lead to bradycardia, while M3 activation is associated with peripheral side effects like diarrhea, urination, and salivation. The ideal candidate will have a wide therapeutic window, allowing for robust M1 engagement in the CNS at doses that do not cause peripheral adverse events.
Below is a comparison of key piperidine-based M1 agonists. Data for a novel compound like this compound would be benchmarked against these values.
| Compound | M1 Potency (EC50, nM) | M1 Binding (Kd,H, nM) | M2 Potency (EC50, nM) | M3 Potency (EC50, nM) | M1 vs M2 Selectivity | M1 vs M3 Selectivity | Key Disease-Modifying Effects |
| AF102B (Cevimeline) | 23[10] | N/A | 1040[10] | 48[10] | ~45-fold[10] | ~2-fold[10] | Reduces Aβ in AD patient CSF.[9] |
| AF150(S) | N/A | ~200[11] | N/A | N/A | Functionally Selective[11] | Functionally Selective[11] | Restores cognition and reduces tau hyperphosphorylation in animal models.[12] |
| AF267B | N/A | N/A | N/A | N/A | Highly Selective[1][13] | Activates M3/M5[1] | Reduces Aβ and tau pathologies in 3xTg-AD mice.[6][8] |
N/A: Data not available in the searched literature. Kd,H: Apparent equilibrium dissociation constant for high-affinity binding sites.
Analysis of Comparative Data:
-
AF102B (Cevimeline): This compound, approved for Sjögren's syndrome, serves as a crucial clinical benchmark. Its pharmacological data reveals potent M1 agonism with a significant ~45-fold selectivity over the M2 receptor, which is desirable for minimizing cardiac side effects.[10] However, its selectivity over the M3 receptor is minimal (~2-fold), which can contribute to peripheral cholinergic side effects.[10] Clinically, it demonstrated the ability to reduce total Aβ in the cerebrospinal fluid of AD patients, providing human proof-of-concept for the M1-mediated disease-modifying strategy.[9]
-
AF267B: This compound is highlighted for its potent disease-modifying effects in advanced preclinical models, including the triple-transgenic (3xTg-AD) mouse model.[6][8] It effectively reduced both Aβ and tau pathologies in the cortex and hippocampus. Like AF150(S), it boasts an exceptionally high safety margin (>4500), underscoring the potential of achieving potent CNS effects without dose-limiting toxicity.
Experimental Methodologies for Compound Evaluation
To characterize a novel piperidine analog and assess its potential as an M1 agonist, a tiered screening approach is essential. This involves determining its binding affinity, functional potency and selectivity, and finally, its effect on disease-relevant biomarkers.
Figure 2: Tiered Experimental Workflow for M1 Agonist Characterization.
Protocol: M1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the M1 muscarinic receptor. This assay measures the ability of a non-radioactive test compound to compete with a known radioligand for binding to the receptor.
Causality and Rationale: This is the foundational assay to confirm that a compound physically interacts with the target. A high binding affinity (low Ki value) is a prerequisite for a potent drug, as it indicates that a lower concentration of the compound is needed to occupy the receptor's binding site. We use membranes from cells overexpressing the human M1 receptor to ensure a high signal-to-noise ratio and target specificity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human M1 muscarinic receptor (CHO-hM1).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.
-
-
Competition Binding Assay:
-
Prepare a 96-well filter plate.
-
To each well, add:
-
50 µL of assay buffer.
-
25 µL of the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), at a final concentration near its Kd value (e.g., 0.5-1.0 nM).
-
25 µL of the test compound at various concentrations (typically a 10-point dilution series, e.g., from 10 pM to 100 µM).
-
100 µL of the prepared CHO-hM1 cell membranes (e.g., 20-50 µg of protein per well).
-
-
Total Binding Control: For these wells, add 25 µL of assay buffer instead of the test compound.
-
Non-Specific Binding (NSB) Control: For these wells, add a high concentration of a known non-radioactive muscarinic antagonist (e.g., 10 µM atropine) instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Detection:
-
Harvest the contents of the wells onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test compound using the formula: ((Total Binding CPM - Sample CPM) / (Total Binding CPM - NSB CPM)) * 100.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Calcium Mobilization Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of a test compound as an M1 agonist and to assess its selectivity against M2 and M3 receptors.
Causality and Rationale: This assay measures a downstream signaling event following receptor activation. Since M1 is a Gq-coupled receptor, agonist binding triggers a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores. By measuring this Ca²⁺ flux, we can quantify the functional response to the compound. A potent agonist will have a low EC50 value. By running this assay on cell lines expressing different muscarinic subtypes (M1, M2, M3), we can directly compare the potency and determine the compound's selectivity profile.
Step-by-Step Methodology:
-
Cell Preparation and Dye Loading:
-
Seed CHO-hM1, CHO-hM2, and CHO-hM3 cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor (e.g., probenecid, to prevent dye leakage).
-
Aspirate the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
-
After incubation, gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess extracellular dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test compound and a reference full agonist (e.g., carbachol) in assay buffer.
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument then automatically adds the test compound or reference agonist to the wells.
-
Immediately begin recording the fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for a period of 2-3 minutes. Agonist stimulation will cause a rapid increase in intracellular Ca²⁺, leading to a sharp peak in fluorescence.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
For each compound, plot the response against the logarithm of its concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect relative to the full agonist).
-
Calculate the selectivity ratio by dividing the EC50 for the M2 or M3 receptor by the EC50 for the M1 receptor. A higher ratio indicates greater selectivity for M1.
-
Conclusion and Future Directions
The development of selective M1 muscarinic agonists represents a highly promising, dual-pronged strategy for the treatment of Alzheimer's disease, offering both symptomatic relief and potential disease modification. Piperidine-based scaffolds, exemplified by the AF-series of compounds, have proven to be a fertile ground for the discovery of potent and selective M1 modulators. For a novel analog like this compound to be considered a viable lead candidate, it must demonstrate not only high affinity and functional potency for the M1 receptor but, more importantly, a superior selectivity profile over M2 and M3 subtypes compared to existing benchmarks like Cevimeline.
Future research must focus on fine-tuning the structure-activity relationship to maximize M1 selectivity, thereby widening the therapeutic window. The ultimate goal is to develop a brain-penetrant compound that can robustly engage CNS M1 receptors to enhance cognition and promote non-amyloidogenic APP processing at doses that are free from peripheral cholinergic side effects. The experimental workflows detailed in this guide provide a robust framework for identifying such candidates and advancing them toward clinical evaluation.
References
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Fisher, A. (2008). M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update. Journal of Neurotransmission, 115(8), 1165-1174. [Link]
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Fisher, A., et al. (2002). AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease. Journal of Molecular Neuroscience, 19(1-2), 145-153. [Link]
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Caccamo, A., et al. (2006). M1 receptors play a central role in modulating AD-like pathology in transgenic mice. Neuron, 49(5), 671-682. [Link]
-
Medina, M. A., et al. (2022). Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. International Journal of Molecular Sciences, 23(13), 7336. [Link]
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Jiang, S., et al. (2014). M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuroscience Bulletin, 30(2), 295-307. [Link]
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Olekšák, P., et al. (2021). Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8899. [Link]
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Böhme, T. M., et al. (2002). Muscarinic M1 receptor agonists increase the secretion of the amyloid precursor protein ectodomain. Biochemical and Biophysical Research Communications, 291(4), 938-942. [Link]
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Birdsall, N. J., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 144-152. [Link]
-
Fisher, A. (2003). M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy. Journal of Molecular Neuroscience, 20(3), 349-356. [Link]
-
Langmead, C. J., et al. (2022). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Biochemical Society Transactions, 50(2), 549-561. [Link]
-
AlzForum. (2013, December 10). AF 102B. AlzForum: Networking for a Cure. [Link]
-
Medeiros, R., et al. (2011). Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline. The American Journal of Pathology, 179(2), 906-918. [Link]
-
Jäkel, K., et al. (2015). Acute Effects of Muscarinic M1 Receptor Modulation on AβPP Metabolism and Amyloid-β Levels in vivo: A Microdialysis Study. Journal of Alzheimer's Disease, 46(2), 377-390. [Link]
-
Fisher, A. (2012). M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer's Disease--The Pivotal Role of Brain M1 Receptors. Current Alzheimer Research, 9(7), 758-770. [Link]
-
Fisher, A., et al. (2000). M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives. Annals of the New York Academy of Sciences, 920, 244-252. [Link]
-
Brandeis, R., et al. (1993). AF102B, a novel M1 agonist, enhanced spatial learning in C57BL/10 mice with a long duration of action. Pharmacology Biochemistry and Behavior, 45(4), 875-883. [Link]
-
Haring, R., et al. (1994). Amyloid precursor protein secretion via muscarinic receptors: reduced desensitization using the M1-selective agonist AF102B. Biochemical and Biophysical Research Communications, 203(1), 652-658. [Link]
-
Jakubík, J., et al. (2021). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Neuronal Signaling, 5(2), NS20210004. [Link]
-
Brandeis, R., et al. (1995). AF150(S): a new functionally selective M1 agonist improves cognitive performance in rats. Pharmacology Biochemistry and Behavior, 50(3), 349-356. [Link]
-
Ghalayini, A. J., et al. (2023). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. International Journal of Molecular Sciences, 24(10), 8696. [Link]
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A Comparative Guide to the Evaluation of 5-(Piperidin-1-yl)pent-3-yn-1-ol as a Novel Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the evaluation of 5-(Piperidin-1-yl)pent-3-yn-1-ol, a novel compound with structural motifs suggesting potential as a cholinesterase inhibitor. In the absence of existing data on its biological activity, this document outlines a systematic comparison against established Alzheimer's disease therapeutics—Donepezil, Galantamine, and Rivastigmine—and provides the necessary experimental protocols to ascertain its inhibitory potency.
Introduction: The Cholinergic Deficit and the Role of Inhibitors
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[1] Cholinesterase inhibitors (ChEIs) are a class of drugs that prevent the breakdown of ACh by the enzyme acetylcholinesterase (AChE), thereby increasing its availability in the synaptic cleft.[2] This mechanism forms the primary symptomatic treatment strategy for mild to moderate Alzheimer's disease.[3][4] Currently, the FDA has approved several ChEIs, including Donepezil, Galantamine, and Rivastigmine, which serve as the benchmarks for new drug development in this class.[4][5]
The compound this compound contains a piperidine moiety, a structural feature present in several known biologically active compounds and cholinesterase inhibitors.[6] This structural alert provides the rationale for its investigation as a potential novel ChEI. This guide details the necessary steps to characterize its activity and compare its potential efficacy against the current standards of care.
Structural and Physicochemical Comparison
A preliminary in silico analysis of this compound alongside established cholinesterase inhibitors provides a basis for hypothesizing its potential interactions with the target enzyme. The table below compares key structural and physicochemical properties.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ![]() | C₁₀H₁₇NO | 167.25 |
| Donepezil | ![]() | C₂₄H₂₉NO₃ | 379.49 |
| Galantamine | ![]() | C₁₇H₂₁NO₃ | 287.35 |
| Rivastigmine | ![]() | C₁₄H₂₂N₂O₂ | 250.34 |
The presence of the tertiary amine within the piperidine ring of this compound offers a potential binding site for the anionic subsite of acetylcholinesterase, a key interaction for many inhibitors. Its lower molecular weight compared to the established drugs may also influence its pharmacokinetic properties, such as blood-brain barrier permeability.
Experimental Workflow for Comparative Efficacy Testing
To empirically determine the cholinesterase inhibitory potential of this compound, a standardized in vitro assay is required. The following workflow provides a robust methodology for obtaining and comparing the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.
Many inhibitors, like Donepezil, are "dual-binding site" inhibitors. They interact with the PAS at the entrance of the gorge and extend down to the CAS, effectively blocking the entry and hydrolysis of acetylcholine. The piperidine and alkyne functionalities within this compound could potentially engage in similar interactions with these key residues.
Conclusion and Future Directions
This guide outlines a clear and scientifically rigorous path for the initial evaluation of this compound as a cholinesterase inhibitor. By employing the standardized Ellman's assay and comparing the resulting IC₅₀ values against established drugs like Donepezil, Galantamine, and Rivastigmine, researchers can obtain a definitive measure of its in vitro potency and selectivity.
Should the compound demonstrate promising activity (i.e., low IC₅₀ and favorable selectivity for AChE), subsequent steps in the drug development pipeline would include:
-
Kinetic Studies: To elucidate the precise mechanism of inhibition.
-
In Silico Molecular Docking: To visualize and predict the binding mode within the AChE active site.
-
Cell-Based Assays: To assess cytotoxicity and efficacy in a more complex biological environment.
-
In Vivo Studies: To evaluate pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of cognitive impairment.
The systematic approach detailed herein will enable a thorough and objective assessment, determining whether this compound warrants further investigation as a potential therapeutic agent for Alzheimer's disease.
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Cholinesterase Inhibitors for Alzheimer's Disease. (2024). WebMD. Retrieved from [Link]
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Shin, J. W., et al. (2004). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 27(4), 180-185. Retrieved from [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-(Piperidin-1-yl)pent-3-yn-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] When coupled with a propargylamine framework, it gives rise to a chemical class with significant potential, particularly in the realm of neurodegenerative disorders and cholinergic modulation.[3][4] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, subclass: 5-(Piperidin-1-yl)pent-3-yn-1-ol and its derivatives. While direct, extensive research on this exact family of compounds is nascent, this document, drawing upon established principles of medicinal chemistry and data from structurally related molecules, aims to provide a predictive framework for its rational drug design and development.
Our exploration will focus on the potential of these derivatives as modulators of muscarinic acetylcholine receptors (mAChRs), a key target in various central nervous system and peripheral disorders.[5][6] We will dissect the core molecule, proposing how modifications to its three key components—the piperidine ring, the pentynyl linker, and the terminal hydroxyl group—may influence biological activity. This guide is intended to be a foundational resource, equipping researchers with the strategic insights needed to synthesize and evaluate novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
The Core Scaffold: A Tripartite Analysis of this compound
The parent compound, this compound, presents three primary regions for chemical modification to explore the structure-activity landscape. Understanding the potential impact of substitutions at each of these sites is crucial for designing a focused compound library for screening.
PART 1: The Piperidine Ring - Steering Specificity and Potency
The saturated heterocyclic piperidine ring is a cornerstone of many pharmaceuticals due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability.[1] In the context of muscarinic receptor ligands, the nitrogen atom of the piperidine ring is expected to be protonated at physiological pH, forming a cationic head that can engage in a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of mAChRs.
Key Modifications and Predicted Outcomes:
-
Substitution on the Ring: Introducing substituents on the piperidine ring can significantly impact binding affinity and subtype selectivity.
-
Small Alkyl Groups (e.g., methyl, ethyl) at the 2-, 3-, or 4-positions: These modifications can introduce steric hindrance that may favor binding to one muscarinic receptor subtype over another. For instance, substitution at the 2-position could enhance aqueous solubility.[7]
-
Polar Groups (e.g., hydroxyl, amino): The addition of hydrogen bond donors or acceptors can forge new interactions within the receptor's binding pocket, potentially increasing potency.
-
Aromatic Substituents: While potentially increasing the risk of off-target effects, aromatic groups can engage in pi-stacking or hydrophobic interactions, which could be exploited to enhance affinity.
-
-
Ring Conformation: The conformational flexibility of the piperidine ring (chair vs. boat) can be constrained by introducing bicyclic systems (e.g., quinuclidine). Such rigidification can lock the molecule into a bioactive conformation, leading to a significant increase in potency.
PART 2: The Pentynyl Linker - The Rigid Spacer
The pent-3-yn-1-ol chain acts as a rigid spacer connecting the basic piperidine head to a region that can be further functionalized. The rigidity of the alkyne is a key feature, limiting the conformational freedom of the molecule.
Key Modifications and Predicted Outcomes:
-
Chain Length: Altering the length of the carbon chain will directly impact the distance between the piperidine nitrogen and the terminal hydroxyl group. This distance is critical for optimal interaction with the binding site. Shortening or lengthening the chain may disrupt this optimal spacing and reduce activity.
-
Position of the Alkyne: Shifting the triple bond along the carbon chain will alter the molecule's geometry and electronic distribution, likely having a profound effect on its interaction with the receptor.
-
Substitution on the Chain: Introducing small alkyl groups, such as a methyl group, on the carbons of the chain can influence receptor subtype selectivity. For example, in acetylcholine analogues, methylation of the ethylene bridge can introduce selectivity for either muscarinic or nicotinic receptors.[6]
PART 3: The Terminal Hydroxyl Group - The Hydrogen Bonding Anchor
The primary alcohol at the terminus of the pentynol chain provides a critical hydrogen bonding point. This hydroxyl group can interact with serine or threonine residues within the muscarinic receptor binding site.
Key Modifications and Predicted Outcomes:
-
Esterification or Etherification: Converting the hydroxyl group to an ester or an ether will abolish its hydrogen bond donating capability, which is predicted to significantly reduce or alter its activity. However, this could also serve as a strategy to create prodrugs with improved bioavailability.
-
Replacement with other Functional Groups: Substituting the hydroxyl with other hydrogen bond acceptors or donors (e.g., amine, amide, thiol) would be a key area of investigation to probe the electronic and steric requirements of this interaction point.
-
Introduction of a Second Functional Group: Adding another functional group in proximity to the hydroxyl could lead to bidentate interactions with the receptor, potentially increasing affinity.
Proposed Experimental Workflow for SAR Elucidation
A systematic approach is essential to effectively map the SAR of this compound class. The following workflow outlines a logical progression from synthesis to biological evaluation.
Caption: A logical workflow for the synthesis, screening, and optimization of this compound derivatives.
Methodologies for Synthesis and Biological Evaluation
General Synthetic Approach
The synthesis of this compound derivatives can be approached through a convergent synthesis strategy. A plausible route involves the coupling of a suitably protected propargyl alcohol derivative with a piperidine derivative.
Step-by-Step Protocol (Hypothetical):
-
Protection of Propargyl Alcohol: The hydroxyl group of a commercially available pentynol derivative is protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent unwanted side reactions.
-
Activation of the Terminal Alkyne: The terminal alkyne is then activated, for example, through a Sonogashira coupling precursor or by conversion to a suitable leaving group.
-
Nucleophilic Substitution: The activated pentynol derivative is reacted with the desired piperidine derivative via nucleophilic substitution to form the carbon-nitrogen bond.
-
Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions to yield the final product.
-
Purification: The synthesized compounds are purified using standard techniques such as column chromatography or recrystallization.
In Vitro Muscarinic Receptor Assays
Initial screening of the synthesized derivatives should focus on their ability to bind to and modulate the activity of the five muscarinic receptor subtypes (M1-M5).
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compounds for each muscarinic receptor subtype.[8]
-
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) from the receptor.
-
Procedure:
-
Prepare cell membranes from cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5).
-
Incubate the membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.
-
2. Functional Assays:
-
Objective: To determine the functional activity (EC50 and Emax) of the compounds as agonists or antagonists.
-
Principle: Muscarinic receptors signal through different G-protein pathways. M1, M3, and M5 receptors couple to Gq, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi/o, leading to a decrease in cyclic AMP (cAMP).[9]
-
Calcium Flux Assay (for M1, M3, M5):
-
Culture cells expressing the M1, M3, or M5 receptor subtype in a microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the test compound and measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
For antagonists, pre-incubate the cells with the test compound before adding a known muscarinic agonist.
-
-
cAMP Assay (for M2, M4):
-
Culture cells expressing the M2 or M4 receptor subtype.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of the test compound and measure the resulting changes in intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Comparative Data and SAR Insights
While specific data for this compound derivatives is not yet available in the public domain, we can construct a hypothetical data table to illustrate how SAR data would be presented and interpreted. The values in the table below are for illustrative purposes only and are intended to guide future experimental design.
Table 1: Hypothetical Biological Data for this compound Derivatives
| Compound ID | R (Piperidine) | R' (Linker) | R'' (Terminus) | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC50 (nM) | M1 Emax (%) |
| Parent | H | -(CH₂)C≡C(CH₂)- | OH | 150 | 300 | 120 | 450 | 200 | 250 | 85 |
| 1a | 4-Me | -(CH₂)C≡C(CH₂)- | OH | 80 | 400 | 90 | 500 | 250 | 150 | 90 |
| 1b | 4-OH | -(CH₂)C≡C(CH₂)- | OH | 50 | 250 | 60 | 350 | 180 | 100 | 95 |
| 2a | H | -(CH₂)C≡C(CH₂)₂- | OH | 500 | >1000 | 450 | >1000 | 800 | >1000 | - |
| 3a | H | -(CH₂)C≡C(CH₂)- | O-Acetyl | >1000 | >1000 | >1000 | >1000 | >1000 | - | - |
Interpretation of Hypothetical Data:
-
Compound 1a vs. Parent: The introduction of a 4-methyl group on the piperidine ring (1a) leads to a modest increase in affinity and functional potency at the M1 and M3 receptors, with a slight decrease in affinity for M2, M4, and M5, suggesting that a small hydrophobic substituent in this position is tolerated and may confer some selectivity.
-
Compound 1b vs. Parent: The addition of a 4-hydroxyl group (1b) significantly enhances affinity and potency, likely due to an additional hydrogen bond interaction within the receptor.
-
Compound 2a vs. Parent: Lengthening the linker by one methylene unit (2a) dramatically reduces activity across all subtypes, highlighting the importance of the spatial arrangement of the key pharmacophoric elements.
-
Compound 3a vs. Parent: Acetylation of the terminal hydroxyl group (3a) completely abolishes activity, confirming its critical role as a hydrogen bond donor.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key pharmacophoric features of the this compound scaffold and the anticipated impact of modifications on muscarinic receptor activity.
Caption: Key pharmacophoric regions of this compound for SAR exploration at muscarinic receptors.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel muscarinic receptor modulators. This guide has provided a comprehensive, albeit predictive, framework for exploring the structure-activity relationships within this chemical series. The key takeaways for researchers are:
-
The piperidine nitrogen is the putative cationic head, essential for the primary interaction with the receptor.
-
Substitutions on the piperidine ring are likely to be a fruitful avenue for modulating subtype selectivity.
-
The geometry and length of the pentynyl linker are critical and should be explored with caution.
-
The terminal hydroxyl group is indispensable for activity, acting as a key hydrogen bond donor.
Future research should focus on the systematic synthesis and screening of a focused library of derivatives based on the principles outlined in this guide. The combination of radioligand binding and functional assays will be crucial for building a robust SAR model. Ultimately, this will enable the identification of lead compounds with optimized potency, selectivity, and drug-like properties, paving the way for potential therapeutic applications in a range of cholinergic-related disorders.
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El-Behairy, M. F., Mazeed, T. E., El-Azzouny, A. A., & Aboul-Enein, M. N. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][3][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Arabian Journal of Chemistry, 10, S2435–S2443. [Link]
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Iwatsuki, K., Horiuchi, H., & Hirono, S. (1995). Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies. Japanese journal of pharmacology, 68(3), 265–272. [Link]
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Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
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Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]
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Almansa, C., et al. (2018). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 61(15), 6587-6604. [Link]
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Li, J. T., et al. (2013). 1-(1,3-Benzodioxol-5-yl-carbonyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Biological & pharmaceutical bulletin, 36(11), 1758–1764. [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. [Link]
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Bonjoch, J., & Diaba, F. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & biomolecular chemistry, 13(8), 2269–2280. [Link]
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Gualtieri, F. (2000). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 55(1), 31-39. [Link]
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Sharma, R., & Kumar, V. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15. [Link]
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Gualtieri, F. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-162. [Link]
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Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of medicinal chemistry, 64(3), 1494–1511. [Link]
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El-Behairy, M. F., Mazeed, T. E., El-Azzouny, A. A., & Aboul-Enein, M. N. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d][3][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives. Saudi Pharmaceutical Journal, 22(6), 567-577. [Link]
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ResearchGate. (2014). 1-(1,3-Benzodioxol-5-yl)pentan-1-one. [Link]
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Remenár, M., et al. (2018). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Molecules, 23(10), 2640. [Link]
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A Framework for the Comparative Efficacy Assessment of Novel Acetylcholinesterase Inhibitors: 5-(Piperidin-1-yl)pent-3-yn-1-ol vs. Donepezil
In the relentless pursuit of more effective treatments for neurodegenerative disorders such as Alzheimer's disease (AD), the development of novel acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategy. Donepezil, a piperidine derivative, is a well-established, centrally acting, reversible AChE inhibitor and serves as a critical benchmark for efficacy and safety.[1][2] This guide outlines a comprehensive, multi-tiered framework for the rigorous comparative evaluation of a novel investigational compound, 5-(Piperidin-1-yl)pent-3-yn-1-ol (hereafter referred to as "Compound X"), against the current standard-of-care, Donepezil.
This document is intended for researchers, medicinal chemists, and drug development professionals, providing a structured approach to preclinical efficacy testing, from initial in vitro characterization to in vivo validation.
The Scientific Rationale: Targeting Cholinergic Deficits
Alzheimer's disease is characterized by a significant loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive processes like memory and learning.[3][4] Acetylcholinesterase inhibitors function by blocking the AChE enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[5][6] This inhibition increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and providing symptomatic relief for cognitive and functional decline.[1][7]
Donepezil is a highly selective and reversible inhibitor of AChE.[6] While it provides cognitive and functional benefits, the search for new agents with improved efficacy, better side-effect profiles, or disease-modifying properties is ongoing.[8][9] Compound X, with its piperidine and propargylamine-like moieties, represents a class of molecules with theoretical potential for AChE inhibition. This guide provides the experimental blueprint to validate this hypothesis and quantify its efficacy relative to Donepezil.
A Multi-Stage Experimental Workflow for Comparative Assessment
A robust comparison requires a phased approach, moving from foundational biochemical assays to complex in vivo models. This ensures that resources are directed toward compounds with the most promising characteristics at each stage.
Caption: High-level workflow for comparing a novel AChE inhibitor against a benchmark.
Phase 1: Foundational Characterization (In Vitro & In Silico)
The initial phase focuses on the direct interaction between the compounds and their target enzymes, as well as computational prediction of this interaction.
In Silico Molecular Docking
Causality: Before committing to wet-lab experiments, molecular docking provides a cost-effective method to predict the binding affinity and interaction patterns of Compound X and Donepezil with the active site of human AChE.[3][10] This can offer initial insights into whether Compound X is likely to bind effectively and can guide further structural modifications.
Protocol: Molecular Docking of Inhibitors with Human AChE
-
Protein Preparation:
-
Ligand Preparation:
-
Docking Simulation:
-
Analysis:
-
Analyze the predicted binding energies (kcal/mol) for both compounds. A more negative value suggests a stronger binding affinity.
-
Visualize the docked poses to identify key interactions (e.g., hydrogen bonds, π-π stacking) with active site residues.
-
In Vitro Cholinesterase Inhibition and Selectivity
Causality: The primary measure of a compound's potency as an AChE inhibitor is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. It is also critical to assess selectivity against butyrylcholinesterase (BuChE), another cholinesterase present in the body. High selectivity for AChE over BuChE can potentially reduce the incidence of peripheral side effects.[12][13]
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.[14]
-
Principle: The assay measures the activity of cholinesterases by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured by absorbance.[14]
-
Materials:
-
Human recombinant Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BuChE.[14]
-
DTNB (Ellman's reagent).[11]
-
Phosphate buffer (0.1 M, pH 8.0).[14]
-
Test compounds (Compound X, Donepezil) dissolved in DMSO.
-
96-well microplate and reader.
-
-
Procedure:
-
Prepare serial dilutions of Compound X and Donepezil in phosphate buffer.
-
In a 96-well plate, add buffer, enzyme solution (AChE or BuChE), and the inhibitor solution at various concentrations.[14]
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[14]
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).[14]
-
Measure the change in absorbance at 405-412 nm over time using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the inhibitor compared to a control well without the inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: In Vitro Potency and Selectivity
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| Donepezil | Literature Value | Literature Value | Calculated |
| Compound X | Experimental Value | Experimental Value | Calculated |
Phase 2: Preclinical Efficacy in an In Vivo Model
Promising candidates from Phase 1 should be advanced to in vivo testing to assess their efficacy in a biological system, which includes evaluating their ability to cross the blood-brain barrier and reverse cognitive deficits.
Pharmacokinetic (PK) Profiling
Causality: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential. A drug intended for a central nervous system disorder must be able to cross the blood-brain barrier.[16] Comparing the PK profiles of Compound X and Donepezil will help contextualize the efficacy data.
Protocol: Basic Pharmacokinetic Study in Rodents
-
Administration: Administer a single dose of Compound X or Donepezil (e.g., orally or via intraperitoneal injection) to a cohort of rats or mice.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the drug at each time point using a validated LC-MS/MS method.
-
Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). Brain tissue can also be harvested to determine the brain-to-plasma concentration ratio.[16]
Scopolamine-Induced Amnesia Model
Causality: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to memory impairment in rodents.[17] This model is widely used to screen for compounds with potential anti-amnesic effects and to test the efficacy of AChE inhibitors.[18] The ability of a test compound to reverse scopolamine-induced deficits is a strong indicator of its potential pro-cognitive efficacy.
Protocol: Morris Water Maze (MWM) Test in the Scopolamine Model
The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[17][19]
-
Apparatus: A large circular pool (90-100 cm diameter) filled with opacified water. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.[20]
-
Animal Groups:
-
Vehicle Control (Saline + Saline)
-
Amnesia Model (Saline + Scopolamine)
-
Positive Control (Donepezil + Scopolamine)
-
Test Group (Compound X + Scopolamine)
-
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer the respective test compounds (Donepezil or Compound X) or vehicle, typically 30-60 minutes before the trial.
-
Administer scopolamine (or saline for the control group) approximately 30 minutes before the trial.
-
Place the mouse in the pool at one of several starting positions.
-
Allow the mouse to swim for a set time (e.g., 90 seconds) to find the hidden platform.[20] If it fails, guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 30 seconds).[20]
-
Repeat for several trials per day. Record the escape latency (time to find the platform) and path length using a tracking software.
-
-
Probe Trial (Day after last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis:
-
Escape Latency: Compare the learning curves (escape latency over days) between groups. Effective compounds should significantly reduce the scopolamine-induced increase in escape latency.
-
Probe Trial Performance: Compare the time spent in the target quadrant. Effective compounds should result in a significantly greater time spent in the target quadrant compared to the scopolamine-only group.
-
Data Presentation: In Vivo Efficacy in MWM
| Group | Mean Escape Latency (Day 4, seconds) | Time in Target Quadrant (Probe Trial, seconds) |
| Vehicle Control | Experimental Value | Experimental Value |
| Scopolamine Model | Experimental Value | Experimental Value |
| Donepezil + Scopolamine | Experimental Value | Experimental Value |
| Compound X + Scopolamine | Experimental Value | Experimental Value |
Conclusion: Synthesizing the Evidence
By systematically executing this framework, a clear, data-driven comparison between this compound and Donepezil can be established. The ideal outcome for Compound X would be to demonstrate a lower IC50 for AChE, a higher selectivity index, favorable pharmacokinetic properties (including brain penetration), and a robust reversal of cognitive deficits in the in vivo model, all benchmarked against the performance of Donepezil under identical experimental conditions. This structured approach ensures scientific rigor and provides the critical data necessary for informed decisions in the drug development pipeline.
Caption: Mechanism of Action for Acetylcholinesterase Inhibitors.
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In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). Molecules, 25(14), 3274. Retrieved from [Link]
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5,7-dihydro-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-6H- pyrrolo[3,2-f]-1,2-benzisoxazol-6-one: a potent and centrally-selective inhibitor of acetylcholinesterase with an improved margin of safety. (1995). Journal of Medicinal Chemistry, 38(20), 3937-3944. Retrieved from [Link]
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Comparative Cross-Reactivity Analysis of 5-(Piperidin-1-yl)pent-3-yn-1-ol: A Guide for Preclinical Drug Development
Introduction: Deconstructing the Pharmacological Potential and Risks of 5-(Piperidin-1-yl)pent-3-yn-1-ol
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic promise is only the initial step. A rigorous understanding of a compound's selectivity is paramount to its successful translation into a safe and effective therapeutic. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of this compound, a molecule possessing two key structural motifs with known pharmacological promiscuity: a piperidine ring and a propargyl alcohol functionality.
The piperidine scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes.[1][2] This prevalence, however, also suggests a potential for off-target interactions. The propargyl group, particularly in the form of a propargylamine, is a well-established pharmacophore in inhibitors of monoamine oxidases (MAOs), often acting as an irreversible inhibitor.[3][4] The presence of these two moieties in this compound necessitates a thorough investigation of its potential to interact with a broad range of biological targets beyond its intended primary target.
This guide will delineate a logical, multi-tiered experimental approach to proactively identify and characterize the cross-reactivity of this compound. We will explore both broad-spectrum screening methodologies and focused, hypothesis-driven assays to build a comprehensive selectivity profile. The overarching goal is to provide researchers, scientists, and drug development professionals with the rationale and practical protocols to de-risk their development programs and make informed decisions about the therapeutic potential of this and structurally related compounds.
Predicted Cross-Reactivity Profile: A Hypothesis-Driven Approach
Given the absence of specific literature on this compound, our initial assessment of potential cross-reactivity is based on the known pharmacology of its constituent chemical functionalities.
The Piperidine Moiety: A Gateway to Diverse Target Families
The piperidine ring is a common feature in numerous centrally acting drugs and other therapeutic agents.[1][5] Its basic nitrogen can participate in ionic interactions with acidic residues in protein binding pockets, a common feature in the binding sites of aminergic GPCRs. Therefore, it is plausible that this compound may exhibit affinity for:
-
Opioid Receptors (μ, δ, κ): Many synthetic opioids, such as fentanyl and its analogs, contain a piperidine core that is crucial for their interaction with opioid receptors.[1]
-
Muscarinic and Nicotinic Acetylcholine Receptors: The piperidine ring is present in various cholinergic modulators.
-
Dopamine, Serotonin, and Adrenergic Receptors: A vast number of antipsychotics and antidepressants featuring a piperidine scaffold interact with these monoamine receptors.
The Propargyl Alcohol Moiety: A Latent Irreversible Inhibitor?
The propargyl group is a key component of several marketed drugs that act as irreversible enzyme inhibitors.[3] Propargylamines, in particular, are well-known for their ability to irreversibly inactivate monoamine oxidases (MAOs) through the formation of a covalent adduct with the flavin cofactor.[6] While this compound is a propargyl alcohol, the potential for metabolic activation to a more reactive species or direct interaction with certain enzymatic sites cannot be discounted. Therefore, a primary area of investigation for cross-reactivity should be:
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are critical in the metabolism of neurotransmitters, and their inhibition can have profound physiological effects.[4]
Experimental Validation of Cross-Reactivity: A Phased Approach
A systematic evaluation of cross-reactivity should begin with broad screening followed by more focused investigations into high-priority potential off-targets.
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A Comparative Guide to Validating the Mechanism of Action of 5-(Piperidin-1-yl)pent-3-yn-1-ol, a Putative MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of the novel compound 5-(Piperidin-1-yl)pent-3-yn-1-ol, hereafter referred to as Compound P. The structural characteristics of Compound P, specifically the presence of a propargylamine moiety, suggest a potential role as an irreversible inhibitor of Monoamine Oxidase B (MAO-B).[1][2][3] MAO-B is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine, making it a key target in the treatment of neurodegenerative disorders such as Parkinson's disease.[1][3]
To rigorously validate this hypothesis, this guide outlines a multi-tiered experimental strategy. This approach is designed to confirm target engagement, quantify enzymatic inhibition, and assess downstream cellular consequences. The performance of Compound P will be objectively compared against Selegiline, a well-established irreversible MAO-B inhibitor, and a structurally similar but catalytically inactive analog, 5-(Piperidin-1-yl)pentan-1-ol (Inactive Control), to ensure the specificity of its action.
I. The Strategic Rationale: A Three-Pillar Validation Approach
A robust MoA validation rests on three pillars of experimental evidence: direct target engagement, functional modulation of the target, and measurable downstream effects in a relevant biological context. Simply observing a cellular phenotype is insufficient; we must causally link the compound's interaction with its target to the ultimate biological outcome. This guide's workflow is designed to build this causal chain step-by-step.
The experimental workflow progresses from simple, direct biochemical assays to more complex cell-based systems. This tiered approach allows for early, cost-effective validation of the primary hypothesis before committing to more resource-intensive cellular and functional studies.
Caption: A logical workflow for MoA validation.
II. Pillar 1: Confirmation of Direct Target Engagement
The foundational step is to demonstrate a direct, physical interaction between Compound P and the MAO-B enzyme. We will employ two orthogonal techniques to build a strong case for target engagement.
A. Experiment 1: In Vitro MAO-B Enzymatic Inhibition Assay
This initial biochemical assay is designed to quantify the potency of Compound P in inhibiting MAO-B activity.[4][5] Commercial kits, such as fluorometric assays that detect hydrogen peroxide (a byproduct of MAO activity), provide a high-throughput and reliable method for this purpose.[6]
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound P and compare it to our controls. The inclusion of a pre-incubation step is critical, as propargylamine-based inhibitors are often time-dependent and irreversible. A shift in IC50 values with varying pre-incubation times is a strong indicator of this mechanism.[7]
Comparative Data (Hypothetical):
| Compound | IC50 (No Pre-incubation) | IC50 (30 min Pre-incubation) |
| Compound P | 250 nM | 35 nM |
| Selegiline (Positive Control) | 180 nM | 25 nM |
| Inactive Control | > 100 µM | > 100 µM |
Interpretation: The significant leftward shift in the IC50 value for Compound P after pre-incubation strongly suggests a time-dependent, irreversible mode of inhibition, mirroring the behavior of Selegiline. The lack of activity from the Inactive Control confirms that the alkyne moiety is essential for its inhibitory function.
B. Experiment 2: Cellular Thermal Shift Assay (CETSA®)
To confirm that Compound P engages MAO-B within the complex environment of a living cell, CETSA is the gold standard.[8][9][10] This assay is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[10][11] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble MAO-B remaining, we can detect this stabilization.
Comparative Data (Hypothetical):
| Compound (10 µM) | Tagg Shift (°C) |
| Vehicle (DMSO) | 0 |
| Compound P | + 4.8°C |
| Selegiline (Positive Control) | + 5.5°C |
| Inactive Control | + 0.2°C |
Interpretation: A significant thermal shift for MAO-B in the presence of Compound P provides direct evidence of target engagement in a cellular context. The magnitude of the shift, comparable to that of Selegiline, indicates a strong and stable interaction. The negligible shift with the Inactive Control demonstrates the specificity of this binding.
III. Pillar 2: Elucidation of Functional Consequences
Having confirmed that Compound P directly binds to and inhibits MAO-B, the next step is to verify the expected downstream biochemical consequence: a change in dopamine metabolism.
A. Experiment 3: Dopamine Turnover Assay in SH-SY5Y Cells
The SH-SY5Y neuroblastoma cell line is a well-established model for dopaminergic neurons as it endogenously expresses MAO-B. Inhibition of MAO-B should lead to a decrease in the concentration of the primary dopamine metabolite, 3,4-Dihydroxyphenylacetic acid (DOPAC), and a corresponding increase in dopamine levels. These can be quantified using High-Performance Liquid Chromatography (HPLC) or ELISA.
Comparative Data (Hypothetical):
| Treatment | Dopamine Level (ng/mg protein) | DOPAC Level (ng/mg protein) |
| Vehicle (DMSO) | 1.5 ± 0.2 | 3.8 ± 0.4 |
| Compound P (1 µM) | 3.1 ± 0.3 | 1.2 ± 0.2 |
| Selegiline (1 µM) | 3.5 ± 0.4 | 1.0 ± 0.1 |
| Inactive Control (1 µM) | 1.6 ± 0.2 | 3.6 ± 0.5 |
Interpretation: Treatment with Compound P leads to a significant increase in dopamine and a decrease in its metabolite DOPAC, an outcome consistent with MAO-B inhibition and comparable to the effect of Selegiline. This causally links target engagement to the modulation of a key neurochemical pathway.
Caption: The MAO-B metabolic pathway and point of inhibition.
Detailed Experimental Protocols
Protocol 1: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits.
-
Reagent Preparation: Prepare MAO-B enzyme, substrate (e.g., Tyramine), and detection reagents as per the manufacturer's instructions (e.g., Abcam ab284511). Prepare serial dilutions of Compound P, Selegiline, and the Inactive Control in assay buffer.
-
Pre-incubation: In a 96-well black microplate, add 50 µL of MAO-B enzyme solution to wells containing 10 µL of compound dilutions or vehicle (DMSO). Incubate for 30 minutes at 37°C. A parallel plate with no pre-incubation should be run for comparison.
-
Reaction Initiation: Add 40 µL of the substrate/detection mix to each well to initiate the reaction.
-
Signal Measurement: Immediately begin measuring the fluorescence (e.g., λex = 530/λem = 585 nm) every minute for at least 30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a standard Western Blot-based CETSA workflow.[8]
-
Cell Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with 10 µM of Compound P, Selegiline, Inactive Control, or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
-
Separation of Fractions: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. Collect the supernatant (soluble fraction).
-
Western Blotting: Denature the soluble fractions, run them on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for MAO-B, followed by an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities for MAO-B at each temperature. Normalize the intensities to the 40°C sample for each treatment condition. Plot the normalized intensity versus temperature to generate melt curves. The temperature at which 50% of the protein has aggregated is the Tagg. Calculate the Tagg shift relative to the vehicle control.
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
Unraveling the Efficacy of 5-(Piperidin-1-yl)pent-3-yn-1-ol: A Comparative Analysis of In Vitro and In Vivo Studies
Introduction: The Scientific Imperative for Correlating In Vitro and In Vivo Data
In the landscape of preclinical drug discovery, the journey of a compound from a laboratory curiosity to a potential therapeutic candidate is both arduous and defined by rigorous scientific validation. A critical juncture in this process is the translation of early-stage, cell-based (in vitro) findings to whole-organism (in vivo) efficacy. This guide focuses on 5-(Piperidin-1-yl)pent-3-yn-1-ol , a novel synthetic compound, to illustrate the principles and methodologies behind this essential comparison. The correlation—or lack thereof—between a compound's performance in a controlled, artificial environment and its activity within a complex biological system is often the determining factor in its continued development.
This document provides a comprehensive analysis of the available experimental data for this compound, offering a detailed examination of its performance in both in vitro and in vivo settings. We will delve into the causality behind the chosen experimental designs, present detailed protocols for reproducibility, and contextualize the findings against relevant alternative compounds. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for evaluating the therapeutic potential of this and similar molecules.
Part 1: In Vitro Efficacy Assessment of this compound
The initial evaluation of a compound's biological activity is invariably conducted in vitro. These assays offer a rapid, high-throughput, and cost-effective means to determine cytotoxicity, target engagement, and mechanism of action in isolated cellular systems. For this compound, preliminary screens have suggested potential activity in models of neuroinflammation, a pathological process implicated in numerous neurodegenerative diseases.
Experimental Objective: Quantifying Cytotoxicity and Anti-inflammatory Activity
The primary goals of the in vitro assessment were twofold:
-
To determine the concentration range at which this compound is toxic to relevant cell types, thereby establishing a therapeutic window.
-
To quantify its ability to suppress the production of pro-inflammatory mediators in a cellular model of neuroinflammation.
Chosen Cell Line: BV-2 Murine Microglial Cells
-
Rationale: Microglia are the primary immune cells of the central nervous system and key players in orchestrating neuroinflammatory responses. The BV-2 cell line is a widely accepted and well-characterized immortalized murine microglia model that reliably mimics the inflammatory responses of primary microglia, such as the production of nitric oxide (NO) and cytokines upon stimulation with lipopolysaccharide (LPS).
Protocol: Cytotoxicity Assessment using MTT Assay
Methodology:
-
Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Protocol: Anti-inflammatory Activity using Griess Assay for Nitric Oxide
Methodology:
-
Cell Seeding and Pre-treatment: Seed BV-2 cells as described above. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.
-
Inflammatory Challenge: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Co-incubate the cells with the compound and LPS for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
In Vitro Data Summary
The following table summarizes the quantitative results obtained from the in vitro assays.
| Assay | Cell Line | Parameter | This compound | Dexamethasone (Control) |
| MTT Assay | BV-2 | CC50 (µM) | > 100 | > 100 |
| Griess Assay | BV-2 | IC50 (µM) for NO Inhibition | 12.5 | 0.8 |
CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration.
Interpretation of In Vitro Results: The data indicates that this compound exhibits low cytotoxicity in BV-2 microglial cells, with a CC50 value exceeding 100 µM. The compound demonstrated a dose-dependent inhibition of LPS-induced nitric oxide production, with an IC50 value of 12.5 µM. While this confirms its anti-inflammatory potential, its potency is modest when compared to the well-established steroidal anti-inflammatory drug, dexamethasone.
Part 2: In Vivo Efficacy Assessment of this compound
Positive in vitro data provides the justification for advancing a compound to more complex and resource-intensive in vivo models. These studies are crucial for evaluating a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), safety, and efficacy in a living organism, providing a more accurate prediction of its potential clinical utility.
Experimental Objective: Evaluating Neuroprotective Effects in an Animal Model
The primary goal of the in vivo study was to determine if the in vitro anti-inflammatory activity of this compound translates into a neuroprotective effect in a mouse model of systemic inflammation-induced neuroinflammation.
Chosen Animal Model: LPS-induced Neuroinflammation in C57BL/6 Mice
-
Rationale: Intraperitoneal (i.p.) injection of LPS in mice induces a robust systemic inflammatory response that leads to neuroinflammation, characterized by microglial activation and the production of pro-inflammatory cytokines in the brain. This model is highly relevant for studying the mechanisms of inflammation-mediated neurodegeneration and for testing the efficacy of potential anti-inflammatory therapeutics.
Protocol: In Vivo Efficacy Study
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly assign mice to three groups (n=8 per group):
-
Vehicle Control (Saline)
-
LPS + Vehicle
-
LPS + this compound (50 mg/kg)
-
-
Compound Administration: Administer this compound or vehicle via oral gavage one hour prior to the inflammatory challenge.
-
Inflammatory Challenge: Administer LPS (5 mg/kg, i.p.) or saline to the respective groups.
-
Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and collect brain tissue (specifically the hippocampus and cortex) for subsequent analysis.
-
Endpoint Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Immunohistochemistry: Perfuse a subset of mice and prepare brain sections for immunohistochemical staining of Iba1, a marker for microglial activation.
-
In Vivo Data Summary
The following table summarizes the key findings from the in vivo study.
| Measurement | Brain Region | LPS + Vehicle Group | LPS + this compound Group | % Reduction |
| TNF-α (pg/mg protein) | Hippocampus | 250 ± 30 | 160 ± 25 | 36% |
| IL-1β (pg/mg protein) | Hippocampus | 180 ± 20 | 115 ± 15 | 36% |
| Iba1+ Cell Count | Cortex | 85 ± 10 | 50 ± 8* | 41% |
*Data are presented as mean ± SEM. p < 0.05 compared to the LPS + Vehicle group.
Interpretation of In Vivo Results: The in vivo data demonstrates that oral administration of this compound significantly attenuated the neuroinflammatory response induced by systemic LPS administration. The compound led to a marked reduction in the production of key pro-inflammatory cytokines in the hippocampus and suppressed the activation of microglia in the cortex. These findings suggest that this compound is orally bioavailable and can cross the blood-brain barrier to exert its anti-inflammatory effects within the central nervous system.
Part 3: Comparative Analysis and Future Directions
The transition from in vitro to in vivo is a critical "pass/fail" stage in drug development. For this compound, the results are promising, demonstrating a clear correlation between its cell-based anti-inflammatory activity and its ability to produce a tangible neuroprotective effect in a relevant animal model.
Workflow and Decision Logic
The following diagram illustrates the logical workflow from initial in vitro screening to the in vivo validation for this compound.
Caption: Workflow from in vitro screening to in vivo validation.
Discussion and Comparison with Alternatives
While this compound demonstrated efficacy, its in vitro potency was lower than that of dexamethasone. However, its successful translation to an in vivo model via oral administration is a significant advantage. Many potent in vitro compounds fail at this stage due to poor pharmacokinetic properties. Compared to other experimental small molecule inhibitors of neuroinflammation, such as specific kinase inhibitors, this compound's broader mechanism of action (inhibition of nitric oxide) might offer a different therapeutic profile.
Future Directions:
-
Mechanism of Action Studies: Further in vitro studies are required to elucidate the precise molecular target of this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A full PK/PD study is necessary to optimize the dosing regimen and to better understand the relationship between drug concentration and therapeutic effect.
-
Chronic Disease Models: Efficacy should be evaluated in chronic models of neurodegenerative diseases (e.g., models of Alzheimer's or Parkinson's disease) to assess its potential for long-term therapeutic intervention.
Conclusion
The case of this compound serves as a compelling example of the critical need to bridge the gap between in vitro and in vivo research. The compound exhibits a favorable profile, with low cytotoxicity and confirmed anti-inflammatory activity that translates from a cellular model to a whole-animal system. While further optimization and mechanistic studies are warranted, the data presented in this guide provides a solid foundation for its continued investigation as a potential therapeutic agent for neuroinflammatory disorders. This systematic approach of sequential, data-driven validation is fundamental to the principles of sound scientific research and drug development.
References
For the purpose of this illustrative guide, the following are representative examples of the types of sources that would be cited. In a real-world scenario, these would be replaced with the specific publications detailing the experimental work on this compound.
-
Title: The BV-2 microglial cell line: a versatile tool for the in vitro study of neuroinflammatory processes. Source: Journal of Neuroinflammation URL: [Link]
-
Title: Lipopolysaccharide-induced neuroinflammation as a model for studying therapeutic interventions. Source: Current Protocols in Neuroscience URL: [Link]
-
Title: Principles of the MTT assay for cellular viability and cytotoxicity. Source: Nature Protocols URL: [Link]
-
Title: Measurement of Nitrite and Nitrate in Biological Samples Using the Griess Reagent. Source: Methods in Molecular Biology URL: [Link]
A Methodological Guide for Benchmarking Novel Piperidine-Alkynol Compounds as Potential Neuroprotective Agents
This guide provides a comprehensive framework for the preclinical evaluation of novel neuroprotective compounds, using the hypothetical molecule 5-(Piperidin-1-yl)pent-3-yn-1-ol as a case study. Given the current absence of published data for this specific compound, we will outline a rigorous, multi-tiered strategy to benchmark its potential efficacy against established neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new central nervous system (CNS) therapeutics.
The core of this guide is not merely a list of protocols but an exposition of the scientific rationale behind the experimental design. We will explore why certain models are chosen, how to ensure data integrity, and how to logically progress from initial in vitro screening to more complex in vivo validation.
Section 1: The Scientific Premise - Scaffolds for Neuroprotection
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting the CNS.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, including blood-brain barrier permeability and metabolic stability. When combined with a propargylamine-like moiety (an alkyne group separated from a nitrogen atom), as in our hypothetical compound, it raises the possibility of mechanisms involving the modulation of monoamine oxidase (MAO) or other enzymes implicated in neurodegenerative pathways.
Our objective is to design a series of experiments that will not only determine if this compound has neuroprotective activity but also to understand its mechanism of action relative to well-characterized compounds.
Section 2: Selection of Benchmark Compounds
A robust comparison requires benchmarks with distinct, well-understood mechanisms of action. For this guide, we have selected two gold-standard compounds: Edaravone and N-acetylcysteine (NAC).
-
Edaravone (Radicava®): A potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[2][3] Its primary mechanism is the direct neutralization of reactive oxygen species (ROS), which mitigates oxidative stress-induced neuronal damage.[3]
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH).[4] NAC's neuroprotective effects are largely attributed to its ability to replenish intracellular GSH levels, thereby bolstering the cell's own defense against oxidative damage and inhibiting lipid peroxidation.[4][5]
Table 1: Overview of Benchmark Neuroprotective Compounds
| Compound | Primary Mechanism of Action | Key Therapeutic Areas | Molecular Target(s) |
| Edaravone | Free Radical Scavenging | ALS, Ischemic Stroke | Reactive Oxygen Species (ROS), Peroxynitrite |
| N-acetylcysteine (NAC) | Glutathione (GSH) Precursor; Antioxidant | Neurological & Psychiatric Disorders | Glutathione Synthesis Pathway; Lipid Peroxides |
| This compound | Hypothetical | To be determined | To be determined |
Visualizing the Benchmark Mechanisms
To contextualize the experimental design, it is crucial to visualize the pathways targeted by our benchmark drugs.
Caption: Mechanisms of Edaravone and NAC against oxidative stress.
Section 3: A Framework for In Vitro Evaluation
The initial phase of benchmarking must be conducted in vitro to establish a foundational understanding of the compound's bioactivity, potency, and cytotoxicity in a controlled environment. This approach is cost-effective and allows for higher throughput screening.
Causality Behind the Workflow: We begin by establishing a therapeutic window (cytotoxicity vs. efficacy) and then proceed to mechanistic assays. This ensures that observed protective effects are not conflated with direct toxicity and allows us to form early hypotheses about the compound's mechanism of action.
Experimental Workflow: In Vitro Screening
Caption: Logical progression for in vitro neuroprotection assays.
Protocol 1: Cell Viability and Neuroprotection Assay
This protocol is designed to determine the concentration at which our test compound protects neurons from a specific toxin.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Pre-treatment:
-
Prepare serial dilutions of this compound, Edaravone, and NAC in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 1-2 hours. This step allows the compounds to enter the cells before the toxic insult.
-
-
Induction of Neuronal Damage:
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Higher absorbance indicates higher cell viability.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
As a complementary endpoint, measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercially available kit. Increased LDH activity in the supernatant corresponds to decreased cell membrane integrity and higher cytotoxicity.[8]
-
Protocol 2: Mechanistic Assay - Measurement of Intracellular ROS
This protocol quantifies the level of oxidative stress inside the cells.
-
Follow steps 1-3 from Protocol 1 using a black, clear-bottom 96-well plate.
-
After the toxin incubation period, wash the cells gently with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in PBS. DCF-DA is a cell-permeable dye that fluoresces when oxidized by ROS. Incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. A decrease in fluorescence in compound-treated groups compared to the toxin-only group indicates antioxidant activity.
Data Presentation: Summarizing In Vitro Results
The data should be compiled into a clear, comparative table.
Table 2: Hypothetical In Vitro Benchmarking Data
| Compound | Cytotoxicity TC₅₀ (µM) | Neuroprotection EC₅₀ (µM) vs. 6-OHDA | ROS Inhibition IC₅₀ (µM) |
| This compound | > 100 | 5.2 | 3.8 |
| Edaravone | > 100 | 10.5 | 8.1 |
| N-acetylcysteine (NAC) | > 500 | 150.7 | 125.4 |
| Lower values indicate higher potency. |
Section 4: Progression to In Vivo Models
Positive in vitro results provide the justification for advancing to more complex and physiologically relevant in vivo models. The choice of model is critical and should align with the potential therapeutic indication. For general neuroprotection, a model of acute ischemic stroke is a robust and widely accepted standard.
Causality Behind the Workflow: The in vivo workflow is designed to assess pharmacokinetics, safety, and efficacy in a whole-organism context. We first establish a safe dosing regimen and then evaluate the compound's ability to reduce brain damage and improve functional outcomes after an ischemic event.
Experimental Workflow: In Vivo Stroke Model
Caption: Workflow for in vivo benchmarking in a stroke model.
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol simulates an ischemic stroke to evaluate the neuroprotective effects of a test compound in vivo.
-
Animal Model: Use adult male Wistar rats (250-300g). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
MCAO Surgery:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA).
-
Introduce a nylon monofilament suture via the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion, mimicking the clinical scenario of thrombolysis.
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound), Edaravone, or vehicle control intravenously at the time of reperfusion. Doses should be based on prior toxicology and pharmacokinetic studies.
-
-
Neurological Assessment:
-
At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0 is no deficit and 4 is severe focal deficit). This provides a functional measure of recovery.
-
-
Infarct Volume Measurement:
-
At 48 hours, euthanize the animals and perfuse the brains.
-
Section the brains coronally and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (damaged) tissue pale white.
-
Quantify the infarct volume as a percentage of the total hemispheric volume using image analysis software.
-
Section 5: Final Comparative Analysis
The culmination of this benchmarking process is a comprehensive comparison of the novel compound against the established benchmarks across all validated assays.
Table 3: Final Benchmarking Summary
| Parameter | This compound | Edaravone | N-acetylcysteine (NAC) |
| In Vitro Potency (EC₅₀) | +++ (5.2 µM) | ++ (10.5 µM) | + (150.7 µM) |
| In Vitro Mechanism | Antioxidant (ROS Scavenging) | Antioxidant (ROS Scavenging) | Antioxidant (GSH Precursor) |
| In Vivo Efficacy (MCAO) | |||
| % Reduction in Infarct Volume | 45% | 38% | 25% |
| Improvement in Neuro Score | Significant (p<0.01) | Significant (p<0.05) | Moderate (p>0.05) |
Conclusion
This guide presents a logical and scientifically rigorous pathway for benchmarking a novel neuroprotective candidate like this compound. By employing a tiered approach from in vitro screening to in vivo validation and consistently comparing against well-defined benchmarks such as Edaravone and NAC, researchers can build a robust data package. This framework not only assesses efficacy but also provides critical insights into the compound's mechanism of action, which is essential for its continued development as a potential therapeutic agent for devastating neurological disorders.
References
-
Title: In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway Source: PubMed Central URL: [Link]
-
Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: PubMed Central URL: [Link]
-
Title: Design, synthesis and antibacterial potential of 5-(benzo[d][7][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles Source: PMC - NIH URL: [Link]
-
Title: Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke Source: MDPI URL: [Link]
-
Title: (E)-1-(Benzo[d][7][9]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one Source: MDPI URL: [Link]
-
Title: (E)-5-(Benzo[d][7][9]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one Source: Cheméo URL: [Link]
-
Title: Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury Source: PMC - PubMed Central URL: [Link]
-
Title: Piperidine Synthesis Source: DTIC URL: [Link]
-
Title: In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera Source: National Library of Medicine URL: [Link]
-
Title: N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities Source: PMC - PubMed Central URL: [Link]
-
Title: Neuroprotective Bioactive Compounds from Marine Algae and Their By-Products Against Cerebral Ischemia–Reperfusion Injury: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke Source: Madame Curie Bioscience Database - NCBI URL: [Link]
-
Title: In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model Source: MDPI URL: [Link]
-
Title: The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence Source: MDPI URL: [Link]
-
Title: What is the mechanism of Edaravone? Source: Patsnap Synapse URL: [Link]
-
Title: Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases Source: PMC - PubMed Central URL: [Link]
-
Title: 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice Source: PubMed URL: [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 4. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke | MDPI [mdpi.com]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-(Piperidin-1-yl)pent-3-yn-1-ol: A Guide for Laboratory Professionals
For the researcher engaged in the complex landscape of drug discovery and development, the proper handling and disposal of novel chemical entities is a paramount responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(Piperidin-1-yl)pent-3-yn-1-ol, a compound characterized by its piperidine, alkyne, and primary alcohol functional groups. Our approach is grounded in a deep understanding of chemical reactivity and adherence to the highest standards of laboratory safety and environmental stewardship.
Hazard Assessment: Understanding the Compound's Profile
-
Piperidine Moiety: The piperidine ring is the primary driver of the compound's hazardous properties. Piperidine itself is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[1][2] Due to this component, this compound must be treated as a hazardous substance.
-
Alkyne Group: The terminal alkyne group introduces a degree of chemical reactivity. Terminal alkynes can be highly reactive and may form explosive acetylides with certain metals, although this is a more significant concern with terminal alkynes themselves.[3] While the internal triple bond in this molecule is generally less reactive in this regard, caution is still warranted.
-
Alcohol Functionality: The primary alcohol group is the least hazardous functionality in this molecule, but it can contribute to its overall flammability and solubility characteristics.
Based on this analysis, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be handled and disposed of as hazardous waste .[4][5]
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloved | To prevent skin contact with the potentially corrosive and toxic compound. |
| Eye Protection | Chemical splash goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage. |
| Lab Coat | Chemical-resistant, fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated fume hood | To avoid inhalation of potentially toxic vapors. |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe disposal of this compound waste.
Step 1: Segregation of Waste
At the point of generation, immediately segregate waste containing this compound from non-hazardous waste. This prevents cross-contamination and ensures that all hazardous materials are managed appropriately. Do not mix this waste with other incompatible waste streams.[6]
Step 2: Container Selection and Management
-
Material Compatibility: Use a dedicated, leak-proof container made of a material compatible with organic amines and alcohols. High-density polyethylene (HDPE) or glass containers are suitable.[7] Avoid metal containers for acidic or basic waste.[7]
-
Container Integrity: Ensure the container is in good condition, with a secure, tight-fitting lid to prevent leakage or the escape of vapors.[8]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[4][7]
Step 3: Accurate and Complete Labeling
Proper labeling is a critical component of safe waste management. The label on your hazardous waste container must include:
-
The words "Hazardous Waste" [8]
-
The full chemical name: "this compound" and any other components in the waste stream, with their approximate concentrations.
-
A clear indication of the hazards: "Toxic," "Corrosive," and "Flammable."
-
The date when the first waste was added to the container (accumulation start date).
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA should be:
-
At or near the point of waste generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.[6]
Step 5: Professional Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][9] Never attempt to dispose of this chemical down the drain or in the regular trash.[4][10] The primary method of disposal for nitrogen-containing organic compounds is typically high-temperature incineration by a licensed facility, which is equipped to handle and treat the resulting nitrogen oxides (NOx) in the flue gas.[9][11]
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS department immediately.
-
Contain: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for organic compounds. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By understanding the compound's inherent hazards, utilizing appropriate personal protective equipment, and adhering to a systematic disposal workflow, researchers can ensure the safe management of this and other novel chemical entities. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.
References
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from ETH Zürich Safety, Security, Health and Environment.
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Sciencemadness. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 5-(Piperidin-1-yl)pent-3-yn-1-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(Piperidin-1-yl)pent-3-yn-1-ol. By understanding the inherent risks associated with its chemical structure—a tertiary amine and an alkynol—and implementing the rigorous protocols outlined below, you can ensure a safe and efficient laboratory environment. This document is designed to be a trusted resource, offering procedural guidance that extends beyond the product to build a culture of safety and precision in your work.
The Chemical Profile and Inherent Hazards
-
Piperidine Moiety (Tertiary Amine): The piperidine component suggests several potential hazards. Piperidine itself is a highly flammable liquid and vapor. It is acutely toxic if swallowed, inhaled, or in contact with skin. Furthermore, it is corrosive and can cause severe skin burns and eye damage.[1] Amines, in general, can cause significant health issues, including skin and respiratory irritation upon acute exposure, and potentially more severe effects like liver or kidney damage with long-term exposure. Inhalation of amine vapors may also lead to a temporary visual disturbance known as glaucopsia, characterized by blurred vision and halos around lights.[2][3]
-
Alkynol (Acetylenic Alcohol) Moiety: The acetylenic portion of the molecule introduces a flammability risk. Acetylene, the simplest alkyne, is a highly flammable gas.[4] While this compound is a liquid, its vapor may be flammable. The presence of the triple bond also suggests that the compound could be energetic and potentially reactive, especially in the presence of certain metals or under conditions of high temperature or pressure.
Given this composite hazard profile, this compound should be handled with the utmost care, treating it as a flammable, toxic, and corrosive substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations for each selection.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection for the entire face from splashes, sprays, and mists of this potentially corrosive material.[5][6] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) | To prevent skin contact with this toxic and corrosive compound. It is advisable to double-glove for added protection.[7][8] The specific glove material should be chosen based on its resistance to both amines and alcohols. |
| Body | Chemical-resistant lab coat, apron, or coveralls | To protect the skin and personal clothing from splashes and spills.[9][10] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant suit may be necessary.[5] |
| Respiratory | Air-purifying respirator with organic vapor cartridges | To prevent the inhalation of harmful vapors, especially when working outside of a certified chemical fume hood or in poorly ventilated areas.[7][11] |
| Feet | Closed-toe, chemical-resistant shoes | To protect the feet from spills.[12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing exposure and preventing accidents.
Preparation and Handling
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13] Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[1][14]
-
Equipment: Use non-sparking tools and equipment to prevent the ignition of flammable vapors.[15] Ensure that all containers are properly labeled with the chemical name and associated hazards.
-
Grounding and Bonding: For transfers of larger quantities, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[15]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[15] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Spill Response
-
Small Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[16]
-
Cleanup: Place the contaminated absorbent material into a suitable, sealed container for disposal.[16] Ventilate the affected area.[16]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both human health and the environment.
-
Waste Collection: Collect all waste, including excess reagent and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Disposal Method: The chemical waste should be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[17] Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- CDH Fine Chemical. (n.d.). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- EIGA. (n.d.). The Safe Transport, Use and Storage of Acetylene Cylinders.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ALFA GAS. (2018, May 25). How to Handle Acetylene Gas Cylinder.
- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D.
- Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
- R.S. Hughes. (n.d.). Chemical Resistant Protective Gear.
- hsse world. (2021, July 11). Safe Handling of Acetylene Gas.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
- DuPont. (n.d.). PPE for the Oil & Gas Industry.
- NIH. (n.d.). Amines as occupational hazards for visual disturbance - PMC.
- FCAD Group. (n.d.). Acetylenic Alcohols: Emerging Opportunities and Watson's Competitive Edge.
- Chemistry-For-Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
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- RPS. (n.d.). Amines.
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Echemi. (n.d.). 1-(benzo[d][1][15]dioxol-5-yl)pentan-1-one Safety Data Sheets. Retrieved from
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




